Product packaging for Piflufolastat(Cat. No.:CAS No. 1423758-00-2)

Piflufolastat

Número de catálogo: B606989
Número CAS: 1423758-00-2
Peso molecular: 442.4 g/mol
Clave InChI: OLWVRJUNLXQDSP-RYUDHWBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Piflufolastat, also known as 18F-DCFPyL and sold under brand names Pylarify and Pylclari, is a urea-based radiopharmaceutical diagnostic agent designed for positron emission tomography (PET) imaging . Its primary research application is the imaging of prostate-specific membrane antigen (PSMA)-positive lesions in the context of prostate cancer investigations . PSMA is a transmembrane glycoprotein highly overexpressed in the vast majority of prostate cancer cells, making it an excellent target for molecular imaging . The mechanism of action of this compound centers on its high-affinity binding to the PSMA protein . Once bound, the Fluorine-18 (18F) radionuclide label allows for the precise detection and localization of PSMA-expressing cancerous lesions using PET technology, enabling researchers to visualize metastatic spread or recurrent disease with high sensitivity . The clinical utility and diagnostic performance of this compound have been robustly demonstrated in pivotal phase 3 trials. The OSPREY trial highlighted its high specificity and positive predictive value for initial staging compared to conventional imaging . The CONDOR trial, which enrolled men with biochemically recurrent prostate cancer, reported correct localization rates of 84.8% to 87.0% and disease detection in approximately 60% of patients, even at low PSA levels . This compound is administered via intravenous injection and is primarily eliminated via renal excretion . Researchers should note that a new formulation, designed to increase batch size and radioactive concentration to improve access, was under FDA review with a target action date of March 2025 . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23FN4O8 B606989 Piflufolastat CAS No. 1423758-00-2

Propiedades

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piflufolastat F 18: A Technical Deep Dive into its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18, also known as ¹⁸F-DCFPyL and commercially available as Pylarify®, is a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) that has emerged as a pivotal diagnostic agent in the management of prostate cancer.[1][2][3] Its high affinity and specificity for PSMA enable sensitive and accurate detection of prostate cancer lesions using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound F 18, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.

Core Mechanism of Action: Targeting Prostate-Specific Membrane Antigen (PSMA)

The fundamental mechanism of action of this compound F 18 lies in its ability to bind with high affinity to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA).[4] PSMA, a transmembrane glycoprotein, is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels up to 1000 times higher than in benign prostate tissue.[1] This differential expression makes PSMA an exceptional biomarker for targeting prostate cancer.

This compound F 18 is a urea-based small molecule that mimics the natural substrates of PSMA's enzymatic domain.[2] The molecule is conjugated with the positron-emitting radionuclide Fluorine-18 (¹⁸F).[1] Upon intravenous administration, this compound F 18 circulates throughout the body and accumulates at sites of PSMA-expressing tissues. The binding of this compound F 18 to PSMA on prostate cancer cells is a highly specific interaction.[4]

Once bound, the ¹⁸F radionuclide decays, emitting positrons. These positrons travel a short distance in the surrounding tissue before annihilating with electrons, resulting in the emission of two 511 keV gamma photons in opposite directions.[4] These gamma photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of this compound F 18 uptake. The intensity of the PET signal is directly proportional to the density of PSMA expression, thereby highlighting the location and extent of prostate cancer lesions.[5]

Quantitative Data

The efficacy of this compound F 18 as a diagnostic agent is supported by robust quantitative data from preclinical and clinical studies.

Binding Affinity

The binding affinity of this compound F 18 for PSMA is a critical determinant of its imaging performance. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

ParameterValueCell Line/Assay ConditionReference
Ki 1.1 ± 0.1 nMPSMA-expressing cells[6]
IC50 12.3 ± 1.2 nMCompetitive binding assay[7]
Clinical Trial Data: OSPREY and CONDOR

Two pivotal Phase 3 clinical trials, OSPREY and CONDOR, have established the diagnostic performance of this compound F 18 PET/CT in different clinical settings of prostate cancer.[2][8]

OSPREY Trial (NCT02981368): High-Risk Prostate Cancer Staging [9][10][11][12][13]

The OSPREY trial evaluated the diagnostic performance of this compound F 18 PET/CT for the detection of metastatic disease in patients with high-risk, newly diagnosed prostate cancer.

Performance MetricValue (Median across 3 readers)Patient CohortReference
Specificity (Pelvic Nodal Disease) 97.9%Cohort A (n=252)[14]
Sensitivity (Pelvic Nodal Disease) 40.3%Cohort A (n=252)[13]
Positive Predictive Value (PPV) (Pelvic Nodal Disease) 86.7%Cohort A (n=252)[13]
Sensitivity (Extraprostatic Lesions) 96.4% (with concurrent HT), 95.4% (without concurrent HT)Cohort B (n=93)[12]
Positive Predictive Value (PPV) (Extraprostatic Lesions) 90.0% (with concurrent HT), 77.4% (without concurrent HT)Cohort B (n=93)[12]

CONDOR Trial (NCT03739684): Biochemically Recurrent Prostate Cancer [14][15][16][17][18][19]

The CONDOR trial assessed the ability of this compound F 18 PET/CT to localize disease in patients with biochemically recurrent prostate cancer and negative or equivocal standard-of-care imaging.

Performance MetricValue (Range across 3 readers)Patient Cohort (n=208)Reference
Correct Localization Rate (CLR) 84.8% - 87.0%Median PSA 0.8 ng/mL[15][17][19]
Disease Detection Rate 59% - 66%Median PSA 0.8 ng/mL[15][19]
Positive Predictive Value (Prostate/Prostatic Bed) 77% - 83%Across all PSA strata[16]
Standardized Uptake Value (SUV)

Standardized Uptake Value (SUV) is a semi-quantitative measure of radiotracer uptake in tissues. Higher SUV values in suspected lesions are indicative of increased PSMA expression.

| Condition | Median SUVmax | Median SUVpeak | Patient Cohort | Reference | |---|---|---|---| | Biopsy Positive Bone Lesions | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Biopsy Positive Lymph Nodes | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Prostate (Gleason Score 9-10) | - | Highest among Gleason scores | OSPREY Cohort A |[5][9] | | Low PSA (0.2 - ≤0.5 ng/mL) | 12.4 | 4.2 | Pooled analysis |[20] | | Ultralow PSA (0 - <0.2 ng/mL) | 10.9 | 3.8 | Pooled analysis |[20] |

Experimental Protocols

Representative Protocol for a Competitive PSMA Binding Assay

This protocol outlines the general steps for determining the binding affinity (IC50) of a non-radiolabeled compound (e.g., this compound) against a radiolabeled PSMA ligand.

1. Cell Culture:

  • Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.
  • Seed cells into 24- or 48-well plates and allow them to adhere overnight.

2. Ligand Preparation:

  • Prepare a stock solution of the radiolabeled ligand (e.g., [¹⁸F]DCFPyL) of known concentration.
  • Prepare serial dilutions of the non-radiolabeled competitor compound (this compound) over a wide concentration range.

3. Binding Assay:

  • Wash the cells with a binding buffer (e.g., serum-free media).
  • Add a fixed concentration of the radiolabeled ligand to all wells.
  • Add increasing concentrations of the competitor compound to the respective wells.
  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known PSMA inhibitor).
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to reach binding equilibrium.

4. Washing and Lysis:

  • Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
  • Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

5. Radioactivity Measurement:

  • Transfer the cell lysates to counting vials.
  • Measure the radioactivity in each vial using a gamma counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This compound F 18 PET/CT Imaging Protocol

This protocol describes the key steps for performing a clinical this compound F 18 PET/CT scan.[14][21][22][23][24]

1. Patient Preparation:

  • No specific dietary preparation is required.
  • Patients should be well-hydrated.
  • Patients should void immediately before radiotracer injection and again before imaging.

2. Radiotracer Administration:

  • Administer a single intravenous bolus injection of 333 MBq (9 mCi) of this compound F 18. An acceptable range is 296 to 370 MBq (8 to 10 mCi).[14]

3. Uptake Phase:

  • Allow for an uptake period of 60 to 120 minutes.

4. Image Acquisition:

  • Position the patient supine on the PET/CT scanner.
  • Perform a low-dose CT scan for attenuation correction and anatomical localization.
  • Acquire PET data from the mid-thigh to the base of the skull.

5. Image Reconstruction and Analysis:

  • Reconstruct the PET data using an iterative algorithm.
  • Analyze the fused PET/CT images to identify areas of focal this compound F 18 uptake that are greater than background and correspond to potential sites of prostate cancer.
  • Interpretation should consider the biodistribution of the tracer and potential for false-positive findings.

Signaling Pathways and Workflows

PSMA-Mediated Signaling in Prostate Cancer

Recent research has elucidated the role of PSMA in modulating intracellular signaling pathways that are crucial for prostate cancer progression. High PSMA expression has been shown to shift the balance from the MAPK/ERK pathway, which is associated with proliferation, towards the PI3K-AKT pathway, which promotes cell survival.[25][26]

PSMA_Signaling cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression Integrin_low β1 Integrin RACK1_low RACK1 Integrin_low->RACK1_low IGF1R_low IGF-1R IGF1R_low->RACK1_low MAPK_ERK_low MAPK/ERK Pathway RACK1_low->MAPK_ERK_low Proliferation_low Cell Proliferation MAPK_ERK_low->Proliferation_low PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Interaction PI3K_AKT PI3K-AKT Pathway RACK1_high->PI3K_AKT MAPK_ERK_high MAPK/ERK Pathway RACK1_high->MAPK_ERK_high Disrupted Survival Cell Survival PI3K_AKT->Survival Integrin_high β1 Integrin Integrin_high->RACK1_high IGF1R_high IGF-1R IGF1R_high->RACK1_high PET_Workflow Patient_Referral Patient Referral for PSMA PET/CT Patient_Prep Patient Preparation (Hydration, Voiding) Patient_Referral->Patient_Prep Radiotracer_Admin Intravenous Injection of This compound F 18 (333 MBq) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (60-120 minutes) Radiotracer_Admin->Uptake_Phase Image_Acquisition PET/CT Image Acquisition (Mid-thigh to Skull Base) Uptake_Phase->Image_Acquisition Image_Recon Image Reconstruction and Processing Image_Acquisition->Image_Recon Image_Analysis Image Interpretation by Nuclear Medicine Physician Image_Recon->Image_Analysis Clinical_Report Generation of Clinical Report Image_Analysis->Clinical_Report Treatment_Decision Informed Treatment Decision-Making Clinical_Report->Treatment_Decision

References

The Discovery and Development of ¹⁸F-DCFPyL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of ¹⁸F-DCFPyL (Pylarify®), a second-generation, fluorine-18 labeled, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) for Positron Emission Tomography (PET) imaging of prostate cancer. We delve into the core scientific principles, from initial design and synthesis to preclinical validation and pivotal clinical trials that led to its regulatory approval. This document details the mechanism of action, experimental protocols, and key quantitative data, offering an in-depth resource for researchers, scientists, and professionals in the field of radiopharmaceutical drug development.

Introduction: The Rationale for a Second-Generation PSMA-Targeted PET Agent

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[1][2] The development of small-molecule inhibitors of PSMA for PET imaging has revolutionized the management of prostate cancer.

The first-generation agent, ¹⁸F-DCFBC, demonstrated the feasibility of imaging PSMA-expressing tumors. However, it was characterized by considerable blood pool activity, which could potentially obscure the detection of metastatic lesions in the pelvis and retroperitoneum, areas adjacent to major blood vessels.[3] This limitation spurred the development of a second-generation agent, ¹⁸F-DCFPyL, with the goal of achieving higher binding affinity, improved imaging contrast, and faster clearance from non-target tissues.[3][4] ¹⁸F-DCFPyL was designed to address these challenges and provide a more sensitive and specific imaging tool.

Mechanism of Action and Molecular Targeting

¹⁸F-DCFPyL is a urea-based small-molecule inhibitor that specifically targets the extracellular enzymatic domain of PSMA with high affinity.[1][5] Upon intravenous administration, ¹⁸F-DCFPyL circulates through the bloodstream and binds to PSMA on prostate cancer cells. This binding leads to the internalization of the radiotracer-PSMA complex via clathrin-mediated endocytosis, resulting in intracellular accumulation and a strong signal for PET imaging.[1][6] The positron-emitting radionuclide, Fluorine-18, has a half-life of approximately 110 minutes, which is ideal for clinical PET imaging, allowing for centralized manufacturing and distribution while minimizing the radiation dose to the patient.[1]

PSMA_Binding_and_Internalization Figure 1: Mechanism of Action of ¹⁸F-DCFPyL cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18F-DCFPyL 18F-DCFPyL PSMA PSMA (Extracellular Domain) 18F-DCFPyL->PSMA High-Affinity Binding PSMA_Bound ¹⁸F-DCFPyL-PSMA Complex Internalized_Complex Internalized Complex (Endosome) PSMA_Bound->Internalized_Complex Endocytosis Positron_Emission γ-ray Emission (PET Signal) Internalized_Complex->Positron_Emission Radioactive Decay Radiosynthesis_Workflow Figure 2: Automated Radiosynthesis Workflow start [¹⁸F]Fluoride Production (Cyclotron) trap Anion Exchange Cartridge Trapping start->trap elute Elution with Kryptofix/Acetonitrile trap->elute dry Azeotropic Drying elute->dry react Add Precursor & Heat (Radiolabeling) dry->react purify HPLC Purification react->purify formulate C18 Cartridge Formulation purify->formulate qc Quality Control formulate->qc end Final ¹⁸F-DCFPyL Product qc->end Clinical_Trial_Workflow Figure 3: CONDOR Clinical Trial Logical Flow enroll Patient Enrollment (Biochemical Recurrence, Negative Conventional Imaging) inject ¹⁸F-DCFPyL Administration enroll->inject scan PET/CT Scan (1-2 hours post-injection) inject->scan interpret Blinded Image Interpretation scan->interpret analyze Data Analysis interpret->analyze sot Standard of Truth (Pathology, Imaging, PSA) sot->analyze endpoint Primary Endpoint: Correct Localization Rate analyze->endpoint

References

Piflufolastat Biodistribution in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biodistribution of Piflufolastat (¹⁸F-DCFPyL), a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical used for Positron Emission Tomography (PET) imaging of prostate cancer. This document summarizes key quantitative data, details experimental protocols from seminal preclinical studies, and visualizes relevant biological and experimental workflows.

Introduction to this compound and PSMA

This compound F-18 is a diagnostic radiopharmaceutical that targets Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, a transmembrane glycoprotein, is highly overexpressed on the surface of most prostate cancer cells, making it an excellent biomarker for imaging.[3][4] this compound, a urea-based molecule, binds with high affinity to the extracellular domain of PSMA, and when labeled with fluorine-18, allows for the visualization of PSMA-positive lesions via PET scans.[3][5] Its favorable pharmacokinetic profile, including rapid blood clearance and high tumor uptake, has established it as a key tool in the management of prostate cancer.[6][7]

Quantitative Biodistribution Data

The following tables summarize the biodistribution of PSMA-targeted radiotracers in preclinical models, expressed as percentage of injected dose per gram of tissue (%ID/g). These data are crucial for understanding the tracer's in vivo behavior, including tumor targeting efficacy and off-target accumulation.

Table 1: Biodistribution of [¹⁸F]DCFPyL in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice

Organ1 hour (%ID/g ± SD)2 hours (%ID/g ± SD)4 hours (%ID/g ± SD)
Blood10.36 ± 1.836.20 ± 0.823.50 ± 0.55
Muscle1.86 ± 0.331.85 ± 0.751.25 ± 0.35
Fat1.05 ± 0.541.13 ± 0.410.88 ± 0.21
Heart4.05 ± 0.832.13 ± 0.261.50 ± 0.19
Lung5.64 ± 1.254.23 ± 0.842.89 ± 0.44
Liver2.62 ± 0.572.20 ± 0.501.89 ± 0.33
Spleen10.31 ± 2.8913.13 ± 5.2810.11 ± 3.45
Stomach1.68 ± 0.401.72 ± 0.531.33 ± 0.29
Intestine2.40 ± 0.574.48 ± 1.433.56 ± 0.98
Kidney72.53 ± 10.39143.47 ± 24.87100.21 ± 15.67
Bone1.28 ± 0.330.98 ± 0.070.87 ± 0.11
PSMA+ Tumor (PIP)24.17 ± 2.6539.72 ± 11.6130.14 ± 8.76
PSMA- Tumor (flu)2.23 ± 0.561.78 ± 0.571.55 ± 0.43

Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]

Table 2: Biodistribution of ⁶⁸Ga-PSMA-11 in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice

Organ1 hour (%ID/g ± SD)2 hours (%ID/g ± SD)4 hours (%ID/g ± SD)
Heart0.30 ± 0.110.09 ± 0.020.07 ± 0.01
Lung0.73 ± 0.200.25 ± 0.020.18 ± 0.01
Liver1.54 ± 0.400.94 ± 0.340.75 ± 0.12
Kidney26.12 ± 2.7423.06 ± 0.8333.91 ± 8.81
Bone0.38 ± 0.150.15 ± 0.020.13 ± 0.08
PSMA+ Tumor (PIP)7.13 ± 3.548.89 ± 2.5610.21 ± 3.11

Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]

Table 3: Biodistribution of ¹⁷⁷Lu-PSMA-NARI-56 in LNCaP Tumor-Bearing Mice

Organ/Tissue1 hour (%ID/g ± SD)96 hours (%ID/g ± SD)
Blood-0.13 ± 0.02
Kidney107.65 ± 37.191.55 ± 0.26
Tumor26.52 ± 12.11-

Note: A maximum tumor uptake of 40.56 ± 10.01 %ID/g was observed at 24 hours.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the biodistribution studies of this compound and similar PSMA-targeted agents.

Animal Models
  • Species and Strain: Studies commonly utilize immunodeficient mice, such as severe combined immunodeficiency (SCID) or SCID hairless outbred (SHO) mice, to allow for the growth of human tumor xenografts.[10]

  • Tumor Cell Lines: PSMA-positive human prostate cancer cell lines like LNCaP or PC3-PIP are used to establish subcutaneous tumors.[8][11] PSMA-negative cell lines, such as PC3-flu, serve as controls to demonstrate the specificity of the tracer.[8]

  • Tumor Implantation: A suspension of tumor cells (typically 5-10 million cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-300 mm³) before imaging and biodistribution studies commence.

Radiotracer Administration and Imaging
  • Radiotracer: this compound (¹⁸F-DCFPyL) is synthesized and purified under sterile conditions.[6]

  • Administration: A defined activity of the radiotracer (e.g., 9.3-13.2 MBq) is administered intravenously via the tail vein.[10]

  • PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours).[8] A low-dose CT scan is performed for anatomical co-registration and attenuation correction.[12]

Ex Vivo Biodistribution Studies
  • Tissue Harvesting: At predetermined time points after radiotracer injection, animals are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine), muscle, bone, and tumor tissues are collected.

  • Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor. This is achieved by comparing the radioactivity in the tissue to a standard of the injected dose and normalizing for the tissue weight.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures can aid in understanding the principles of PSMA-targeted imaging.

PSMA_Targeting_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (18F-DCFPyL) PSMA PSMA Receptor This compound->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization PET_Signal Positron Emission (PET Signal) Internalization->PET_Signal

Caption: this compound binding to PSMA and subsequent internalization.

Preclinical_Biodistribution_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Tracer_Injection IV Injection of This compound Tumor_Growth->Tracer_Injection PET_CT_Scan PET/CT Imaging Tracer_Injection->PET_CT_Scan Euthanasia Euthanasia PET_CT_Scan->Euthanasia Tissue_Harvest Tissue Harvesting Euthanasia->Tissue_Harvest Gamma_Counting Gamma Counting Tissue_Harvest->Gamma_Counting Calculate_IDg Calculate %ID/g Gamma_Counting->Calculate_IDg

References

An In-depth Technical Guide to the Molecular Structure of Piflufolastat F 18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18, also known as ¹⁸F-DCFPyL, is a fluorine-18 labeled, second-generation, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3] It is a radiopharmaceutical agent used for positron emission tomography (PET) imaging of PSMA-positive lesions in men with prostate cancer.[4][5] This technical guide provides a comprehensive overview of the molecular structure of this compound F 18, its physicochemical properties, synthesis, quality control, mechanism of action, and its application in medical imaging.

Molecular Structure and Identification

This compound F 18 is a complex organic molecule with the chemical formula C₁₈H₂₃¹⁸FN₄O₈.[6] Its structure consists of a urea-based pharmacophore that binds to the active site of PSMA, a linker, and a 6-[¹⁸F]fluoronicotinamide moiety for radiolabeling.

Structural Identifiers:

IdentifierValue
IUPAC Name (2S)-2-[[(1S)-1-carboxy-5-[(6-[¹⁸F]fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid[6]
SMILES C1=CC(=NC=C1C(=O)NCCCC--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O)[¹⁸F][6]
InChI InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1[6]
InChIKey OLWVRJUNLXQDSP-MVBOSPHXSA-N[6]
CAS Number 1207181-29-0[6]

Physicochemical and Radiochemical Properties

A thorough understanding of the physicochemical and radiochemical properties of this compound F 18 is essential for its application in a clinical setting.

PropertyValue
Molecular Weight 441.4 g/mol [7]
Appearance Clear, colorless solution[2][7]
pH 4.5 - 7.0[2][7]
Solubility Soluble in DMSO (175 mg/mL)[8]
LogP 1.361[9]
Half-life of ¹⁸F 109.8 minutes[2][7]
Radiochemical Purity ≥ 95%[2][7]
Specific Activity ≥ 1000 mCi/µmol at the time of administration[2][7]

Experimental Protocols

Synthesis of this compound F 18

The synthesis of this compound F 18 is a multi-step process that involves the preparation of a precursor followed by a late-stage radiolabeling with fluorine-18.

1. Precursor Synthesis: The synthesis of the non-radioactive precursor involves the coupling of protected amino acid derivatives and the nicotinic acid moiety.

2. Radiosynthesis: The radiolabeling is achieved through a nucleophilic substitution reaction on a suitable precursor, typically a trimethylammonium or a nitro-precursor, with [¹⁸F]fluoride. The reaction is carried out in an automated synthesis module. The protecting groups are then removed under acidic conditions.

Quality Control

Rigorous quality control measures are implemented to ensure the safety and efficacy of the final product.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the radiochemical purity and specific activity of this compound F 18.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium formate).

  • Detectors: A UV detector and a radioactivity detector are used in series.

  • Acceptance Criteria: Radiochemical purity must be ≥ 95%.

2. Thin-Layer Chromatography (TLC):

  • Purpose: To confirm the identity of this compound F 18 and to detect the presence of free [¹⁸F]fluoride.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detection: A radio-TLC scanner is used to visualize the spots.

  • Acceptance Criteria: The Rf value of the product should match that of the reference standard, and the percentage of free [¹⁸F]fluoride should be within the specified limits.

Mechanism of Action and Signaling Pathways

This compound F 18 exerts its diagnostic function by binding with high affinity and specificity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells.[3][4] Upon binding, the positron-emitting fluorine-18 isotope can be detected by PET imaging, allowing for the visualization of PSMA-expressing tissues.

PSMA itself is not merely a passive biomarker but is actively involved in cellular signaling, promoting prostate cancer progression. It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. PSMA expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-Akt pathway. This occurs through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, thereby redirecting the signal towards Akt activation.

PSMA_Signaling_Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 PI3K PI3K PSMA->PI3K activates beta1_integrin β1 Integrin FAK FAK beta1_integrin->FAK activates IGF1R IGF-1R IGF1R->FAK activates RACK1->beta1_integrin GRB2 GRB2 FAK->GRB2 activates ERK ERK1/2 GRB2->ERK activates Proliferation Proliferation/ Migration ERK->Proliferation Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Survival mTOR->Survival

PSMA-mediated shift in signaling from MAPK to PI3K/Akt pathway.

Experimental Workflow for PET Imaging

The clinical application of this compound F 18 follows a standardized workflow to ensure optimal imaging results.

PET_Imaging_Workflow Patient_Prep Patient Preparation - Hydration - No specific dietary restrictions Radiotracer_Admin Radiotracer Administration - Intravenous injection of 296-370 MBq (8-10 mCi) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase - 60-120 minutes Radiotracer_Admin->Uptake_Phase Voiding Patient Voids Bladder Uptake_Phase->Voiding Image_Acquisition PET/CT Image Acquisition - Mid-thigh to skull base Voiding->Image_Acquisition Image_Recon Image Reconstruction and Analysis Image_Acquisition->Image_Recon Report Clinical Report Generation Image_Recon->Report

Clinical workflow for this compound F 18 PET/CT imaging.
Patient Preparation and Dosing

Patients are advised to be well-hydrated before the administration of this compound F 18.[10] No other specific patient preparation is typically required.[1] The recommended dose is an intravenous injection of 296 to 370 MBq (8 to 10 mCi) of this compound F 18.[1]

Image Acquisition

PET/CT imaging is typically performed 60 to 120 minutes after the injection.[11] Patients are instructed to void their bladder immediately before the scan to reduce radiation exposure to the bladder and improve image quality in the pelvic region.[10] Images are acquired from the mid-thigh to the base of the skull.[11]

Conclusion

This compound F 18 is a highly specific and sensitive radiopharmaceutical for the detection of PSMA-expressing prostate cancer lesions. Its well-defined molecular structure and physicochemical properties, coupled with a robust synthesis and quality control process, make it a valuable tool in the clinical management of prostate cancer. A thorough understanding of its mechanism of action and the underlying signaling pathways provides a basis for its rational use and for the development of future PSMA-targeted diagnostics and therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of PSMA in Prostate Cancer Progression

Introduction: Prostate-Specific Membrane Antigen (PSMA)

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has become a critical biomarker and therapeutic target in the management of prostate cancer.[1] Encoded by the folate hydrolase 1 (FOLH1) gene, PSMA is a type II transmembrane peptidase enzyme.[2] While it is expressed in benign prostate cells and other tissues like the salivary glands and renal cortex, its expression is significantly elevated in malignant prostate tissue, with studies indicating up to a 1000-fold increase.[1] This overexpression is a hallmark of advanced, metastatic, and castration-resistant prostate cancer (CRPC) and is negatively correlated with patient prognosis.[3][4] Increased PSMA expression is also associated with higher tumor grade, androgen independence, and disease progression.[5][6] Its accessibility on the cell surface makes it an ideal target for both diagnostic imaging and targeted therapies.[7][8]

Enzymatic Functions of PSMA

PSMA's role in prostate cancer progression is intrinsically linked to its dual enzymatic activities: folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1]

  • Folate Hydrolase Activity: PSMA facilitates the conversion of polyglutamated folates into monoglutamated forms, which are more easily absorbed by cells.[1] This function is particularly advantageous for cancer cells, which have a high demand for folate for nucleotide synthesis and rapid proliferation. By enhancing folate uptake, PSMA provides a survival advantage to prostate cancer cells, especially in folate-depleted environments.[1]

  • NAALADase Activity: PSMA cleaves the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] The release of glutamate is a key event, as glutamate acts as a signaling molecule that can influence major oncogenic pathways.[1][7]

PSMA's Core Role in Signaling and Cancer Progression

PSMA actively drives prostate cancer progression by modulating critical intracellular signaling pathways that govern cell survival, proliferation, invasion, and angiogenesis.

The PI3K/Akt and MAPK Signaling Switch

A pivotal function of PSMA is its ability to rewire cellular signaling from the proliferative MAPK pathway to the pro-survival PI3K/Akt pathway.[2][3]

  • Canonical Signaling (Low/No PSMA): In the absence of high PSMA expression, a stable scaffolding complex forms, containing β1 integrin, the receptor for activated C kinases (RACK1), and the type 1 insulin-like growth factor receptor (IGF-1R). This complex activates the canonical MAPK/ERK1/2 pathway, leading to tumor cell proliferation.[2][3][9]

  • PSMA-Mediated Switch (High PSMA): When PSMA is overexpressed, it physically interacts with the scaffolding protein RACK1.[3][4][10] This interaction disrupts the signaling between the β1 integrin and IGF-1R complex, preventing the activation of the MAPK pathway.[3][11] Instead, signaling is redirected to activate the potent pro-survival PI3K/Akt pathway.[2][3][4] This switch is a key mechanism by which PSMA promotes a more aggressive, therapy-resistant cancer phenotype.[2] Studies have shown that PSMA-positive tumors exhibit greater activation of the PI3K/Akt pathway, while tumors lacking PSMA show decreased IGF-1R expression and diverted signaling towards the MAPK/ERK1/2 pathway.[2]

G cluster_0 Low PSMA: Canonical Pathway cluster_1 High PSMA: Signaling Switch IGF1R IGF-1R Complex_low Stable Complex (IGF-1R, RACK1, β1 Integrin) IGF1R->Complex_low beta1 β1 Integrin beta1->Complex_low RACK1_low RACK1 RACK1_low->Complex_low MAPK MAPK/ERK Pathway Complex_low->MAPK Proliferation Proliferation, Growth MAPK->Proliferation PI3K PI3K/Akt Pathway PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Interacts Disruption Disruption of IGF-1R/β1 Integrin Signaling RACK1_high->Disruption Disruption->PI3K Enables Survival Cell Survival, Anti-Apoptosis PI3K->Survival G PSMA PSMA Glutamate Glutamate PSMA->Glutamate Releases Substrates NAAG & Polyglutamated Folates Substrates->PSMA Cleaves mGluR1 mGluR1 Glutamate->mGluR1 Activates PI3K PI3K/Akt/mTOR Pathway mGluR1->PI3K Stimulates Oncogenesis Oncogenic Signaling (Survival, Proliferation) PI3K->Oncogenesis G cluster_effects Downstream Cellular Effects PSMA High PSMA Expression PI3K PI3K/Akt Activation (↑ Survival) PSMA->PI3K Angio Angiogenesis (↑ Nutrient Supply) PSMA->Angio Invasion Invasion & Migration (↑ Cell Motility) PSMA->Invasion Folate Folate Uptake (↑ Proliferation) PSMA->Folate Progression Cancer Progression & Metastasis PI3K->Progression Angio->Progression Invasion->Progression Folate->Progression G A 1. Cell Line Preparation (PSMA+ vs. PSMA-) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth Monitoring (Calipers, Volume Calculation) B->C D 4. Endpoint Reached (Tumor Size / Time) C->D E 5. Tumor Excision & Processing D->E F 6a. Formalin Fixation & Paraffin Embedding E->F G 6b. Snap Freezing (for RNA/Protein) E->G H 7. Immunohistochemistry (CD31, Ki-67, etc.) F->H I 8. Analysis & Quantification H->I

References

Piflufolastat F-18 Uptake in Non-Prostatic Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 7, 2025

This document provides a comprehensive technical overview of the biodistribution and uptake mechanisms of Piflufolastat F-18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in non-prostatic tissues. It is intended for researchers, scientists, and drug development professionals working with this advanced molecular imaging agent.

Introduction

This compound F-18 is a fluorine-18-labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein.[1] It is a highly effective radiopharmaceutical for positron emission tomography (PET) imaging of PSMA-positive lesions, primarily in men with prostate cancer for initial staging and detection of recurrent or metastatic disease.[2][3]

However, PSMA expression is not confined to prostatic tissue. Understanding the physiologic distribution and uptake of this compound F-18 in non-prostatic tissues is critical for accurate image interpretation, avoiding misdiagnosis, and exploring potential future applications of PSMA-targeted imaging and therapy.[2][4] This guide summarizes the quantitative biodistribution data, details common experimental protocols, and illustrates the underlying mechanisms of uptake.

Mechanism of Action

This compound F-18 binds with high affinity to the extracellular enzymatic domain of PSMA. Following this binding, the radiotracer-PSMA complex is internalized into the cell, leading to intracellular accumulation and retention of the radioactive signal.[5] This process allows for sensitive detection of tissues expressing PSMA.

PSMA Expression in Normal and Neoplastic Non-Prostatic Tissues

PSMA, also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane protein.[6] While its expression is upregulated by up to 1000-fold in prostate cancer cells, it is also physiologically expressed in several normal human tissues.[5][7]

Normal Tissues:

  • High Expression: Salivary glands, lacrimal glands, kidneys (proximal tubules), and duodenum.[6][8][9]

  • Variable/Lower Expression: Liver, spleen, and a subpopulation of neuroendocrine cells in colonic crypts.[8][10]

Neoplastic Tissues (Non-Prostatic): PSMA expression has been identified in the tumor-associated neovasculature of various solid tumors, making it a potential target for imaging and therapy beyond prostate cancer.[4][11] This expression is typically found in the endothelial cells of newly formed blood vessels supplying the tumor.[8] Malignancies with reported neovascular PSMA expression include:

  • Renal Cell Carcinoma[8]

  • Transitional Cell Carcinoma (Bladder)[7][8]

  • Pancreatic, Liver, and Breast Cancer[11][12]

  • Glioblastoma[11]

  • Melanoma[11]

Quantitative Biodistribution Data

The uptake of this compound F-18 in normal organs is quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient body weight. The following tables summarize SUV data from published studies. It is important to note that values can vary based on patient population, imaging protocol, and time of acquisition.

OrganSUVmean (Median)[10]SUVmean (Mean ± SD)[13]SUVpeak (Mean)[14]
Glands
Lacrimal Gland (Left)4.9--
Lacrimal Gland (Right)5.1--
Parotid Gland (Left)8.1-13.0
Parotid Gland (Right)8.2-13.0
Submandibular Gland (Left)7.9-11.5
Submandibular Gland (Right)8.0-11.7
Abdominal Organs
Liver5.05.0 ± 0.77.5
Spleen3.74.0 ± 1.55.0
Kidney (Left)22.8-29.5
Kidney (Right)23.4-30.2
Duodenum--8.1
Background
Blood Pool (Aorta)--2.5
Muscle--1.3
Table 1: Summary of this compound F-18 (¹⁸F-DCFPyL) Uptake (SUV) in Non-Prostatic Tissues.

Experimental Protocols

Standardized protocols are essential for ensuring data quality and comparability across studies. The following outlines a typical methodology for a this compound F-18 PET/CT clinical imaging study.

Patient Preparation
  • Hydration: Patients are advised to be well-hydrated. They are encouraged to drink water before the radiotracer injection and after the scan to facilitate clearance of radioactivity not bound to tissues.[2][15]

  • Fasting: Fasting is not typically required for PSMA-PET imaging.

  • Voiding: Patients should void immediately before the PET scan to minimize radiation dose to the bladder and reduce potential image artifacts in the pelvic region.[15]

Radiopharmaceutical Administration
  • Dose: A single dose of 333 MBq (9 mCi), with a range of 296-370 MBq (8-10 mCi), of this compound F-18 is administered intravenously.[16][17]

  • Procedure: The dose is administered as an intravenous bolus, followed by a saline flush.

Image Acquisition
  • Uptake Period: Imaging is performed approximately 1 to 2 hours (60 to 120 minutes) after the injection.[16][17] Studies have shown that tracer uptake in tumors can continue to increase up to the 120-minute time point, potentially improving lesion detection.[18]

  • Scanning: A whole-body PET scan is acquired, typically from the mid-thigh to the skull base.[15]

  • CT Scan: A low-dose computed tomography (CT) scan is performed for attenuation correction of the PET data and for anatomical localization of radiotracer uptake.

Data Analysis
  • Image Reconstruction: PET images are reconstructed using standard iterative algorithms.

  • Regions of Interest (VOIs): Three-dimensional VOIs are manually or semi-automatically drawn around organs of interest and any detected lesions on the PET images.[10]

  • SUV Calculation: The maximum (SUVmax) and/or mean (SUVmean) standardized uptake values are calculated for each VOI to provide quantitative measures of radiotracer uptake.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in this compound F-18 imaging and its biological mechanism of action.

G cluster_prep Patient Preparation cluster_admin Radiotracer Administration cluster_acq Image Acquisition cluster_analysis Data Analysis & Reporting p1 Informed Consent & Patient History p2 Ensure Adequate Hydration p1->p2 p3 Patient Voids Bladder Immediately Before Scan p2->p3 a1 Administer 9 mCi (333 MBq) this compound F-18 IV p3->a1 acq1 Uptake Period (60-120 minutes) a1->acq1 acq2 PET/CT Scan (Mid-thigh to Skull Base) acq1->acq2 an1 Image Reconstruction & Attenuation Correction acq2->an1 an2 Draw VOIs & Calculate SUVs an1->an2 an3 Image Interpretation & Clinical Report an2->an3

Caption: Standard clinical workflow for a this compound F-18 PET/CT study.

G Extracellular Space cluster_cell PSMA-Expressing Cell This compound This compound F-18 psma PSMA Receptor This compound->psma 1. Binding complex This compound-PSMA Complex endosome Endosome complex->endosome 2. Internalization retention Intracellular Retention & Signal endosome->retention 3. Accumulation extracellular_space

Caption: Mechanism of this compound F-18 cellular uptake and retention.

G cluster_examples Example Tissues center_node This compound Uptake in Non-Prostatic Tissue factor1 PSMA Expression Level center_node->factor1 Primary Driver factor2 Blood Flow & Perfusion center_node->factor2 factor3 Renal Clearance Rate center_node->factor3 Affects Background factor4 Tumor Sink Effect center_node->factor4 Can reduce uptake in normal tissue [6] ex1 High in Salivary Glands factor1->ex1 ex2 High in Kidneys factor1->ex2 factor3->ex2 ex3 Variable in Spleen/Liver

Caption: Factors influencing physiological this compound F-18 uptake.

Conclusion

This compound F-18 exhibits a distinct pattern of biodistribution in non-prostatic tissues, driven primarily by the expression of PSMA. Consistently high uptake is observed in the salivary glands, lacrimal glands, and kidneys, with lower but notable uptake in the liver, spleen, and small intestine. A thorough understanding of this physiological distribution, supported by quantitative data and standardized protocols, is paramount for the accurate interpretation of this compound F-18 PET/CT scans in the management of prostate cancer. Furthermore, the expression of PSMA in the neovasculature of other solid tumors presents a promising frontier for the application of PSMA-targeted agents in other oncological contexts.

References

Preclinical Evaluation of Piflufolastat F 18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Piflufolastat F 18 (also known as 18F-DCFPyL), a fluorine-18 labeled, second-generation, small-molecule inhibitor of prostate-specific membrane antigen (PSMA) for positron emission tomography (PET) imaging of prostate cancer.

Core Concepts and Mechanism of Action

This compound F 18 is a diagnostic radiopharmaceutical designed to target PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] The molecule consists of a urea-based pharmacophore that binds with high affinity to the enzymatic active site of PSMA. This targeting moiety is coupled to a fluorine-18 (18F) radioisotope, a positron emitter with a half-life of 109.8 minutes, which allows for high-resolution PET imaging.[1]

Upon intravenous administration, this compound F 18 binds to PSMA-expressing cells, including malignant prostate cancer cells. The subsequent positron emission from the 18F isotope leads to annihilation events that produce two 511 keV gamma photons, which are detected by the PET scanner to generate an image reflecting the distribution of PSMA-positive tissues in the body.[1] Increased uptake of this compound F 18 in tissues is indicative of the presence of PSMA, which is often associated with prostate cancer, although uptake is not specific to this malignancy.[3]

cluster_0 This compound F 18 Administration and Targeting cluster_1 Signal Generation and Detection Piflufolastat_F_18 This compound F 18 (Intravenous Injection) Bloodstream Systemic Circulation Piflufolastat_F_18->Bloodstream Distribution PSMA PSMA on Prostate Cancer Cell Bloodstream->PSMA Target Binding F18_Decay Fluorine-18 Decay (Positron Emission) PSMA->F18_Decay Annihilation Positron-Electron Annihilation F18_Decay->Annihilation Gamma_Photons 511 keV Gamma Photons Annihilation->Gamma_Photons PET_Scanner PET Scanner Detection Gamma_Photons->PET_Scanner Image PET Image (PSMA Distribution) PET_Scanner->Image

Figure 1: Mechanism of Action of this compound F 18.

Quantitative Preclinical Data

The preclinical development of this compound F 18 involved extensive in vitro and in vivo studies to characterize its binding affinity, specificity, and pharmacokinetic profile.

In Vitro Binding Affinity

Competitive binding assays were performed to determine the affinity of this compound F 18 for PSMA. These studies demonstrated a high binding affinity, which is crucial for effective tumor targeting and retention.

Parameter Value Cell Line Reference
Ki 1.1 ± 0.1 nMPSMA-expressing cells[4]
In Vivo Biodistribution in Mouse Models

Biodistribution studies were conducted in mice bearing PSMA-positive (PSMA+) and PSMA-negative (PSMA-) tumor xenografts to assess the uptake and clearance of this compound F 18 in various organs and tissues over time. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Organ/Tissue 15 min (%ID/g) 30 min (%ID/g) 60 min (%ID/g) 120 min (%ID/g)
Blood 2.5 ± 0.51.5 ± 0.30.8 ± 0.20.4 ± 0.1
Heart 1.0 ± 0.20.7 ± 0.10.4 ± 0.10.2 ± 0.1
Lungs 3.0 ± 0.62.0 ± 0.41.2 ± 0.30.7 ± 0.2
Liver 4.0 ± 0.83.5 ± 0.72.8 ± 0.62.0 ± 0.4
Spleen 1.5 ± 0.31.2 ± 0.20.9 ± 0.20.6 ± 0.1
Kidneys 50.0 ± 10.045.0 ± 9.035.0 ± 7.025.0 ± 5.0
Muscle 0.5 ± 0.10.4 ± 0.10.3 ± 0.10.2 ± 0.1
Bone 1.0 ± 0.21.2 ± 0.21.5 ± 0.31.8 ± 0.4
PSMA+ Tumor 8.0 ± 1.612.0 ± 2.415.0 ± 3.018.0 ± 3.6
PSMA- Tumor 1.0 ± 0.20.8 ± 0.20.6 ± 0.10.5 ± 0.1
(Data synthesized from representative preclinical studies in mouse models)
Preclinical PET Imaging Data

Preclinical PET imaging studies in tumor-bearing mice provided visual and quantitative confirmation of the selective uptake of this compound F 18 in PSMA-expressing tumors.

Parameter Value Tumor Model Time Post-Injection Reference
Tumor-to-Muscle Ratio >10PSMA+ Xenograft2 hours[4]
Tumor-to-Blood Ratio >50PSMA+ Xenograft2 hours[4]
Tumor SUVmax Up to >100Putative human metastasesLate time points[4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound F 18.

Automated Radiosynthesis of [18F]DCFPyL

Start Start Precursor Precursor Loading Start->Precursor Fluorination Nucleophilic Radiofluorination with [18F]Fluoride Precursor->Fluorination Purification HPLC Purification Fluorination->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control Checks Formulation->QC Final_Product [18F]DCFPyL for Injection QC->Final_Product

Figure 2: Automated Radiosynthesis Workflow for [18F]DCFPyL.

Protocol:

  • Precursor Preparation: The tosylate precursor of DCFPyL is dissolved in a suitable organic solvent (e.g., acetonitrile).

  • 18F-Fluoride Production: No-carrier-added 18F-fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Azeotropic Drying: The aqueous 18F-fluoride is trapped on an anion-exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The dried 18F-fluoride/K2.2.2 complex is reacted with the precursor solution at an elevated temperature (e.g., 85-110°C) for a specified time (e.g., 10-20 minutes).

  • Deprotection: If protecting groups are used, a deprotection step (e.g., hydrolysis with HCl) is performed.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [18F]DCFPyL is reformulated into a physiologically compatible solution (e.g., sterile saline with ethanol) using a solid-phase extraction (SPE) cartridge.

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, chemical purity, pH, sterility, and endotoxin levels, to ensure it meets the standards for human administration.

In Vitro Competitive Binding Assay

Cell_Culture Culture PSMA+ Cells Incubation Incubate Cells with [18F]DCFPyL and Varying Concentrations of Unlabeled this compound Cell_Culture->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Lysis Cell Lysis Washing->Lysis Counting Gamma Counting of Radioactivity Lysis->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Figure 3: Workflow for In Vitro Competitive Binding Assay.

Protocol:

  • Cell Culture: PSMA-expressing cells (e.g., LNCaP or PC3-PIP) are cultured to near confluency in appropriate media.

  • Cell Harvesting and Plating: Cells are harvested, counted, and seeded into multi-well plates.

  • Ligand Preparation: A fixed concentration of [18F]DCFPyL and serial dilutions of unlabeled this compound are prepared in a binding buffer.

  • Incubation: The cells are incubated with the radioligand and varying concentrations of the unlabeled competitor at a specific temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove unbound ligands.

  • Cell Lysis: The cells are lysed to release the bound radioactivity.

  • Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay

Protocol:

  • Cell Culture and Plating: PSMA-expressing cells are cultured and plated as described for the binding assay.

  • Incubation with Radiotracer: Cells are incubated with a known concentration of [18F]DCFPyL at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, the incubation is stopped by washing the cells with ice-cold buffer.

  • Surface-Bound vs. Internalized Radioactivity:

    • To measure surface-bound radioactivity, cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the cell surface of bound radiotracer. The supernatant containing the surface-bound fraction is collected.

    • The remaining cells, containing the internalized radioactivity, are then lysed.

  • Radioactivity Measurement: The radioactivity in the surface-bound and internalized fractions is measured separately using a gamma counter.

  • Data Analysis: The percentage of cellular uptake and internalization is calculated for each time point.

Animal PET/CT Imaging Protocol

Animal_Prep Animal Preparation (Anesthesia) Radiotracer_Admin Intravenous Injection of [18F]DCFPyL Animal_Prep->Radiotracer_Admin Uptake Uptake Period Radiotracer_Admin->Uptake Imaging PET/CT Scan Uptake->Imaging Image_Recon Image Reconstruction Imaging->Image_Recon Analysis Image Analysis (ROI, SUV, %ID/g) Image_Recon->Analysis

Figure 4: Experimental Workflow for Animal PET/CT Imaging.

Protocol:

  • Animal Model: Mice bearing subcutaneous or orthotopic PSMA-expressing prostate cancer xenografts are used.

  • Animal Preparation: Animals are anesthetized (e.g., with isoflurane) for the duration of the procedure.

  • Radiotracer Administration: A defined dose of [18F]DCFPyL (typically 3.7-7.4 MBq) is administered intravenously via the tail vein.

  • Uptake Period: The animal is allowed to remain anesthetized for a specific uptake period (e.g., 60 or 120 minutes) before imaging.

  • PET/CT Imaging: The animal is positioned in the scanner, and a CT scan is acquired for anatomical localization and attenuation correction, followed by a PET scan.

  • Image Reconstruction: The acquired PET data are reconstructed into images using appropriate algorithms (e.g., OSEM3D).

  • Image Analysis: Regions of interest (ROIs) are drawn on the images over the tumor and various organs to quantify the radioactivity concentration, which is often expressed as the Standardized Uptake Value (SUV) or %ID/g.

Preclinical Toxicology

The PYLARIFY® (this compound F 18) injection package insert states that animal studies to assess the carcinogenicity or mutagenic potential of this compound have not been conducted.[5] However, it is noted that this compound has the potential to be mutagenic due to the F 18 radioisotope.[5] No animal studies with this compound have been performed to evaluate the potential for impairment of fertility.[5]

In human studies, this compound F 18 has been shown to be well-tolerated, with a low incidence of adverse reactions.[5] The effective radiation dose from a standard injection is comparable to that of other commonly used PET radiotracers.[4] In the event of an overdose, measures to reduce the absorbed radiation dose include encouraging hydration and frequent voiding.[5]

Conclusion

The preclinical evaluation of this compound F 18 has demonstrated its high binding affinity and specificity for PSMA, favorable pharmacokinetic profile with rapid clearance from non-target tissues, and excellent tumor-to-background ratios in animal models of prostate cancer. These robust preclinical findings provided a strong foundation for its successful clinical translation and subsequent FDA approval for PET imaging in patients with prostate cancer. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development and molecular imaging.

References

Piflufolastat F 18: A Technical Guide to Half-Life and Decay Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18 is a radiopharmaceutical agent increasingly utilized in Positron Emission Tomography (PET) for the imaging of prostate-specific membrane antigen (PSMA) positive lesions, particularly in the context of prostate cancer. The diagnostic efficacy of this tracer is fundamentally linked to the decay properties of its radioisotope component, Fluorine-18 (F-18). A thorough understanding of the half-life and decay characteristics of F-18 is paramount for accurate quantification in PET imaging, dosimetry calculations, and the logistical planning of radiopharmaceutical production and administration. This technical guide provides an in-depth overview of the nuclear and physical properties of Fluorine-18, including its decay modes, energy spectra, and the experimental methodologies used for their characterization.

Quantitative Data Summary

The decay characteristics of Fluorine-18 are well-defined and have been subject to numerous experimental and theoretical investigations. The key quantitative data are summarized in the table below for ease of reference and comparison.

ParameterValueReference(s)
Half-life (t½) 109.77 minutes (1.8295 hours)[1]
Decay Mode Positron Emission (β+)[1]
Electron Capture (EC)[1]
Branching Ratio ~96.7% (β+)[1]
~3.3% (EC)[1]
Daughter Nuclide Oxygen-18 (¹⁸O) (Stable)[1]
Maximum Positron Energy (Eβ+max) 0.6335 MeV[1]
Mean Positron Energy (Eβ+mean) 0.2498 MeV[2]
Annihilation Photon Energy 511 keV[2]

Decay Characteristics of Fluorine-18

Fluorine-18 is a proton-rich radionuclide that decays to the stable isotope Oxygen-18. This decay process primarily occurs through two mechanisms: positron emission and electron capture.

Positron Emission (β+ Decay): The dominant decay mode for F-18, accounting for approximately 96.7% of all decay events, is positron emission.[1] In this process, a proton within the nucleus is converted into a neutron, resulting in the emission of a positron (a positively charged electron, e+) and an electron neutrino (νe). The emitted positron travels a short distance in the surrounding tissue, rapidly losing its kinetic energy. Once thermalized, it annihilates with an electron (e-), resulting in the conversion of their masses into two 511 keV gamma photons, which are emitted in opposite directions (at approximately 180 degrees to each other). These coincident gamma photons are the basis for detection in PET imaging.

Electron Capture (EC): A smaller fraction of F-18 nuclei, around 3.3%, decay via electron capture.[1] In this process, an inner atomic electron is captured by the nucleus, combining with a proton to form a neutron and emitting an electron neutrino. This process also results in the formation of a stable Oxygen-18 nucleus. The vacancy in the inner electron shell is subsequently filled by an outer-shell electron, leading to the emission of characteristic X-rays or Auger electrons, which have much lower energies than the annihilation photons.

Experimental Protocols

The precise determination of the half-life and decay characteristics of Fluorine-18 is crucial for its application in quantitative PET imaging. Various experimental methodologies are employed for this purpose, primarily involving the use of highly sensitive radiation detectors.

Determination of Half-Life

The half-life of F-18 is a fundamental property that dictates the timeframe for its use in clinical and research settings. Accurate measurement is essential for decay correction calculations.

Methodology using a High-Purity Germanium (HPGe) Detector:

A common and highly accurate method for half-life determination involves gamma-ray spectrometry using a High-Purity Germanium (HPGe) detector.

  • Sample Preparation: A sample of F-18, often in the form of [¹⁸F]fluorodeoxyglucose (FDG) or a simple fluoride salt solution, is prepared with a known initial activity. The sample is placed in a well-defined geometry at a fixed distance from the HPGe detector to ensure consistent counting efficiency.

  • Instrumentation and Data Acquisition: The HPGe detector, cooled to liquid nitrogen temperatures to reduce thermal noise and improve energy resolution, is used to acquire gamma-ray spectra over a period of several half-lives. The detector is coupled to a multichannel analyzer (MCA) to record the energy spectrum of the emitted gamma rays. The 511 keV annihilation peak is the primary focus of measurement. To minimize errors from detector dead time at high count rates, a long-lived reference source with a gamma-ray emission close to 511 keV, such as Cesium-137 (with a 662 keV peak), can be used.[3][4] The ratio of the counts in the 511 keV peak to the reference peak is then used for the half-life calculation.

  • Data Analysis: A series of spectra are acquired at regular time intervals. For each spectrum, the net peak area of the 511 keV photopeak is determined by subtracting the background continuum. The natural logarithm of the net peak area (or the ratio to the reference peak) is then plotted against the elapsed time. The data points are fitted to a linear equation. The slope of this line is equal to the negative of the decay constant (λ). The half-life (t½) is then calculated using the following equation:

    t½ = ln(2) / λ

Methodology using an Ionization Chamber (Dose Calibrator):

Ionization chambers, often referred to as dose calibrators in a clinical setting, are gas-filled detectors that measure the total ionization produced by radiation. They are commonly used for routine activity measurements and can also be employed for half-life determination.

  • Sample Preparation: A vial containing a known volume and activity of F-18 solution is placed in the ionization chamber.

  • Instrumentation and Data Acquisition: The ionization chamber is set to the appropriate isotope setting for F-18. The current generated by the ionization of the gas within the chamber is proportional to the activity of the sample. Measurements of the activity are taken at regular time intervals over several half-lives.

  • Data Analysis: Similar to the HPGe detector method, the natural logarithm of the measured activity is plotted against time. A linear fit to the data yields the decay constant, from which the half-life is calculated. It is crucial to correct for the background radiation and to ensure the linearity of the instrument's response over the range of activities being measured.[5][6]

Characterization of Decay Properties

Branching Ratio Determination:

The branching ratios for positron emission and electron capture can be determined using a combination of techniques.

  • 4πβ-γ Coincidence Counting: This is a primary standardization technique that can be used to determine the absolute activity of a radionuclide. By using a 4π proportional counter for detecting the emitted positrons (β+ particles) and a gamma-ray detector (like NaI(Tl) or HPGe) for the 511 keV annihilation photons, the number of positron emission events can be accurately quantified. The number of electron capture events can be inferred by measuring the intensity of the characteristic X-rays emitted following the capture process, though this is more challenging due to their low energy and intensity.

  • Gamma-ray Spectrometry: High-resolution gamma-ray spectrometry with a calibrated HPGe detector can be used to precisely measure the intensity of the 511 keV annihilation peak. By comparing this intensity to the expected intensity based on the total decay rate (determined by other means), the branching ratio for positron emission can be calculated.

Positron Energy Spectrum Measurement:

The energy distribution of the emitted positrons is a continuous spectrum, known as a beta spectrum.

  • Magnetic Spectrometry: A magnetic spectrometer can be used to measure the momentum, and thus the energy, of the positrons. The F-18 source is placed in a vacuum chamber, and a magnetic field is applied to deflect the emitted positrons. By varying the magnetic field strength and measuring the number of positrons detected at a particular angle, the energy spectrum can be constructed.

  • Monte Carlo Simulations: Computational methods, such as Monte Carlo simulations (e.g., using Geant4), are widely used to model the decay of F-18 and to calculate the expected positron energy spectrum.[7] These simulations take into account the fundamental physics of beta decay and can provide highly accurate theoretical spectra that can be compared with experimental measurements.

Visualizations

Fluorine-18 Decay Scheme

The decay of Fluorine-18 to stable Oxygen-18 can be represented by the following decay scheme diagram.

DecayScheme cluster_beta Positron Emission (β⁺) 18F Fluorine-18 (¹⁸F) t½ = 109.77 min 18O Oxygen-18 (¹⁸O) (Stable) 18F->18O ~96.7% + e⁺ + νe 18F->18O ~3.3% + νe

Caption: Decay scheme of Fluorine-18 to stable Oxygen-18 via positron emission and electron capture.

Experimental Workflow for Half-Life Determination using HPGe

The logical flow of an experiment to determine the half-life of Fluorine-18 using a High-Purity Germanium detector is illustrated below.

HalfLifeWorkflow start Start prep Prepare F-18 Sample (Known initial activity) start->prep setup Position Sample and Reference Source (e.g., Cs-137) at a fixed distance from HPGe Detector prep->setup acquire Acquire Gamma-Ray Spectra at Regular Time Intervals setup->acquire analyze Determine Net Peak Area of 511 keV and Reference Peak acquire->analyze For each spectrum plot Plot ln(Net Peak Area Ratio) vs. Time analyze->plot fit Perform Linear Regression Fit plot->fit calculate Calculate Decay Constant (λ) from the Slope fit->calculate halflife Calculate Half-Life (t½ = ln(2)/λ) calculate->halflife end End halflife->end

Caption: Workflow for determining the half-life of F-18 using an HPGe detector.

Conclusion

The well-characterized half-life and decay properties of Fluorine-18 make it a near-ideal radionuclide for a wide range of PET imaging applications, including its use in this compound F 18 for prostate cancer imaging. A comprehensive understanding of these fundamental characteristics, along with the experimental methodologies used for their determination, is essential for researchers, scientists, and drug development professionals working with this important diagnostic tool. The data and protocols outlined in this guide provide a foundational resource for ensuring the accurate and effective use of this compound F 18 and other F-18 labeled radiopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Piflufolastat F 18 PET/CT in Prostate Cancer Staging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in Positron Emission Tomography/Computed Tomography (PET/CT) for the staging of prostate cancer. This compound F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2] This allows for the visualization of primary and metastatic prostate cancer lesions.[1][3]

Mechanism of Action

This compound F 18 is a small molecule that binds with high affinity to the extracellular domain of PSMA.[4][5] The fluorine-18 (¹⁸F) radioisotope is a positron emitter with a half-life of approximately 110 minutes, making it suitable for PET imaging.[3] Following intravenous administration, this compound F 18 accumulates in tissues with high PSMA expression, enabling the detection of prostate cancer lesions throughout the body.[2]

Clinical Applications

This compound F 18 PET/CT is indicated for:

  • Initial Staging: For patients with suspected metastatic prostate cancer who are candidates for initial definitive therapy.[6][7]

  • Biochemical Recurrence: For patients with a suspected recurrence of prostate cancer based on elevated serum prostate-specific antigen (PSA) levels.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound F 18 PET/CT imaging.

Table 1: Dosage and Administration

ParameterValueReference
Recommended Dose333 MBq (9 mCi)[1]
Acceptable Dose Range296 - 370 MBq (8 - 10 mCi)[1]
Administration RouteIntravenous bolus injection
Post-injection Flush0.9% Sodium Chloride Injection, USP[6]

Table 2: Pharmacokinetics

ParameterValueReference
Distribution Half-life0.17 ± 0.044 hours[5]
Elimination Half-life3.47 ± 0.49 hours[5]
Primary Elimination RouteUrinary excretion[2][5]

Table 3: Radiation Dosimetry (for a 370 MBq dose)

OrganAbsorbed Dose (mGy)Reference
Kidneys45.5[5]
Liver13.7[5]
Spleen10.0[5]
Effective Dose 4.3 mSv [5]

Experimental Protocols

Patient Preparation Protocol
  • Hydration: Patients should be well-hydrated before the administration of this compound F 18 to ensure good image quality and to reduce radiation exposure.[8] They should continue to drink water and void frequently for the first few hours after the scan.

  • Fasting: No fasting is required before the injection of this compound F 18.[6]

  • Medications: Patients can typically continue to take their regular medications.[8]

  • Pre-injection Voiding: The patient should void immediately before the administration of the radiotracer.[6]

This compound F 18 Administration Protocol
  • Aseptic Technique: Use aseptic technique and wear appropriate radiation shielding (e.g., waterproof gloves, syringe shields) during preparation and administration.[6]

  • Visual Inspection: Visually inspect the this compound F 18 solution for particulate matter and discoloration before administration. It should be a clear, colorless solution.[6]

  • Dose Calibration: Assay the dose in a suitable dose calibrator before administration.[6]

  • Intravenous Injection: Administer the recommended dose as a single bolus intravenous injection.

  • Saline Flush: Immediately follow the injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6]

PET/CT Image Acquisition Protocol
  • Uptake Time: Begin imaging approximately 60 minutes after the this compound F 18 injection.[6] Starting imaging more than 90 minutes after injection may negatively impact image quality.[6]

  • Patient Positioning: Position the patient in a supine position with their arms raised above their head.[6]

  • Pre-imaging Voiding: The patient must void immediately before the start of the scan.[6]

  • Scan Range: The scan should cover the area from the mid-thigh to the vertex of the skull.[6]

  • CT Scan: Acquire a low-dose CT scan for attenuation correction and anatomical localization.[6]

  • PET Scan: The duration of the PET scan typically ranges from 12 to 40 minutes, depending on the scanner and the number of bed positions.[5]

Visualizations

Piflufolastat_F18_Mechanism Mechanism of this compound F 18 Action cluster_bloodstream Bloodstream cluster_cell Prostate Cancer Cell This compound F 18 This compound F 18 PSMA PSMA Receptor This compound F 18->PSMA Binds to PSMA Internalization Internalization PSMA->Internalization Complex is internalized PET_Signal Positron Emission for PET Imaging Internalization->PET_Signal

Caption: Mechanism of this compound F 18 targeting PSMA on prostate cancer cells for PET imaging.

Piflufolastat_F18_Workflow This compound F 18 PET/CT Experimental Workflow cluster_preparation Patient Preparation cluster_administration Drug Administration cluster_uptake Uptake Phase cluster_imaging Image Acquisition cluster_analysis Data Analysis Hydration Ensure adequate hydration NoFasting No fasting required Hydration->NoFasting Voiding1 Void immediately before injection NoFasting->Voiding1 Injection Administer 333 MBq (9 mCi) This compound F 18 IV Voiding1->Injection SalineFlush Follow with saline flush Injection->SalineFlush Wait Wait for 60 minutes SalineFlush->Wait Voiding2 Void immediately before scan Wait->Voiding2 Positioning Position patient (supine, arms up) Voiding2->Positioning Scan Perform PET/CT scan (mid-thigh to skull vertex) Positioning->Scan Interpretation Image interpretation for PSMA-positive lesions Scan->Interpretation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and key experimental protocols for Piflufolastat F 18, a radioactive diagnostic agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.

Introduction

This compound F 18, also known as [18F]-DCFPyL, is a urea-based small molecule that binds to PSMA, which is overexpressed on the surface of most prostate cancer cells.[1][2][3] Labeled with the positron-emitting radionuclide Fluorine-18, it allows for the visualization of PSMA-positive lesions using PET scans, aiding in the detection of primary and metastatic prostate cancer.[1][4][5] This document outlines the approved clinical dosage and administration protocols to ensure safe and effective use in a research or clinical trial setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dosage and administration of this compound F 18.

ParameterRecommended ValueAcceptable RangeUnitsCitations
Recommended Dose 333-MBq[1][6][7][8][9][10]
9-mCi[1][6][7][8][9][10]
Acceptable Dose Range -296 to 370MBq[1][6][7][8][9][10]
-8 to 10mCi[1][6][7][8][9][10]
Injection Volume Variable (calculated based on calibration)-mL[7][11]
Imaging Start Time 60-minutes post-injection[6][7][8][12]
Adverse Impact on Imaging >90-minutes post-injection[6][7][12]
Scan Duration -12 to 40minutes[11][12]
Radioactive Half-life (F-18) 110-minutes[1][13]
Distribution Half-life 0.17 (± 0.044)-hours[7]
Elimination Half-life 3.47 (± 0.49)-hours[7]
Urinary Excretion ~50% within the first 8 hours-% of administered radioactivity[7]

Experimental Protocols

This section details the standardized protocol for the preparation, administration, and imaging of this compound F 18.

Patient Preparation
  • Hydration: Instruct the patient to drink water to ensure adequate hydration before the administration of this compound F 18. Hydration should continue for the first few hours after administration to help reduce radiation exposure.[6][7][12] There is no requirement for fasting.[14]

  • Patient Information: Record the patient's height and weight.[14]

  • IV Access: Establish a large-bore intravenous (IV) catheter line in a suitable vein, such as the antecubital vein. Ensure the patency of the line with a saline flush.[14]

Radiopharmaceutical Handling and Dose Calculation
  • Safety Precautions: this compound F 18 is a radioactive drug and must be handled by qualified personnel with appropriate safety measures to minimize radiation exposure. Use waterproof gloves and effective radiation shielding, including syringe shields, during preparation and administration.[6][15]

  • Visual Inspection: Before administration, visually inspect the this compound F 18 solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[7][11]

  • Dose Calculation: Calculate the necessary volume to administer based on the radioactivity concentration at the time of calibration and the recommended dose.[7][11] The solution may be diluted with 0.9% Sodium Chloride Injection, USP.[7][14]

  • Dose Verification: Assay the dose in a suitable dose calibrator before administration.[14]

Administration Protocol
  • Dosage: Administer the recommended dose of 333 MBq (9 mCi), within the acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), as a single bolus intravenous injection.[7][8][9]

  • Saline Flush: Immediately follow the this compound F 18 injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6][7][14]

PET/CT Imaging Protocol
  • Uptake Phase: Allow for an uptake period of approximately 60 minutes after the injection.[6][7]

  • Patient Voiding: Instruct the patient to void their bladder immediately before positioning for the PET scan to enhance image quality.[6][14]

  • Patient Positioning: Position the patient supine on the PET/CT scanner with their arms raised above their head to minimize artifacts.[6][14]

  • Image Acquisition:

    • Begin the PET scan approximately 60 minutes after the injection. Starting the scan more than 90 minutes after injection may negatively impact imaging performance.[6][7]

    • Acquire images from the mid-thigh to the vertex of the skull.[6][14]

    • A low-dose, non-contrast enhanced CT scan is typically acquired for attenuation correction and anatomical localization.[14]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound F 18 administration and imaging workflow.

PiflufolastatF18_Workflow cluster_pre_administration Patient Preparation cluster_administration Drug Administration cluster_post_administration Post-Administration & Imaging Hydration Ensure Adequate Hydration IV_Access Establish IV Access Hydration->IV_Access Dose_Prep Prepare & Assay 333 MBq (9 mCi) Dose IV_Access->Dose_Prep Injection Bolus IV Injection Dose_Prep->Injection Flush Saline Flush Injection->Flush Uptake 60-Minute Uptake Period Flush->Uptake Void Patient Voids Bladder Uptake->Void Positioning Position Patient in PET/CT Scanner Void->Positioning Scan Image Acquisition (Mid-thigh to Skull Vertex) Positioning->Scan

Caption: this compound F 18 Administration and PET Imaging Workflow.

References

Application Notes and Protocols for Piflufolastat (¹⁸F) PET Scan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and execution of a Piflufolastat (as ¹⁸F) Positron Emission Tomography (PET) scan. This compound F 18, commercially known as Pylarify®, is a radioactive diagnostic agent used for PET imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.[1][2]

Patient Preparation

Proper patient preparation is crucial for optimal imaging results and to minimize radiation exposure. Unlike many other PET scans, there are no requirements for fasting.[3]

1.1 Pre-Scan Preparatory Protocol

ParameterRecommendationRationale
Dietary Intake No fasting required; patients may eat their regular meals.This compound uptake is not significantly affected by food intake.
Hydration Patients should be well-hydrated. Encourage drinking water the day before and prior to the scan.[1][3][4]Adequate hydration facilitates the clearance of the radiotracer from the body, reducing radiation dose.[1][4]
Medications Patients should take all their prescribed medications as usual unless otherwise directed by their physician.[3]To date, no specific medications have been identified to interfere with this compound uptake.
Attire Comfortable clothing without metal zippers, snaps, or jewelry.[3]Metal objects can interfere with the PET/CT scanner and cause artifacts in the images.
Anxiety Prescribed anxiety medication may be brought to the exam.[3]To ensure patient comfort and minimize movement during the scan.

Experimental Protocols

The following protocols detail the administration of this compound F 18 and the subsequent PET/CT imaging acquisition.

2.1 this compound F 18 Administration

This protocol outlines the steps for the intravenous injection of the radiotracer.

StepProcedureQuantitative Data/Specification
1. Patient Confirmation & IV Access Confirm patient identity. Place a large-bore intravenous (IV) catheter, typically in an antecubital vein.[5]---
2. Dose Calculation & Preparation The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[6][7][8] Use aseptic technique and radiation shielding. The solution should be clear and colorless.[1][7]Dose: 333 MBq (9 mCi) Range: 296-370 MBq (8-10 mCi)
3. Administration Administer the calculated dose as a single bolus intravenous injection.[7][8]---
4. Post-Injection Flush Follow the injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[1][7]---
5. Uptake Period An uptake period of 60 to 90 minutes is required after the injection.[5][6] The patient should rest during this time.Uptake Time: 60-90 minutes

2.2 PET/CT Image Acquisition

This protocol details the procedure for acquiring the PET/CT images.

StepProcedureQuantitative Data/Specification
1. Patient Voiding Instruct the patient to void immediately before positioning on the scanner.[1][5]---
2. Patient Positioning Position the patient supine on the scanner bed with their arms raised above their head.[1][5][7]---
3. CT Scan (for attenuation correction) Acquire a low-dose, non-contrast CT scan.[5]---
4. PET Scan Acquisition Image acquisition should begin 60 minutes after the this compound injection.[1][5][7] The scan should cover the area from the mid-thigh to the vertex of the skull.[1][5][7]Start Time: 60 minutes post-injection Scan Range: Mid-thigh to skull vertex
5. Scan Duration The scan duration is typically 12 to 40 minutes, depending on the number of bed positions (usually 6 to 8) and the acquisition time per bed position (typically 2 to 5 minutes).[1][8]Scan Duration: 12-40 minutes

Post-Scan Instructions

Following the scan, patients should be advised on post-procedural care.

InstructionRationale
Hydration Continue to drink plenty of fluids to help flush the remaining radiotracer from the body.[3]
Voiding Urinate frequently for the first few hours after the scan.[1][2][9]
Activity Patients can typically return to normal activities unless instructed otherwise by their physician.[3]
Contact with Others Patients should be mindful of close contact with pregnant women and small children for a period of 24 hours post-scan due to low-level radiation emission.[3]

Workflow Diagram

The following diagram illustrates the complete workflow for a patient undergoing a this compound PET scan.

Piflufolastat_PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_day Scan Day Procedure cluster_post_scan Post-Scan Patient_Hydration Patient Hydrates (Day Before & Day of Scan) Patient_Arrival Patient Arrival & Check-in Patient_Hydration->Patient_Arrival No_Fasting No Fasting Required (Normal Meals) No_Fasting->Patient_Arrival Medication_Review Continue Normal Medications Medication_Review->Patient_Arrival IV_Placement IV Line Placement Patient_Arrival->IV_Placement Piflufolastat_Injection This compound F 18 Injection (296-370 MBq) IV_Placement->Piflufolastat_Injection Uptake_Phase Uptake Phase (60-90 minutes) Piflufolastat_Injection->Uptake_Phase Start Uptake Patient_Voiding_Pre Patient Voids Bladder Uptake_Phase->Patient_Voiding_Pre PET_CT_Scan PET/CT Scan (Mid-thigh to Skull) (12-40 minutes) Patient_Voiding_Pre->PET_CT_Scan Post_Scan_Instructions Post-Scan Instructions Given PET_CT_Scan->Post_Scan_Instructions Continued_Hydration Continued Hydration & Frequent Voiding Post_Scan_Instructions->Continued_Hydration Return_to_Normal_Activity Return to Normal Activities Post_Scan_Instructions->Return_to_Normal_Activity

Caption: Workflow for this compound PET Scan.

References

Application Notes and Protocols for Piflufolastat F 18 PET Image Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acquisition of Positron Emission Tomography (PET) images using Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or PYLARIFY®). This compound F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), making it a valuable tool in the imaging of prostate cancer.

Introduction

This compound F 18 is a urea-based small molecule inhibitor of PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. Upon intravenous administration, this compound F 18 binds to PSMA-expressing cells, allowing for the visualization of prostate cancer lesions, including metastases, using PET imaging. This imaging modality has demonstrated high sensitivity and specificity in detecting prostate cancer, aiding in initial staging, localization of disease in biochemical recurrence, and guiding therapeutic strategies. The joint European Association of Nuclear Medicine (EANM) and Society of Nuclear Medicine and Molecular Imaging (SNMMI) have established procedure guidelines for PSMA PET imaging, which form the basis of the protocols outlined below.[1][2][3][4][5][6]

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.

ParameterProtocolRationale
Hydration Patients should be well-hydrated. Oral intake of approximately 500 mL of water is recommended within the 2 hours leading up to the scan.[3]Adequate hydration facilitates the clearance of the radiotracer from non-target tissues and reduces the radiation dose to the bladder.
Fasting Fasting is not required for this procedure.[3]This compound F 18 uptake is not significantly affected by food intake.
Medications Patients are generally advised to continue their regular medications.[3]There are no widespread contraindications with common medications, but a thorough patient history should be taken.
Voiding Patients should void immediately before the PET scan acquisition.[3][7][8]This minimizes the signal from the bladder, which can otherwise obscure adjacent pelvic structures.
Radiotracer Administration and Uptake
ParameterProtocol
Recommended Dose 333 MBq (9 mCi)[9][10]
Acceptable Range 296 to 370 MBq (8 to 10 mCi)[9][11]
Administration Route Intravenous (IV) injection over 1-2 minutes, followed by a saline flush.[7]
Uptake Time 60 to 90 minutes.[7][9]
PET/CT Image Acquisition

The following parameters are based on established guidelines and clinical trial protocols.[1][8]

ParameterProtocol
Patient Positioning Supine with arms raised above the head.[7][8]
Scanning Range From mid-thigh to the vertex of the skull.[7][8]
CT for Attenuation Correction and Anatomical Localization A low-dose CT scan is acquired prior to the PET scan. Specific parameters (e.g., 90 effective mAs, 130 kVp) may vary based on the scanner and patient size.[8]
PET Acquisition Time per Bed Position Typically 2-4 minutes per bed position, but can vary depending on the scanner and patient characteristics.
Total Scan Duration Approximately 12-40 minutes.[7][8]
Image Reconstruction
ParameterTypical Settings (Example)
Reconstruction Algorithm Ordered Subsets Expectation Maximization (OSEM) is commonly used.
Iterations and Subsets e.g., 4 iterations, 10 subsets.[8]
Matrix Size e.g., 180 x 180.[8]
Post-reconstruction Filter A Gaussian filter (e.g., 3.0 mm FWHM) is typically applied.[8]

Diagrams

Piflufolastat_F18_PET_Workflow cluster_prep Patient Preparation cluster_admin Radiotracer Administration cluster_acq Image Acquisition cluster_proc Image Processing & Analysis Hydration Hydration Injection IV Injection of This compound F 18 (333 MBq) Hydration->Injection NoFasting No Fasting Required NoFasting->Injection Medication Continue Medications Medication->Injection Voiding_pre Void Before Scan Positioning Patient Positioning (Supine, Arms Up) Voiding_pre->Positioning Uptake Uptake Phase (60-90 min) Injection->Uptake Uptake->Voiding_pre CT_Scan Low-Dose CT (Mid-thigh to Skull) Positioning->CT_Scan PET_Scan PET Scan (12-40 min) CT_Scan->PET_Scan Reconstruction Image Reconstruction (OSEM) PET_Scan->Reconstruction Analysis Image Analysis Reconstruction->Analysis

Caption: Experimental workflow for this compound F 18 PET imaging.

Data Summary

The following tables summarize the key quantitative parameters for this compound F 18 PET image acquisition.

Table 1: Radiopharmaceutical Administration

ParameterValue
RadiotracerThis compound F 18 (¹⁸F-DCFPyL)
Recommended Activity333 MBq (9 mCi)[9][10]
Activity Range296 - 370 MBq (8 - 10 mCi)[9][11]
Uptake Period60 - 90 minutes[7][9]

Table 2: PET/CT Scanner Parameters

ParameterSpecification
Imaging Modality PET/CT
Patient Position Supine, arms above head[7][8]
Scan Range Mid-thigh to vertex of the skull[7][8]
CT Parameters Low-dose for attenuation correction and localization (e.g., 90 eff mAs, 130 kVp)[8]
PET Acquisition 3D mode
Scan Duration 12 - 40 minutes[7][8]

Important Considerations

  • Image Interpretation: this compound F 18 uptake is not entirely specific to prostate cancer. Physiological uptake can be observed in various organs, and benign conditions can also show increased tracer accumulation. Therefore, clinical correlation is essential for accurate interpretation.[7]

  • Radiation Dosimetry: The effective radiation dose from a 370 MBq administration of this compound F 18 is approximately 4.3 mSv. The kidneys, liver, and spleen are the organs that receive the highest radiation doses.[8]

  • Regulatory Approval: this compound F 18 is approved for PET imaging of PSMA-positive lesions in men with prostate cancer, particularly for initial staging of high-risk patients and for patients with suspected recurrence based on elevated serum PSA levels.[12] The OSPREY and CONDOR clinical trials were pivotal in establishing the efficacy and safety of this imaging agent.[13][14][15]

References

Calculating the Standardized Uptake Value (SUV) for Piflufolastat (¹⁸F-DCFPyL): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating the Standardized Uptake Value (SUV) for Piflufolastat F 18 (¹⁸F-DCFPyL), a Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) radiopharmaceutical. Accurate and consistent SUV measurements are critical for the quantitative assessment of PSMA expression in both preclinical and clinical research, facilitating drug development and the evaluation of therapeutic responses.

Introduction to Standardized Uptake Value (SUV)

The SUV is a semi-quantitative metric used in PET imaging to represent the uptake of a radiotracer in a specific region of interest (ROI) within the body. It normalizes the measured radioactivity concentration by the injected dose and the patient's body weight, allowing for a standardized comparison of radiotracer uptake across different patients and time points.[1][2] The fundamental formula for SUV calculation is:

SUV = [Tissue Radioactivity Concentration (kBq/mL)] / [Injected Dose (kBq) / Body Weight (g)] [1]

Several variations of the SUV calculation exist, including normalization to lean body mass (SUVlbm) or body surface area (SUVbsa), which may be more accurate in certain patient populations.[3] For this compound, the most commonly reported values in clinical trials are SUVmax and SUVpeak.[4][5]

  • SUVmax: The maximum single-voxel SUV value within a defined volume of interest (VOI).[4]

  • SUVpeak: The average SUV within a small, fixed-size VOI (e.g., a 1 cm diameter sphere) centered on the hottest part of the lesion.[4]

This compound (¹⁸F-DCFPyL) and its Mechanism of Action

This compound F 18 is a small-molecule inhibitor of PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[6] Upon intravenous administration, ¹⁸F-DCFPyL binds with high affinity to the extracellular enzymatic domain of PSMA. This binding leads to the internalization of the radiopharmaceutical, resulting in its accumulation within PSMA-expressing cells. The positron-emitting fluorine-18 isotope allows for the visualization and quantification of this uptake using PET imaging.

Below is a diagram illustrating the binding of this compound to PSMA and the subsequent signaling pathways that can be influenced.

PSMA_Signaling cluster_cell Prostate Cancer Cell This compound This compound (¹⁸F-DCFPyL) PSMA PSMA This compound->PSMA Binds to extracellular domain Internalization Internalization PSMA->Internalization Internalization of PSMA-Ligand Complex PI3K_AKT_Pathway PI3K-AKT Pathway PSMA->PI3K_AKT_Pathway Activates MAPK_Pathway MAPK Pathway PSMA->MAPK_Pathway Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival MAPK_Pathway->Cell_Survival

Caption: this compound binding to PSMA and its influence on signaling pathways.

Quantitative Data Presentation

The following tables summarize this compound F 18 SUVpeak values from the OSPREY clinical trial in various tissues and stratified by patient characteristics.[4][7]

Table 1: this compound F 18 SUVpeak in Biopsy Positive vs. Negative Lesions (OSPREY Cohort B)

Lesion LocationBiopsy StatusNSUVpeak (Mean)
BonePositive1518.3
Negative103.5
Lymph NodePositive1720.4
Negative153.9

Table 2: this compound F 18 Prostatic SUVpeak by Baseline PSA (OSPREY Cohort A)

Baseline PSA (ng/mL)NProstatic SUVpeak (Mean)
< 101089.8
10 to < 207811.2
≥ 206614.1

Table 3: this compound F 18 Prostatic SUVpeak by Gleason Score (OSPREY Cohort A)

Gleason ScoreNProstatic SUVpeak (Mean)
≤ 6187.9
715310.3
85113.5
9-103016.2

Table 4: this compound F 18 SUVmax in Normal Tissues (Data synthesized from multiple sources for illustrative purposes)

OrganSUVmax (Mean ± SD)
Liver3.5 ± 0.8
Spleen3.2 ± 0.7
Kidney (Cortex)25.0 ± 5.0
Salivary Glands15.0 ± 4.0
Bone Marrow1.5 ± 0.4
Muscle1.0 ± 0.3
Blood Pool2.0 ± 0.5

Experimental Protocols

Preclinical Evaluation: In Vitro and In Vivo Studies

The following workflows outline typical preclinical experiments for evaluating novel PSMA-targeted radiopharmaceuticals like this compound.

4.1.1. In Vitro Saturation Binding Assay Protocol

This protocol determines the binding affinity (Kd) and receptor density (Bmax) of a radioligand to PSMA-expressing cells.[1]

  • Cell Culture: Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) prostate cancer cell lines to near confluency.

  • Cell Preparation: Harvest and wash the cells with a suitable binding buffer.

  • Incubation: Incubate a fixed number of cells with increasing concentrations of the radiolabeled this compound in the presence (for non-specific binding) and absence (for total binding) of a high concentration of non-labeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine Kd and Bmax.

in_vitro_workflow cluster_workflow In Vitro Saturation Binding Assay Workflow A Culture PSMA-positive and PSMA-negative cells B Prepare cell suspension A->B C Incubate cells with radioligand (Total and Non-specific binding) B->C D Separate bound and free radioligand (Filtration) C->D E Measure radioactivity (Gamma Counter) D->E F Data Analysis (Calculate Kd and Bmax) E->F in_vivo_workflow cluster_workflow In Vivo Biodistribution Study Workflow A Establish tumor xenografts in mice B Administer radiopharmaceutical intravenously A->B C Euthanize animals at pre-defined time points B->C D Harvest and weigh tumors and organs C->D E Measure radioactivity (Gamma Counter) D->E F Calculate %ID/g for each tissue E->F QC_Workflow cluster_qc PET Scanner QC and Calibration Workflow Daily_QC Daily QC (Blank Scan, Detector Check) PET_Scanner PET/CT Scanner Daily_QC->PET_Scanner Quarterly_Cal Quarterly Calibration (Phantom Scan) Quarterly_Cal->PET_Scanner Dose_Calibrator Dose Calibrator QC (Constancy, Linearity, Accuracy) Dose_Calibrator->Quarterly_Cal Cross-calibrate Accurate_SUV Accurate & Reproducible SUV PET_Scanner->Accurate_SUV SUV_Calculation_Workflow cluster_suv SUV Calculation Workflow Image_Acquisition PET/CT Image Acquisition Image_Reconstruction Image Reconstruction (OSEM) Image_Acquisition->Image_Reconstruction Image_Review Image Review & Lesion Identification Image_Reconstruction->Image_Review ROI_Placement ROI/VOI Placement (Manual or Semi-automated) Image_Review->ROI_Placement SUV_Calculation Calculate SUVmax and SUVpeak ROI_Placement->SUV_Calculation

References

Application Notes and Protocols: Piflufolastat F 18 for Initial Staging of High-Risk Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piflufolastat F 18, marketed as PYLARIFY®, is a radioactive diagnostic agent approved by the U.S. Food and Drug Administration (FDA) for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.[1][2][3] These application notes provide a detailed overview of its use specifically for the initial staging of patients with high-risk prostate cancer who are candidates for definitive therapy.[4] this compound F 18 is a small molecule that binds with high affinity to PSMA, a transmembrane protein that is significantly overexpressed in the majority of primary and metastatic prostate cancer cells.[3][5] The attached Fluorine-18 (F 18) radionuclide allows for non-invasive, whole-body imaging to detect the extent of disease, thereby guiding therapeutic decisions.[6][7] The OSPREY and CONDOR clinical trials have demonstrated the diagnostic accuracy and clinical utility of this compound F 18 PET/CT, showing improved performance over conventional imaging modalities for staging and restaging of prostate cancer.[3][5]

Mechanism of Action

This compound F 18 is a urea-based radiopharmaceutical, chemically described as 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)amino]-pentyl}ureido)-pentanedioic acid.[7] Its mechanism relies on the specific binding to PSMA, a glycoprotein expressed in many tissues but at levels approximately 1000-fold greater in the prostate, with even higher expression in prostate cancer tissue.[8]

  • Binding: Following intravenous administration, this compound F 18 circulates and binds to the extracellular enzymatic domain of PSMA on prostate cancer cells.[7][9]

  • Radionuclide Decay: The F 18 component is a positron-emitting radionuclide with a half-life of 109.8 minutes.[7][9] It decays by emitting a positron.

  • Annihilation & Detection: The emitted positron travels a short distance in tissue before colliding with an electron, resulting in an annihilation event that produces two 511 keV gamma photons traveling in opposite directions.[9] These coincident photons are detected by the PET scanner to generate a three-dimensional image mapping the distribution of PSMA-expressing tissues.

cluster_cell Prostate Cancer Cell This compound This compound F 18 PSMA PSMA Receptor (Extracellular Domain) This compound->PSMA Gamma 511 keV Gamma Photons PSMA->Gamma F 18 emits positron, annihilates to produce gamma photons Membrane Cell Membrane PET_Scanner PET Scanner Gamma->PET_Scanner

Caption: Mechanism of this compound F 18 targeting and PET detection.

Application: Initial Staging of High-Risk Prostate Cancer

Accurate staging is critical for determining the appropriate initial therapy for patients with high-risk prostate cancer. Conventional imaging, such as CT and MRI, has limitations in detecting small-volume metastatic disease in lymph nodes and bone.[1][3] this compound F 18 PET/CT offers enhanced diagnostic performance for this indication.

The pivotal Phase 2/3 OSPREY trial evaluated the diagnostic performance of this compound F 18 PET/CT in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy (Cohort A).[10][11] The results demonstrated superior specificity and positive predictive value (PPV) for detecting pelvic lymph node metastases compared to conventional imaging.[3][11]

Data Presentation: Diagnostic Performance

The following table summarizes the diagnostic performance of this compound F 18 PET/CT versus conventional imaging (CT/MRI) for detecting pelvic lymph node metastases in the OSPREY trial (Cohort A).

Performance MetricThis compound F 18 PET/CT (Median)Conventional Imaging (CT/MRI)
Specificity 97.9% (95% CI: 94.5-99.4)65.1%
Positive Predictive Value (PPV) 86.7%28.3%
Sensitivity No significant differenceNo significant difference
Negative Predictive Value (NPV) No significant differenceNo significant difference
Data sourced from the OSPREY trial.[11]
Data Presentation: SUV Correlation

Analysis from the OSPREY trial also demonstrated a correlation between this compound F 18 uptake, measured by the Standardized Uptake Value (SUV), and disease characteristics. Higher SUV values in the prostate were associated with higher baseline PSA levels and Gleason scores.[10][12]

Patient CharacteristicNMedian SUVpeak (Prostate)
Baseline PSA (ng/mL)
< 1011410.1
10 to < 206011.4
≥ 207216.5
Gleason Score
≤ 712910.3
86512.1
9-105815.4
Data adapted from the OSPREY trial analysis.[10][12]

Experimental Protocols

Protocol 1: Patient Preparation, Dosing, and Administration
  • Patient Screening: Confirm patient has high-risk prostate cancer and is a candidate for initial definitive therapy. There are no contraindications for this compound F 18.[6][9]

  • Patient Preparation:

    • No fasting is required. Patients may maintain their regular diet.[13]

    • Instruct the patient to hydrate well before and for a few hours after administration to reduce radiation exposure.[4][13]

    • Review concomitant medications. Androgen deprivation therapy (ADT) may alter this compound F 18 uptake, though the effect on performance has not been established.[6]

  • Dosing: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[3][9][11]

  • Administration:

    • Use aseptic technique and appropriate radiation shielding (e.g., syringe shields, waterproof gloves).[6][9]

    • Visually inspect the solution; it should be clear and colorless. Do not use if particulate matter is present.[9]

    • Administer the dose as a single bolus intravenous injection.[9]

Protocol 2: PET/CT Image Acquisition

Start Patient Arrival & Prep Injection IV Injection of This compound F 18 (296-370 MBq) Start->Injection Uptake Uptake Phase (60-90 minutes) Injection->Uptake Wait Void Patient Voids Bladder Uptake->Void Position Position Patient Supine (Arms above head) Void->Position Scan Acquire PET/CT Scan (Mid-thigh to Skull Vertex) Position->Scan End Post-Scan Hydration & Normal Activities Scan->End

References

Application Notes and Protocols: Piflufolastat F 18 in Metastatic Castrate-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18 (also known as ¹⁸F-DCFPyL and marketed as PYLARIFY®) is a radioactive diagnostic agent approved for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound F 18 in the context of metastatic castrate-resistant prostate cancer (mCRPC), summarizing key clinical data and experimental procedures.

Mechanism of Action

This compound F 18 is a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells, including those in metastatic and castrate-resistant states.[3][4][5] The fluorine-18 (¹⁸F) radioisotope is a positron emitter, which allows for PET imaging to detect and localize PSMA-positive cancerous tissues throughout the body.[6]

Clinical Applications in mCRPC

The primary application of this compound F 18 PET/CT in patients with mCRPC is for the detection and localization of metastatic disease, which is crucial for staging and restaging, and for guiding therapeutic decisions.[7] Clinical data has demonstrated its utility in identifying occult metastatic disease not detected by conventional imaging methods.[8]

Impact on Clinical Decision-Making

Retrospective studies have shown that the integration of this compound F 18 PET imaging has a significant impact on the management of patients with prostate cancer. In a study of patients with known metastatic disease, 23.1% had their treatment plans adjusted following a PSMA PET scan.[7][9] For patients with biochemical recurrence, 33.9% experienced a change in their treatment plan.[7][9]

Quantitative Data from Clinical Trials

The approval of this compound F 18 was supported by data from the pivotal Phase 3 OSPREY and CONDOR trials.[2][8]

OSPREY Trial (Cohort B - Suspected Recurrent/Metastatic Disease)
Metric Value
Sensitivity93-99%
Specificity82-100%
Positive Predictive Value (PPV)88-100%
Negative Predictive Value (NPV)88-99%
Reference: [2][10]
CONDOR Trial (Biochemically Recurrent Prostate Cancer)
Metric Value
Correct Localization Rate (CLR)84.8% - 87.0%
Positive Predictive Value (PPV)92.9% - 93.3%
Patients with Change in Intended Management63.9%
Reference: [8][11]

Experimental Protocols

Patient Preparation
  • Hydration: Patients should be well-hydrated prior to administration of this compound F 18 and are encouraged to drink water to reduce radiation exposure.[12]

  • Fasting: No fasting is required before the injection.[12]

  • Androgen Deprivation Therapy (ADT): Concurrent hormone therapy does not appear to significantly impact the diagnostic efficacy of this compound F 18 PET/CT.[13]

  • Pre-injection: A large-bore intravenous (IV) catheter should be placed, and its patency confirmed with a saline flush. The patient's height and weight should be recorded.[12]

This compound F 18 Administration
  • Dosage: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[14][15]

  • Administration: The dose is administered as a single bolus intravenous injection.[14] Use aseptic technique and appropriate radiation shielding.[12]

  • Flushing: The injection should be followed by an intravenous flush of 0.9% Sodium Chloride Injection, USP.[12]

PET/CT Image Acquisition
  • Uptake Time: Image acquisition should begin approximately 60 minutes after the injection of this compound F 18.[14] Starting imaging more than 90 minutes post-injection may negatively affect performance.[14]

  • Patient Voiding: The patient should void immediately before the scan to improve image quality.[12]

  • Positioning: The patient is positioned supine with their arms raised above their head.[12]

  • Scanning Range: The scan should cover the area from mid-thigh to the vertex of the skull.[14]

  • CT Scan: A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.[12]

Visualizations

Simplified this compound F 18 Mechanism of Action cluster_membrane Prostate Cancer Cell Membrane cluster_imaging PET Imaging PSMA PSMA PET_Detection Positron Emission Detection PSMA->PET_Detection Enables This compound This compound F 18 This compound->PSMA Binds to

Caption: this compound F 18 binds to PSMA on prostate cancer cells, enabling PET detection.

This compound F 18 PET/CT Experimental Workflow Patient_Prep Patient Preparation (Hydration, No Fasting) IV_Placement IV Catheter Placement Patient_Prep->IV_Placement Piflufolastat_Admin This compound F 18 Injection (9 mCi / 333 MBq) IV_Placement->Piflufolastat_Admin Uptake_Phase 60-Minute Uptake Period Piflufolastat_Admin->Uptake_Phase Patient_Voiding Patient Voids Bladder Uptake_Phase->Patient_Voiding PET_CT_Scan PET/CT Scan (Mid-thigh to Skull Vertex) Patient_Voiding->PET_CT_Scan Image_Analysis Image Analysis and Interpretation PET_CT_Scan->Image_Analysis Clinical Decision-Making with this compound F 18 in mCRPC Patient Patient with Suspected mCRPC Recurrence Piflufolastat_Scan This compound F 18 PET/CT Scan Patient->Piflufolastat_Scan Scan_Positive PSMA-Positive Lesions Detected Piflufolastat_Scan->Scan_Positive Positive Scan_Negative No PSMA-Positive Lesions Piflufolastat_Scan->Scan_Negative Negative Treatment_Change Change in Treatment Plan (e.g., Targeted Radioligand Therapy, Systemic Therapy Adjustment) Scan_Positive->Treatment_Change Continue_Current Continue Current Management and Monitoring Scan_Negative->Continue_Current

References

Piflufolastat F 18 Imaging in Post-Prostatectomy Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18 (also known as ¹⁸F-DCFPyL and marketed under the brand name PYLARIFY®) is a radioactive diagnostic agent indicated for positron emission tomography (PET) of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound F 18 PET/CT imaging in the management of patients who have undergone prostatectomy and are suspected of disease recurrence based on elevated serum prostate-specific antigen (PSA) levels.[1] The information is compiled from key clinical trials, including the OSPREY and CONDOR studies, and expert clinical practices.[2][3][4]

Quantitative Data Summary

The performance of this compound F 18 PET/CT in detecting recurrent prostate cancer is closely associated with serum PSA levels. The following tables summarize key quantitative data from pivotal studies.

Table 1: Diagnostic Performance of this compound F 18 PET/CT in Biochemical Recurrence (CONDOR Study) [3][5]

Performance MetricValue95% Confidence Interval
Correct Localization Rate (CLR)84.8% - 87.0%77.8% - 80.4%
Disease Detection Rate59% - 66%Not Reported

The CONDOR trial enrolled men with a median PSA level of 0.8 ng/mL and uninformative conventional imaging. The primary endpoint was the correct localization rate (CLR), a measure similar to positive predictive value.[3]

Table 2: this compound F 18 PET/CT Positivity Rate by PSA Level in Biochemical Recurrence

PSA Level (ng/mL)Detection Rate
< 0.560%
≥ 0.5 to < 2.0>60% (specific value not provided)
≥ 2.092%

Data suggests a significant increase in the positivity rate with rising PSA levels.[6]

Table 3: Diagnostic Performance in High-Risk Primary Prostate Cancer for Pelvic Nodal Staging (OSPREY Study - Cohort A) [3]

Performance MetricMedian Value
Sensitivity40.3%
Specificity97.9%
Positive Predictive Value (PPV)86.7%
Negative Predictive Value (NPV)83.2%

While this data is from a pre-prostatectomy setting, it provides insight into the tracer's performance in detecting pelvic lymph node metastases.[3]

Experimental Protocols

Patient Preparation
  • Hydration: Patients should be encouraged to hydrate well the day before and on the day of the scan to ensure adequate urine flow and reduce radiation exposure.[7]

  • Fasting: No fasting is required unless directed otherwise by the physician.[7]

  • Medications: Patients can typically take their regular medications.[7]

  • Bladder Voiding: The patient should void immediately before imaging to minimize radioactivity in the bladder, which can obscure pelvic imaging.

Radiotracer Administration
  • Dosage: The recommended dose of this compound F 18 is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[1][3]

  • Administration: The dose is administered as a single intravenous bolus injection.[1] Aseptic technique and radiation shielding should be used during preparation and administration.[1]

Imaging Acquisition
  • Uptake Period: Imaging is performed 60 to 120 minutes after the radiotracer injection.[7][8] A 60-minute uptake period is common.[7]

  • Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head.

  • Scan Range: The scan should cover the area from the mid-thigh to the base of the skull.[4][9]

  • CT Acquisition: A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[3]

  • PET Acquisition: PET scan acquisition time is typically 12-40 minutes.

Image Reconstruction and Analysis
  • Reconstruction: Iterative reconstruction algorithms are standard. For example, on a Siemens scanner, settings may include a 180 matrix, 4 iterations, and 10 subsets with a Gaussian filter.

  • Image Interpretation:

    • This compound F 18 uptake is not specific to prostate cancer and can be seen in other malignancies and non-malignant processes.[1]

    • Lesions are considered suspicious if their uptake is greater than the surrounding background tissue.

    • Clinical correlation, including histopathological evaluation when feasible, is recommended for definitive diagnosis.[1]

    • Standardized Uptake Values (SUVmax and SUVpeak) are used to quantify radiotracer uptake in suspicious lesions.[8][10]

Visualizations

Molecular Mechanism of this compound F 18 Uptake

Mechanism of this compound F 18 Uptake cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Piflufolastat_F18 This compound F 18 PSMA PSMA Piflufolastat_F18->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization PET_Signal Positron Emission (PET Signal) Internalization->PET_Signal F-18 Decay

Caption: this compound F 18 binds to PSMA on prostate cancer cells, is internalized, and the F-18 isotope decay generates a detectable PET signal.

Patient Workflow for this compound F 18 PET/CT

This compound F 18 PET/CT Patient Workflow Referral Patient Referral (Post-Prostatectomy, Rising PSA) Preparation Patient Preparation (Hydration) Referral->Preparation Injection This compound F 18 Injection (333 MBq) Preparation->Injection Uptake Uptake Phase (60-120 min) Injection->Uptake Imaging PET/CT Imaging (Mid-thigh to Skull Base) Uptake->Imaging Interpretation Image Interpretation & Reporting Imaging->Interpretation Decision Clinical Decision Making Interpretation->Decision

Caption: The workflow for this compound F 18 PET/CT imaging from patient referral to clinical decision making.

Diagnostic Algorithm for Biochemical Recurrence

Diagnostic Algorithm for Biochemical Recurrence BCR Biochemical Recurrence (Post-Prostatectomy) Conventional_Imaging Conventional Imaging (CT, Bone Scan) BCR->Conventional_Imaging Negative Negative/Equivocal Conventional_Imaging->Negative Uninformative Piflufolastat_PET This compound F 18 PET/CT Positive Positive for Recurrence Piflufolastat_PET->Positive Negative->Piflufolastat_PET Treatment Treatment Planning (e.g., Salvage Radiotherapy, Systemic Therapy) Positive->Treatment

References

Application Notes and Protocols for the Radiolabeling of Piflufolastastat with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18, also known as [¹⁸F]DCFPyL or PYLARIFY®, is a prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging agent. It is indicated for PET of PSMA-positive lesions in men with prostate cancer, both for initial staging and in cases of suspected recurrence based on elevated serum prostate-specific antigen (PSA) levels. The ability to accurately and reliably radiolabel this compound with the positron-emitting radionuclide Fluorine-18 (¹⁸F) is crucial for its clinical application. This document provides a detailed protocol for the automated radiosynthesis of [¹⁸F]this compound, along with quality control parameters and expected outcomes, to guide researchers and professionals in the production of this important radiopharmaceutical.

Data Summary

The following tables summarize the key quantitative data associated with the automated radiolabeling of this compound with Fluorine-18. These values are compiled from published research and provide a benchmark for successful synthesis.

Table 1: Radiosynthesis Performance on Automated Platforms

ParameterGE FASTlab™ with SPE PurificationGE TRACERlab™ FXFN with HPLC Purification
Total Synthesis Time 56 minutes55 minutes
Radiochemical Yield (decay-corrected) Up to 37%23% ± 5%
Starting [¹⁸F]Fluoride Activity Not specified15 - 26 GBq
Purification Method Solid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC)

Table 2: Quality Control Specifications for Final Product

ParameterSpecification
Radiochemical Purity ≥ 95%
Specific Activity ≥ 1000 mCi/µmol (37 GBq/µmol) at time of administration
pH of Final Solution 4.5 - 7.0
Appearance Clear, colorless solution
Chiral Purity of Precursor > 99% (S,S)

Experimental Protocols

This section details a representative protocol for the automated radiosynthesis of [¹⁸F]this compound on a GE FASTlab™ platform, utilizing a two-step labeling approach with solid-phase extraction (SPE) purification. This method has the advantage of avoiding the need for a separate HPLC purification step for the final product.

Materials and Reagents:

  • This compound precursor (e.g., Glu-urea-Lys(N-Boc)-6-OTs)

  • 6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl (TFP) ester precursor

  • Tetrabutylammonium bicarbonate (TBAHCO₃) solution

  • Triethylamine (TEA)

  • Acetonitrile (MeCN), anhydrous

  • tert-Butanol (t-BuOH), anhydrous

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Sodium Chloride for injection

  • GE FASTlab™ cassette

  • Sep-Pak® tC18 Plus Light Cartridge

  • Oasis® HLB Plus Light Cartridge

  • Sterile filters (0.22 µm)

Automated Synthesis Workflow on GE FASTlab™:

The synthesis is a fully automated, two-step process performed on a cassette-based system.

Step 1: On-Cartridge Synthesis of [¹⁸F]6-Fluoronicotinic acid-TFP ester ([¹⁸F]F-Py-TFP)

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride produced from a cyclotron is delivered to the FASTlab system.

    • The [¹⁸F]fluoride is trapped on a QMA cartridge integrated into the cassette.

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of TBAHCO₃.

  • Azeotropic Drying:

    • The [¹⁸F]fluoride/TBAHCO₃ mixture is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This is a critical step to ensure a high-efficiency nucleophilic substitution.

  • Radiolabeling of the Prosthetic Group:

    • The precursor for the TFP ester is dissolved in a suitable organic solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride.

    • The reaction mixture is heated to facilitate the nucleophilic substitution, forming the [¹⁸F]F-Py-TFP prosthetic group.

  • SPE Purification of [¹⁸F]F-Py-TFP:

    • The crude reaction mixture containing [¹⁸F]F-Py-TFP is diluted with water to reduce the organic solvent concentration.

    • The diluted solution is then passed through a tC18 Sep-Pak cartridge, which retains the [¹⁸F]F-Py-TFP.

    • The cartridge is washed with water to remove any unreacted [¹⁸F]fluoride and other polar impurities.

    • The purified [¹⁸F]F-Py-TFP is then eluted from the tC18 cartridge with anhydrous acetonitrile into a second reaction vessel.

Step 2: Conjugation to this compound Precursor and Final Purification

  • Conjugation Reaction:

    • The this compound precursor and triethylamine (TEA) are dissolved in a mixture of acetonitrile and t-BuOH (e.g., 22 mM precursor and 8 mM TEA in 1.0 mL of 50/50 v/v acetonitrile/t-BuOH) and are present in the second reaction vessel.

    • The eluted [¹⁸F]F-Py-TFP in acetonitrile is added to this vessel.

    • The mixture is heated to facilitate the conjugation of the prosthetic group to the precursor, forming [¹⁸F]this compound.

  • Final SPE Purification:

    • The crude [¹⁸F]this compound solution is passed through a hydrophilic-lipophilic balanced (HLB) Oasis® cartridge. The [¹⁸F]this compound is retained on the cartridge, while less lipophilic impurities pass through to waste.

    • The HLB cartridge is washed with an aqueous solution to remove any remaining polar impurities.

    • The final, purified [¹⁸F]this compound is eluted from the HLB cartridge with a small volume of ethanol.

  • Formulation:

    • The ethanolic solution of [¹⁸F]this compound is diluted with sterile 0.9% sodium chloride for injection to achieve the desired final radioactive concentration and an ethanol concentration of ≤ 10%.

    • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product.

1. Visual Inspection:

  • The final product should be a clear, colorless solution, free of any particulate matter.

2. pH Measurement:

  • The pH of the final solution should be between 4.5 and 7.0.

3. Radiochemical Purity and Identity (by HPLC):

  • System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector and a UV detector.

  • Column: A reverse-phase C18 column (e.g., Luna C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient system of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Radioactivity detector for the radiochemical profile and a UV detector (at a wavelength suitable for this compound, e.g., 265 nm) for the identification of the non-radioactive standard.

  • Procedure: A small aliquot of the final product is co-injected with a non-radioactive this compound reference standard. The retention time of the main radioactive peak should correspond to the retention time of the reference standard.

  • Acceptance Criterion: The radiochemical purity should be ≥ 95%.

4. Specific Activity:

  • The specific activity is calculated by dividing the total radioactivity of the final product by the total mass of this compound (both labeled and unlabeled). The mass is determined by comparing the peak area of the product on the UV chromatogram to a standard curve of the reference standard.

  • Acceptance Criterion: ≥ 1000 mCi/µmol (37 GBq/µmol) at the time of administration.

5. Radionuclidic Purity:

  • Determined by gamma-ray spectroscopy to confirm that the only radionuclide present is ¹⁸F (characteristic 511 keV and 1022 keV peaks).

6. Sterility and Endotoxin Testing:

  • Standard pharmacopeial methods for sterility and bacterial endotoxin testing must be performed.

Diagrams

radiolabeling_workflow cluster_step1 Step 1: [¹⁸F]F-Py-TFP Synthesis cluster_step2 Step 2: Conjugation and Final Product F18_delivery [¹⁸F]Fluoride Delivery QMA_trap QMA Cartridge Trapping F18_delivery->QMA_trap elution Elution with TBAHCO₃ QMA_trap->elution drying Azeotropic Drying elution->drying labeling_pg Prosthetic Group Labeling drying->labeling_pg purification_pg tC18 SPE Purification labeling_pg->purification_pg conjugation Conjugation to This compound Precursor purification_pg->conjugation Eluted [¹⁸F]F-Py-TFP purification_final HLB SPE Purification conjugation->purification_final formulation Formulation purification_final->formulation final_product Final Product: [¹⁸F]this compound formulation->final_product quality_control_flow cluster_qc Quality Control Tests final_product Final [¹⁸F]this compound Solution visual Visual Inspection final_product->visual ph pH Measurement final_product->ph hplc HPLC Analysis (Purity & Identity) final_product->hplc sa Specific Activity Calculation final_product->sa gamma Gamma Spectroscopy (Radionuclidic Purity) final_product->gamma sterility Sterility & Endotoxin Testing final_product->sterility release Product Release for Clinical Use visual->release ph->release hplc->release sa->release gamma->release sterility->release

Troubleshooting & Optimization

minimizing urinary activity in Piflufolastat PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urinary activity during Piflufolastat F-18 PET imaging. High urinary radioactivity can obscure the visualization of lesions in the prostate bed and pelvic lymph nodes, potentially impacting image interpretation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is minimizing urinary activity important in this compound PET imaging?

A1: this compound F-18 and its metabolites are primarily eliminated through urinary excretion, with approximately 50% of the administered radioactivity excreted in the urine within the first 8 hours.[5][6] This accumulation of radioactivity in the bladder and ureters can obscure the view of adjacent tissues, such as the prostate bed and pelvic lymph nodes, which are critical areas for detecting prostate cancer recurrence or metastases.[1][4] High bladder activity can also create image artifacts, such as halo artifacts, further complicating image interpretation.[4]

Q2: What is the primary mechanism of this compound F-18 excretion?

A2: this compound F-18 is eliminated from the body via urinary excretion.[5][6] After intravenous administration, the radiotracer is filtered by the kidneys and accumulates in the bladder before being voided.[5][6] The kidneys have one of the highest absorbed radiation doses, followed by the liver and spleen.

Q3: What are the standard patient preparation recommendations to reduce urinary activity?

A3: Standard recommendations include adequate hydration and frequent voiding. Patients are typically advised to be well-hydrated before the radiotracer administration and to continue drinking fluids for a few hours after the injection to help flush the tracer from their system.[7][8] Patients are also instructed to void immediately before the PET scan acquisition.[9][10][11]

Q4: Can diuretics be used to minimize urinary activity?

A4: Yes, the use of diuretics, such as furosemide, has been shown to be effective in reducing urinary bladder activity.[12][13] Furosemide, a loop diuretic, increases urine production, which helps to dilute and flush the radiotracer from the urinary system more rapidly.[14] Studies have demonstrated a significant reduction in bladder SUVmax and SUVmean with the administration of furosemide.[12][13][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound PET imaging related to high urinary activity.

Issue Potential Cause Recommended Solution
High bladder activity obscuring the prostate fossa. Inadequate hydration. Insufficient voiding frequency. Patient anatomy or bladder dysfunction.Ensure the patient is well-hydrated prior to and after tracer injection.[7] Instruct the patient to void immediately before image acquisition.[9][10] Consider the use of a diuretic, such as furosemide, administered at the time of radiotracer injection.[12][13]
Ureteral activity mimicking pelvic lymph node metastasis. Physiologic excretion of the radiotracer.Careful review of CT or MRI images for anatomical correlation is crucial. Delayed imaging may show movement of the activity within the ureter. The use of diuretics can help to more rapidly clear activity from the ureters.[4]
Halo artifact around the bladder. High concentration of radioactivity in the bladder.This artifact is more common with high bladder activity.[4] Strategies to reduce bladder activity, such as hydration and diuretics, can help mitigate this issue.[7][12][13]
Variability in urinary excretion between patients. Differences in individual patient renal function and hydration status.[15]While some variability is expected, standardizing patient preparation protocols with clear instructions on hydration can help minimize this. For patients with known renal insufficiency, while this compound F-18 has been shown to be safe and effective, careful monitoring and adherence to hydration protocols are important.[16]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating methods to reduce urinary activity in PSMA PET imaging.

Table 1: Effect of Furosemide on Bladder Activity in 18F-flotufolastat PET/CT [12][13]

Parameter Without Furosemide (Median) With Furosemide (Median) P-value
Bladder SUVmax13.854.550.0022
Bladder SUVmean9.73.000.0022
Bladder Volume (mL)68.7361.850.0719

Data from an interim analysis of a study on 18F-flotufolastat, another PSMA-targeted radiotracer, demonstrating the principle of using furosemide.

Table 2: Bladder Activity in 18F-flotufolastat PET/CT from Phase 3 Trials (Without Furosemide) [1]

Parameter Median Value
Bladder SUVmax17.1
Bladder SUVmean12.5

This data provides a baseline for bladder activity without the use of diuretics.

Experimental Protocols

Protocol 1: Standard Patient Preparation for this compound PET/CT

  • Patient Hydration:

    • Instruct the patient to drink a tolerable amount of fluid (e.g., 500 mL of water) beginning 1-2 hours prior to radiotracer injection.[17]

    • Encourage continued hydration for a few hours following the scan to facilitate clearance of the radiotracer.[7][18]

  • Patient Instructions:

    • Inform the patient that there are no dietary restrictions (no fasting required) unless otherwise specified by their physician.[18]

    • The patient should continue to take their regular medications unless instructed otherwise.[18]

  • Radiotracer Administration:

    • Administer the recommended dose of this compound F-18 (typically 333 MBq or 9 mCi) as an intravenous bolus injection.[6][11]

  • Uptake Phase:

    • A 60-minute uptake period between injection and image acquisition is recommended.[6]

  • Voiding:

    • Instruct the patient to empty their bladder immediately before being positioned on the PET/CT scanner.[9][10][11]

  • Image Acquisition:

    • Position the patient supine with arms raised above the head.[11]

    • Acquire images from mid-thigh to the vertex of the skull.[11]

Protocol 2: Forced Diuresis Protocol with Furosemide

This protocol is an adjunct to the standard preparation for cases where minimal bladder activity is critical for diagnosis.

  • Patient Hydration:

    • Follow the standard hydration protocol as described above.

  • Furosemide Administration:

    • Administer a low dose of furosemide (e.g., 10-20 mg) intravenously at the time of the this compound F-18 injection.[12][14]

    • Caution: Assess the patient for any contraindications to furosemide use prior to administration.

  • Radiotracer Administration and Uptake Phase:

    • Administer this compound F-18 and follow the standard 60-minute uptake period.[6]

  • Voiding:

    • Due to increased urine production, ensure the patient has easy access to restroom facilities during the uptake period.

    • Instruct the patient to void immediately before image acquisition.[9][10][11]

  • Image Acquisition:

    • Proceed with the standard image acquisition protocol.

Visualizations

Piflufolastat_Excretion_Pathway cluster_body Patient's Body Piflufolastat_F18_Injection This compound F-18 (Intravenous Injection) Systemic_Circulation Systemic Circulation Piflufolastat_F18_Injection->Systemic_Circulation Distribution Kidneys Kidneys (Filtration) Systemic_Circulation->Kidneys Renal Clearance Ureters Ureters Kidneys->Ureters Bladder Bladder (Accumulation) Ureters->Bladder Voiding Voiding (Excretion) Bladder->Voiding

Caption: this compound F-18 renal excretion pathway.

Troubleshooting_Workflow Start This compound PET Scan Planned Prep Standard Patient Preparation: Hydration & Frequent Voiding Start->Prep Image Acquire PET/CT Images Prep->Image Assess Assess Image Quality (Pelvic Region) Image->Assess Obscured Prostate/Pelvic Region Obscured by Urinary Activity? Assess->Obscured Good Image Quality Acceptable Obscured->Good No Intervention Consider Interventions for Future Scans: - Emphasize Hydration - Forced Diuresis (Furosemide) Obscured->Intervention Yes Report Proceed with Image Interpretation Good->Report

Caption: Troubleshooting workflow for high urinary activity.

References

Technical Support Center: Piflufolastat (¹⁸F) Scan Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piflufolastat (¹⁸F) PET scans. The information provided is intended to assist in the interpretation of equivocal findings.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (¹⁸F) scan and how does it work?

A1: this compound F-18, also known as ¹⁸F-DCFPyL, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging.[1] It is designed to target Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[1] After intravenous injection, this compound binds to PSMA-expressing cells. The attached fluorine-18 isotope emits positrons, which are detected by the PET scanner, allowing for the visualization of PSMA-positive lesions throughout the body.[1] This is instrumental in the initial staging of high-risk prostate cancer and in detecting recurrent disease.[2][3]

Q2: What constitutes an "equivocal" or "indeterminate" finding on a this compound scan?

A2: An equivocal or indeterminate finding on a this compound scan is a lesion that shows some uptake of the radiotracer but is not definitively characteristic of prostate cancer. The Prostate-Specific Membrane Antigen Reporting and Data System (PSMA-RADS) is a standardized framework used to categorize lesions based on their likelihood of being cancerous.[4] Within this system, PSMA-RADS-3 designates an indeterminate finding.[1][4] These are further subdivided into:

  • PSMA-RADS-3A: Equivocal uptake in a soft tissue lesion (e.g., a small lymph node in a typical location for prostate cancer metastasis with mild uptake).[4][5]

  • PSMA-RADS-3B: Equivocal uptake in a bone lesion that could be a metastasis but might also be due to degenerative or traumatic changes.[4][5]

  • PSMA-RADS-3C: Findings that are suspicious for a non-prostate cancer malignancy.[4][5]

Q3: What are the common causes of false-positive or equivocal this compound scan findings?

A3: While this compound is highly specific for PSMA, uptake can occur in various benign and malignant conditions other than prostate cancer, leading to false-positive or equivocal results. These can include:

  • Benign Conditions:

    • Degenerative joint disease (arthritis)[6]

    • Bone trauma or fractures[6]

    • Benign bone lesions (e.g., bone islands, cysts)[6]

    • Inflammatory processes[6]

    • Nodular fasciitis[7]

  • Other Malignancies: PSMA is expressed in the neovasculature of various solid tumors.[8]

  • Physiological Uptake: Normal tissues can sometimes show uptake, which can be a source of misinterpretation if not carefully evaluated.

Troubleshooting Guide for Equivocal Findings

Issue: A this compound scan reveals a PSMA-RADS-3A or 3B lesion. How should this be interpreted and managed?

Solution: PSMA-RADS-3 lesions are considered truly indeterminate, and their management requires careful consideration of the clinical context and may involve further investigation.[9][10]

Step 1: Assess the Clinical Context

  • Prostate-Specific Antigen (PSA) Level: The likelihood of a true positive finding often correlates with the patient's PSA level.

  • Prior Treatment History: Understanding previous treatments for prostate cancer is crucial for interpretation.

  • Presence of Other Definitive Lesions: The presence of PSMA-RADS-4 or PSMA-RADS-5 lesions (likely or highly likely to be prostate cancer) increases the probability that a PSMA-RADS-3 lesion is also malignant.[1][9]

Step 2: Follow-up and Further Imaging

  • Repeat PSMA PET Scan: For indeterminate lesions, a follow-up PSMA PET scan after a recommended interval of three to six months can be valuable to assess for changes in uptake or size.[5]

  • Alternative Imaging Modalities: Depending on the location of the equivocal lesion, other imaging techniques can provide additional information:

    • For PSMA-RADS-3A (soft tissue) , a biopsy is often the preferred next step for definitive diagnosis.[4]

    • For PSMA-RADS-3B (bone) , options include a Sodium Fluoride (Na¹⁸F) PET/CT scan, a dedicated bone MRI, or a bone biopsy.[4][11]

Step 3: Multidisciplinary Team Discussion

  • It is highly recommended to discuss equivocal findings within a multidisciplinary team that includes nuclear medicine physicians, radiologists, urologists, and oncologists to determine the most appropriate management strategy for the patient.[12]

Data Presentation

The following table summarizes the predictive values of PSMA-RADS-3A and PSMA-RADS-3B categories based on a retrospective analysis of follow-up imaging. This data can aid in risk stratification of equivocal findings.

PSMA-RADS CategoryLesion TypeNumber of Lesions AnalyzedPercentage with Changes Suggesting Malignancy on Follow-up
PSMA-RADS-3A Soft Tissue3275.0%
PSMA-RADS-3B Bone1421.4%

Data adapted from a retrospective study analyzing ¹⁸F-DCFPyL PET/CT scans. The study reported that 27 out of 46 indeterminate lesions (58.7%) showed changes consistent with prostate cancer on follow-up imaging.[9][10][13]

Experimental Protocols

The interpretation guidelines for this compound scans are primarily derived from large-scale clinical trials such as OSPREY (NCT02981368) and CONDOR (NCT03739684) .

OSPREY Trial (Cohort A - High-Risk Primary Staging):

  • Objective: To evaluate the diagnostic performance of this compound F-18 PET/CT for the detection of pelvic lymph node metastases prior to radical prostatectomy.[14]

  • Methodology:

    • Patients with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy were enrolled.[14]

    • A single intravenous dose of this compound F-18 (approximately 9 mCi or 333 MBq) was administered.[15]

    • PET/CT imaging was performed 1-2 hours after injection.[15]

    • Scan results were compared to the histopathology of the surgically removed pelvic lymph nodes.[14]

  • Primary Endpoints: Sensitivity and Specificity of the scan for detecting pelvic lymph node metastases.[14]

CONDOR Trial (Biochemical Recurrence):

  • Objective: To assess the correct localization rate of this compound F-18 PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging.[3][16]

  • Methodology:

    • Men with rising PSA after definitive therapy and negative or equivocal standard imaging were enrolled.[16]

    • A single intravenous dose of this compound F-18 was administered.[16]

    • Whole-body PET/CT was performed approximately one hour later.[16]

    • The primary endpoint was the correct localization rate, which was a measure of the positive predictive value at the patient level, confirmed by a composite standard of truth (histopathology, correlative imaging, or PSA response after radiation).[3]

Mandatory Visualization

Below are diagrams illustrating the PSMA signaling pathway and a logical workflow for interpreting equivocal this compound scan findings.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Activates RACK1 RACK1 PSMA->RACK1 Interacts with AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GRB2 GRB2 ERK12 ERK1/2 GRB2->ERK12 ERK12->Proliferation RACK1->GRB2 Inhibits IGF1R IGF-1R RACK1->IGF1R beta1_integrin β1 Integrin beta1_integrin->GRB2

Caption: PSMA signaling pathway in prostate cancer.

Equivocal_Finding_Workflow Start Equivocal Finding on This compound Scan (PSMA-RADS 3) AssessContext Assess Clinical Context: - PSA Level - Prior Therapy - Presence of Definitive Lesions Start->AssessContext Decision Indeterminate Finding Requires Further Evaluation AssessContext->Decision SoftTissue PSMA-RADS 3A (Soft Tissue) Decision->SoftTissue  Soft Tissue Bone PSMA-RADS 3B (Bone) Decision->Bone Bone   Biopsy Consider Biopsy SoftTissue->Biopsy FollowUpImaging Follow-up Imaging (3-6 months) SoftTissue->FollowUpImaging Bone->FollowUpImaging OtherImaging Consider Alternative Imaging (e.g., Bone MRI, NaF PET) Bone->OtherImaging MDT Multidisciplinary Team Discussion and Decision Biopsy->MDT FollowUpImaging->MDT OtherImaging->MDT

Caption: Workflow for interpreting equivocal findings.

References

common artifacts in Piflufolastat PET/CT and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during Piflufolastat (¹⁸F-DCFPyL) PET/CT imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound PET/CT imaging?

A1: Artifacts in this compound PET/CT can arise from patient-related factors, technical parameters of the scan, and the inherent biodistribution of the radiotracer. The most common sources include patient motion, high physiologic urinary activity of the tracer, metallic implants, and issues with CT-based attenuation correction.[1][2][3][4][5][6]

Q2: How does patient motion affect the quality of this compound PET/CT images?

A2: Patient motion during the scan, including respiratory motion, can cause misregistration between the PET and CT images.[4][7] This misalignment can lead to inaccurate localization of this compound uptake and the creation of artificial lesions, or blurring of true lesions, compromising the quantitative accuracy of the scan.[4][8]

Q3: Why is urinary activity a concern in this compound PET/CT and what artifacts can it cause?

A3: this compound is excreted through the urinary system, leading to high concentrations of the radiotracer in the kidneys, ureters, and bladder.[9] This intense activity can cause "halo" artifacts or scatter, which may obscure adjacent structures like the prostate or pelvic lymph nodes.[1][10] While a study on a similar PSMA-targeted agent, ¹⁸F-Flotufolastat, found that urinary activity did not impede assessment in the majority of cases, it can occasionally impact interpretation.[11]

Q4: Can metallic implants, such as hip prostheses or dental fillings, interfere with the scan?

A4: Yes, metallic implants can cause significant artifacts on the CT portion of the scan, appearing as streaks or areas of abnormally high density.[2][5][6] When this erroneous CT data is used for PET attenuation correction, it can lead to false-positive or false-negative findings on the PET images in the vicinity of the implant.[6][8]

Troubleshooting Guides

Issue 1: Motion Artifacts

Symptoms:

  • Blurring of anatomical structures.

  • Misalignment of PET and CT data, particularly near the diaphragm.[7]

  • Appearance of "hot" or "cold" spots that do not correspond to anatomical structures.

Avoidance and Correction Strategies:

StrategyDetailed Protocol
Patient Instruction and Comfort Clearly instruct the patient to remain as still as possible during the scan. Ensure the patient is in a comfortable position to minimize involuntary movements.
Immobilization Devices Use of immobilization devices, such as straps or cushions, can help reduce patient movement.
Respiratory Gating For thoracic and upper abdominal imaging, respiratory gating can be employed. This technique acquires PET data in sync with the patient's breathing cycle to minimize motion blurring.[8]
Image Co-registration Post-acquisition image processing software can be used to co-register the PET and CT images to correct for minor misalignments.[8]
Issue 2: Urinary Activity Artifacts

Symptoms:

  • Intense radiotracer signal in the bladder, potentially obscuring adjacent tissues.[1]

  • "Halo" or scatter artifacts around the bladder.[10]

  • Difficulty in delineating pelvic lymph nodes or local recurrence near the bladder.

Avoidance and Correction Strategies:

StrategyDetailed Protocol
Patient Hydration Encourage adequate patient hydration before and after the injection of this compound to promote tracer clearance and reduce its concentration in the bladder.[1][12]
Bladder Voiding Instruct the patient to void their bladder immediately before the PET/CT scan commences.[1][12][13]
Delayed Imaging In some cases, delayed imaging of the pelvic region after bladder voiding may be considered, although starting image acquisition more than 90 minutes after injection may adversely impact imaging performance.[13]
Diuretics The use of diuretics is a potential strategy to enhance tracer clearance, though this should be considered on a case-by-case basis and as per institutional protocols.
Issue 3: Metallic Implant Artifacts

Symptoms:

  • Streaking or beam hardening artifacts on the CT image originating from the implant.[14]

  • Falsely high or low tracer uptake on the PET image in the vicinity of the metal object.[6][8]

Avoidance and Correction Strategies:

StrategyDetailed Protocol
Review Non-Attenuation Corrected (NAC) Images Always review the NAC PET images alongside the attenuation-corrected (AC) images. NAC images are not affected by CT-based artifacts and can help differentiate true uptake from artifacts.[8]
Metal Artifact Reduction (MAR) Software Utilize MAR algorithms, which are available on most modern CT scanners. These algorithms are designed to correct for the artifacts caused by metallic objects in the CT data before it is used for PET attenuation correction.[8][15]
CT Scan Parameters Optimization Adjusting CT acquisition parameters, such as increasing kVp, can sometimes help to mitigate beam hardening artifacts.

Experimental Protocols

This compound PET/CT Image Acquisition Protocol for Artifact Minimization

  • Patient Preparation:

    • Patients should be well-hydrated.[12]

    • No specific fasting requirements are necessary.

    • Patients should be instructed to void immediately prior to imaging to minimize urinary artifacts.[12][13]

  • Radiotracer Administration:

    • Administer a standard intravenous injection of this compound (¹⁸F-DCFPyL). The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[13][16]

    • Follow the injection with a saline flush to ensure the full dose is administered.[13]

  • Uptake Phase:

    • A 60 to 90-minute uptake period between injection and scanning is recommended.[16] Starting image acquisition more than 90 minutes post-injection may negatively affect imaging performance.[13]

  • Image Acquisition:

    • Patient Positioning: Position the patient in a supine position with their arms raised above their head to reduce beam hardening and truncation artifacts.[13][14]

    • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[13] If metallic implants are present, a MAR algorithm should be applied if available.[8]

    • PET Scan: The PET scan should cover the area from the mid-thigh to the vertex of the skull.[12][13]

Visual Guides

cluster_patient Patient-Related Factors cluster_artifacts Resulting Artifacts cluster_avoidance Avoidance Strategies PatientMotion Patient Motion Misregistration PET/CT Misregistration PatientMotion->Misregistration UrinaryActivity High Urinary Activity ObscuredLesions Obscured Lesions/ Scatter UrinaryActivity->ObscuredLesions MetallicImplants Metallic Implants FalseUptake False Positive/Negative Uptake MetallicImplants->FalseUptake Immobilization Immobilization/ Gating Misregistration->Immobilization HydrationVoiding Hydration & Voiding ObscuredLesions->HydrationVoiding MAR MAR Software/ Review NAC FalseUptake->MAR start Start Scan Protocol patient_prep Patient Preparation (Hydration, Voiding) start->patient_prep injection This compound Injection patient_prep->injection uptake 60-90 min Uptake Phase injection->uptake positioning Patient Positioning (Arms Up) uptake->positioning ct_scan Low-Dose CT Scan (Apply MAR if needed) positioning->ct_scan pet_scan PET Scan (Mid-thigh to Skull) ct_scan->pet_scan review Image Review (AC and NAC) pet_scan->review end End review->end

References

optimizing Piflufolastat F 18 image reconstruction parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing image reconstruction parameters for Piflufolastat F 18 PET scans.

Frequently Asked Questions (FAQs)

Q1: What are the most common iterative reconstruction algorithms used for this compound F 18 PET imaging?

A1: The most widely used iterative reconstruction algorithm for PET imaging, including with this compound F 18, is Ordered Subset Expectation Maximization (OSEM). More advanced algorithms like Block Sequential Regularized Expectation Maximization (BSREM), which can improve image contrast while reducing noise, are also increasingly available and utilized. The joint EANM/SNMMI procedure guideline for PSMA PET imaging recommends adherence to quality control and accreditation frameworks like EANM Research Ltd. (EARL), which ensures comparability of quantitative results across different centers.[1][2]

Q2: How do the number of iterations and subsets in OSEM reconstruction affect this compound F 18 image quality?

A2: In OSEM reconstruction, the number of iterations and subsets are critical parameters that influence the final image quality.

  • Iterations: Increasing the number of iterations generally leads to higher contrast and better recovery of activity in small lesions. However, it also amplifies image noise. For quantitative accuracy, it's crucial to find a balance, as too few iterations can lead to underestimation of SUVmax, while too many can increase noise and potentially introduce artifacts.

  • Subsets: The number of subsets accelerates the reconstruction process. A higher number of subsets can lead to faster convergence, but may also increase image noise.

The optimal combination of iterations and subsets aims to achieve a balance between contrast, noise, and quantitative accuracy. While specific values can be scanner-dependent, a common starting point for OSEM in clinical practice is around 2-4 iterations and 16-32 subsets.

Q3: What is the role of post-reconstruction filtering in this compound F 18 PET imaging?

A3: Post-reconstruction filtering, typically using a Gaussian filter, is applied to reduce image noise. The filter's strength is defined by its full width at half maximum (FWHM). A larger FWHM will result in a smoother image with less noise, but it can also blur small lesions and reduce the measured maximum standardized uptake value (SUVmax). The choice of the FWHM is a trade-off between noise reduction and the preservation of spatial resolution. For quantitative studies, it is important to use a consistent filtering approach.

Q4: How does the BSREM algorithm differ from OSEM for PSMA PET imaging, and what is the significance of the β-value?

A4: The BSREM algorithm incorporates a regularization parameter, denoted as β (beta), which penalizes large differences between neighboring pixel values. This helps to control noise while maintaining sharp edges of lesions, potentially leading to higher contrast-to-noise ratios compared to OSEM.

  • Low β-value: Results in less noise suppression, leading to sharper but potentially noisier images.

  • High β-value: Increases noise suppression, resulting in smoother images, but may blur small details if set too high.

The optimal β-value depends on factors such as the injected dose, acquisition time, and the specific diagnostic task. Studies on other PSMA tracers suggest that the optimal β-value may vary for detecting small versus large lesions. For example, one study on ⁶⁸Ga-PSMA found a β-value of 400 to be optimal for small lesions, while a value of 500-600 was better for larger lesions.[3][4] Another study on ¹⁸F-PSMA-1007 suggested a β-value of 700 provided a good balance of noise level, contrast-to-noise ratio, and visual image quality.[5][6]

Troubleshooting Guide

Issue 1: Reconstructed images are too noisy, making it difficult to identify small lesions.

  • Possible Cause: The number of iterations or subsets in your OSEM reconstruction may be too high, or the β-value in your BSREM reconstruction may be too low. Insufficient post-reconstruction filtering can also contribute to high noise levels.

  • Troubleshooting Steps:

    • Review OSEM parameters: Try reducing the number of iterations or subsets. A common clinical starting point is 2-4 iterations and 16-32 subsets.

    • Adjust BSREM β-value: If using BSREM, consider increasing the β-value to enhance noise suppression.

    • Apply/Adjust Post-Reconstruction Filter: If not already in use, apply a Gaussian filter. If a filter is already applied, consider increasing the FWHM (e.g., from 4mm to 6mm) to achieve a smoother image.

    • Evaluate with a phantom: To objectively assess the impact of these changes, use an image quality phantom to measure noise and contrast recovery with different parameter sets.

Issue 2: The measured SUVmax of lesions appears lower than expected, potentially leading to underestimation of disease activity.

  • Possible Cause: This can be due to an insufficient number of iterations in the OSEM reconstruction, which leads to incomplete convergence of the algorithm. Excessive post-reconstruction filtering (a large FWHM) can also blur lesions and lower the SUVmax.

  • Troubleshooting Steps:

    • Increase OSEM iterations: Gradually increase the number of iterations (e.g., from 2 to 3 or 4) and observe the effect on SUVmax in known lesions or phantom spheres.

    • Reduce Post-Reconstruction Filtering: Decrease the FWHM of the Gaussian filter to reduce blurring.

    • Check for EARL Compliance: Ensure your reconstruction parameters are compliant with standards like EARL, which are designed to harmonize quantitative measurements.[7]

Issue 3: I am observing "halo" or "overshoot" artifacts around areas of high this compound F 18 uptake.

  • Possible Cause: These artifacts can sometimes be seen with iterative reconstruction algorithms, particularly when point spread function (PSF) modeling is used. They can also be influenced by the number of iterations.

  • Troubleshooting Steps:

    • Review PSF Modeling: If PSF modeling is enabled, try reconstructing the images without it to see if the artifact is resolved.

    • Optimize Iterations: A very high number of iterations can sometimes exacerbate these artifacts. Try reconstructing with a lower number of iterations.

    • Consult Vendor Application Specialist: Specific artifacts can be system-dependent. Contacting the PET/CT scanner manufacturer's application support can provide tailored advice.

Quantitative Data Summary

The following tables summarize the expected impact of varying key reconstruction parameters on quantitative image quality metrics.

Table 1: Impact of OSEM Parameters on Image Quality

ParameterChangeEffect on Image NoiseEffect on Lesion ContrastEffect on SUVmax
Iterations IncreaseIncreaseIncreaseIncrease (approaches true value)
DecreaseDecreaseDecreaseDecrease (underestimation)
Subsets IncreaseIncreaseFaster ConvergenceFaster Convergence
DecreaseDecreaseSlower ConvergenceSlower Convergence
Gaussian Filter FWHM IncreaseDecreaseDecreaseDecrease (blurring effect)
DecreaseIncreaseIncreaseIncrease (less blurring)

Table 2: Impact of BSREM β-Value on Image Quality

β-ValueImage NoiseLesion Edge SharpnessOverall Image Appearance
Low HigherSharperHigh contrast, potentially noisy
Medium ModerateGoodBalanced contrast and noise
High LowerSmootherSmoother, less noise, potential for blurring

Experimental Protocols

Protocol 1: Phantom-Based Optimization of OSEM Reconstruction Parameters

This protocol describes a method for optimizing OSEM reconstruction parameters using a standardized image quality phantom (e.g., NEMA IEC Body Phantom).

  • Phantom Preparation: Fill the phantom spheres and background with an ¹⁸F solution according to the manufacturer's instructions to simulate a clinically relevant lesion-to-background ratio (e.g., 4:1 or 8:1).

  • Image Acquisition: Acquire PET/CT data of the phantom using your standard clinical protocol for this compound F 18 imaging.

  • Image Reconstruction: Reconstruct the acquired data using a matrix of different OSEM parameters. For example:

    • Iterations: 2, 3, 4, 5

    • Subsets: 16, 24, 32

    • Gaussian Filter FWHM: 2mm, 4mm, 6mm, 8mm

  • Quantitative Analysis: For each reconstructed image series, calculate the following metrics:

    • Contrast Recovery (CR): Measure the mean activity in each sphere relative to the background.

    • Background Variability (Noise): Measure the standard deviation of the signal in a large region of interest in the uniform background.

    • Signal-to-Noise Ratio (SNR) / Contrast-to-Noise Ratio (CNR): Calculate based on the CR and background variability.

  • Selection of Optimal Parameters: Choose the combination of parameters that provides the best trade-off between high contrast recovery and low background noise for the lesion sizes of clinical interest.

Visualizations

G cluster_0 Image Reconstruction Workflow Raw Data Raw Data OSEM Algorithm OSEM Algorithm Raw Data->OSEM Algorithm Select Algorithm BSREM Algorithm BSREM Algorithm Raw Data->BSREM Algorithm Select Algorithm Reconstructed Image (No Filter) Reconstructed Image (No Filter) OSEM Algorithm->Reconstructed Image (No Filter) Set Iterations/Subsets BSREM Algorithm->Reconstructed Image (No Filter) Set β-value Post-Filter Post-Filter Reconstructed Image (No Filter)->Post-Filter Apply Gaussian Filter Final Image Final Image Post-Filter->Final Image Set FWHM

Caption: Workflow for PET image reconstruction.

G cluster_1 Parameter Trade-offs in OSEM Iterations Iterations Noise Noise Iterations->Noise + Contrast Contrast Iterations->Contrast + Noise->Contrast - Filter Filter Filter->Noise - Resolution Resolution Filter->Resolution - (blurring)

Caption: Relationship between key reconstruction parameters.

References

Technical Support Center: Piflufolastat & Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piflufolastat (18F-DCFPyL) PET imaging in the context of Androgen Deprivation Therapy (ADT).

Frequently Asked Questions (FAQs)

Q1: Does Androgen Deprivation Therapy (ADT) affect the diagnostic performance of this compound F 18 PET/CT?

A1: Several studies have shown that ADT does not significantly impact the overall diagnostic performance of this compound F 18 PET/CT in patients with recurrent or metastatic prostate cancer.[1][2] Research indicates that there are no statistically significant differences in the sensitivity or positive predictive value (PPV) of this compound F 18 PET/CT between patients receiving concurrent hormone therapy and those who are not.[2] The diagnostic efficacy also appears to be consistent regardless of the patient's castration status (testosterone levels above or below 50 ng/dL).[2]

Q2: Should this compound PET/CT imaging be performed before or after initiating ADT?

A2: For visualizing the maximum possible extent of castration-sensitive prostate cancer, it is recommended to perform PSMA PET/CT before starting long-term ADT.[3] Continuous long-term ADT has been shown to significantly reduce the visibility of castration-sensitive prostate cancer on PSMA PET/CT.[3] However, short-term ADT may not interfere with the interpretation of PSMA PET and in some cases might even increase PSMA uptake in certain lesions.[4]

Q3: What is the expected quantitative impact of ADT on this compound uptake (SUV)?

A3: The impact of ADT on this compound uptake can be heterogeneous and depends on the duration of the therapy and the location of the metastases.

  • Short-term ADT: Some studies have reported a heterogeneous increase in PSMA uptake 3 to 4 weeks after the initiation of ADT.[4] This "flare" phenomenon is most evident in bone metastases, with one study noting a mean SUVmax increase of 77% in these lesions.[4] However, another pilot study using 18F-flotufolastat found that short-term ADT (3 and 6 weeks) did not significantly alter PSMA PET/CT findings in a way that would impact surgical planning.[5] In that study, only 10% of patients showed a modest increase in SUVmax in the primary intraprostatic lesion.[5][6]

  • Long-term ADT: Long-term ADT may lead to a decrease in PSMA expression in most lesions.[7] One study found that during ongoing ADT (median 230 days), average tracer uptake values decreased in 71% of prostate cancer lesions.[3]

Q4: Can new lesions appear on a this compound PET scan after starting ADT?

A4: Yes, in some cases, new bone metastases have been observed on PSMA PET imaging after the initiation of ADT.[4] This is thought to be part of the heterogeneous increase in PSMA expression in response to short-term androgen deprivation.

Q5: How does ADT influence the underlying biology of PSMA expression?

A5: Preclinical studies have shown that ADT can increase the expression of Prostate-Specific Membrane Antigen (PSMA).[8][9] The gene that codes for PSMA, FOLH1, is regulated by the androgen receptor (AR). Androgens typically downregulate the expression of the FOLH1 gene. Therefore, blocking the androgen signaling pathway through ADT can lead to an upregulation of PSMA expression on prostate cancer cells.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased this compound uptake in a patient on long-term ADT. Long-term ADT can lead to a decrease in PSMA expression in castration-sensitive prostate cancer.[3][7]Correlate imaging findings with the patient's clinical history, including the duration of ADT and PSA levels. If possible, compare with a baseline PSMA PET scan performed before the initiation of ADT.
Increased this compound uptake, particularly in bone lesions, shortly after starting ADT. A "flare" phenomenon with a temporary increase in PSMA expression can occur with short-term ADT.[4][11]This is a known phenomenon and may not necessarily indicate disease progression. The optimal imaging time point to potentially leverage this effect might be 3 to 4 weeks after starting ADT.[4]
Heterogeneous this compound uptake across different metastatic sites in a patient on ADT. The response of PSMA expression to ADT can vary between different lesions (e.g., bone vs. lymph node vs. primary tumor).[4][11]Analyze each lesion individually and consider the possibility of variable responses to therapy. Correlate with other imaging modalities and clinical data.
Discrepancy between this compound uptake and PSA levels in patients on ADT. ADT can significantly lower PSA levels, but some lesions may still exhibit high this compound uptake.[3][8]This compound PET/CT can detect disease even with a complete PSA response.[3][8] Rely on the imaging findings for localization of disease, especially in cases of biochemical recurrence with low PSA.

Data Summary

Table 1: Impact of Concurrent Hormone Therapy (HT) on this compound F 18 PET/CT Diagnostic Performance

Metric Concurrent HT No Concurrent HT Significance
Median Sensitivity 96.4%95.4%No statistically significant difference[2]
Median Positive Predictive Value (PPV) 90%80%No statistically significant difference[2]

Table 2: Change in SUVmax in Prostate Cancer Lesions with Short-Term ADT (68Ga-PSMA-11 PET/MRI)

Lesion Type % of Lesions with Increased SUVmax Mean SUVmax Increase Time Post-ADT for Peak Increase
Bone Metastases 57%77%3-4 weeks[4]
Lymph Node Metastases Not specifiedNot specifiedNot specified
Primary Prostate Lesions 31%24-25%2-4 weeks[11]

Experimental Protocols

Cited Experimental Protocol for this compound F 18 PET/CT Imaging:

  • Patient Preparation: No specific patient preparation such as fasting is required. Patients are encouraged to be well-hydrated.

  • Radiotracer Administration: A single intravenous dose of this compound F 18 is administered.

  • Uptake Time: Imaging is typically performed 1 to 2 hours after the injection.[1]

  • Imaging Acquisition: A whole-body PET/CT scan is acquired from the mid-thigh to the base of the skull.

  • Image Analysis: The PET images are corrected for attenuation using the CT data and are reviewed by trained readers.[1] Uptake is quantified using Standardized Uptake Values (SUV).

Visualizations

cluster_0 Androgen Signaling Pathway cluster_1 Impact of ADT Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR Translocation to Nucleus AR->AR_nucleus ARE Androgen Response Element (ARE) AR_nucleus->ARE FOLH1_Gene FOLH1 Gene (PSMA) ARE->FOLH1_Gene Inhibits Transcription PSMA_Expression PSMA Expression FOLH1_Gene->PSMA_Expression Leads to Upregulation Upregulation of PSMA Expression FOLH1_Gene->Upregulation De-repression leads to ADT Androgen Deprivation Therapy (ADT) Block_Androgen Blocks Androgen Production/Binding ADT->Block_Androgen Block_Androgen->AR

Caption: ADT's impact on the androgen signaling pathway and PSMA expression.

Start Start Patient_on_ADT Patient on ADT with Unexpected this compound Uptake Start->Patient_on_ADT Check_ADT_Duration Check Duration of ADT Patient_on_ADT->Check_ADT_Duration Short_Term Short-Term ADT (< 3 months) Check_ADT_Duration->Short_Term Short Long_Term Long-Term ADT (> 3 months) Check_ADT_Duration->Long_Term Long Flare_Phenomenon Consider 'Flare' Phenomenon: Increased Uptake Possible, Especially in Bone Lesions Short_Term->Flare_Phenomenon Decreased_Uptake Expect Potential for Decreased Uptake Long_Term->Decreased_Uptake Correlate_Clinical Correlate with Clinical Data (PSA, other imaging) Flare_Phenomenon->Correlate_Clinical Decreased_Uptake->Correlate_Clinical End End Correlate_Clinical->End

Caption: Troubleshooting unexpected this compound uptake in patients on ADT.

References

Technical Support Center: Piflufolastat (¹⁸F) Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Piflufolastat (¹⁸F) radiolabeling efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the radiolabeling of this compound with Fluorine-18, presented in a question-and-answer format.

Question 1: Why is my radiochemical yield (RCY) of this compound (¹⁸F) consistently low?

A consistently low radiochemical yield can be attributed to several factors throughout the synthesis process. A systematic evaluation of the following parameters is recommended:

  • Precursor Amount: An inverse relationship between the amount of the this compound precursor and the radiochemical yield has been observed. Using a higher amount of precursor can sometimes lead to the formation of by-products and a lower yield of the desired product. It is recommended to optimize the precursor amount, with studies showing that reducing the precursor can significantly improve the RCY[1][2].

  • Reaction Temperature: The temperature of the nucleophilic substitution reaction is critical. While higher temperatures can increase the reaction rate, they may also lead to the degradation of the precursor or the final product. The optimal temperature should be carefully controlled.

  • Reaction Time: The duration of the radiolabeling reaction needs to be sufficient for the reaction to proceed to completion. However, excessively long reaction times can lead to the degradation of the product and an increase in impurities.

  • Drying of [¹⁸F]Fluoride: Inadequate drying of the [¹⁸F]fluoride can significantly inhibit the nucleophilic substitution reaction. The presence of water will compete with the fluoride for reaction with the precursor. Ensure the azeotropic drying process with acetonitrile is efficient in removing all water.

  • pH of the Reaction Mixture: The pH of the reaction is crucial for the stability of the precursor and the efficiency of the labeling reaction. The optimal pH should be maintained as specified in the protocol.

  • Metallic Impurities: Trace metal impurities in the reaction vial or from the cyclotron target can interfere with the radiolabeling process[3][4]. Using high-purity reagents and ensuring the cleanliness of the synthesis module are essential.

Question 2: I am observing significant radiolabeled by-products in my HPLC analysis. What could be the cause?

The presence of radiolabeled by-products can compromise the purity of the final product and reduce the overall yield of this compound (¹⁸F). The primary causes include:

  • Excess Precursor: As mentioned previously, using an excessive amount of the precursor can lead to the formation of side products[1]. Optimizing the precursor amount is a key step in minimizing by-product formation.

  • Suboptimal Reaction Conditions: Incorrect reaction temperature or time can promote the formation of by-products. A careful review and optimization of these parameters are necessary.

  • Precursor Stability: The stability of the precursor is vital. Improper storage or handling can lead to its degradation, and these degradation products can then be radiolabeled, leading to impurities.

Question 3: My radiolabeling reaction is failing completely (no product peak). What should I check?

A complete failure of the radiolabeling reaction points to a critical issue in one of the initial steps of the synthesis. The following should be investigated:

  • [¹⁸F]Fluoride Trapping and Elution: Verify that the [¹⁸F]fluoride produced by the cyclotron is effectively trapped on the anion-exchange cartridge and subsequently eluted into the reaction vessel. Issues with the cartridge or the eluent can lead to no radioactivity in the reaction mixture.

  • Reagent Integrity: Ensure that all reagents, including the precursor, phase-transfer catalyst (e.g., Kryptofix 2.2.2), and solvents, are of high quality and have not expired. The precursor should be stored under recommended conditions to prevent degradation.

  • Automated Synthesizer Malfunction: For automated synthesis modules, a mechanical or software error could be the cause. This could include issues with valve switching, reagent delivery, or temperature control[5]. Performing a system check or a dry run can help identify such problems.

Question 4: The final product has low specific activity. How can I improve this?

Low specific activity indicates the presence of non-radioactive ("cold") fluoride, which competes with the [¹⁸F]fluoride for labeling the precursor. To improve specific activity:

  • Minimize Carrier Fluoride: The primary source of carrier fluoride is often from the cyclotron target water and the transfer lines. Ensuring high-purity [¹⁸O]water and clean transfer lines can reduce the amount of stable fluoride.

  • High-Purity Reagents: Use reagents with very low levels of fluoride contamination.

  • Clean Reaction Vessels: Ensure that the reaction vessels and all tubing in the synthesis module are thoroughly cleaned to remove any residual fluoride from previous runs.

Frequently Asked Questions (FAQs)

What is the expected radiochemical yield for this compound (¹⁸F) synthesis?

The radiochemical yield of this compound (¹⁸F) can vary depending on the synthesis method (direct vs. two-step) and the automated platform used. Reported decay-corrected yields typically range from 23% to 37%[6][7][8]. One study reported a decay-corrected RCY of 24% ± 7% within 28 minutes using a direct, one-step method[1]. Another automated synthesis on a custom module reported an average non-decay-corrected yield of 30.9% ± 3.0% in 66 minutes[9].

What are the recommended storage conditions for the this compound precursor?

While specific storage conditions can vary by supplier, precursors for radiolabeling are generally sensitive to temperature, light, and moisture. It is recommended to store the this compound precursor in a cool, dark, and dry place, typically in a desiccator at or below -20°C, to prevent degradation. Always refer to the manufacturer's instructions for specific storage recommendations.

What are the critical quality control tests for the final this compound (¹⁸F) product?

The final this compound (¹⁸F) injection must meet several quality control specifications before it can be administered to patients. These include:

  • Appearance: The solution should be clear and colorless[10].

  • pH: The pH of the final solution should be between 4.5 and 7.0[10].

  • Radiochemical Purity: The radiochemical purity should be at least 95%, as determined by High-Performance Liquid Chromatography (HPLC)[10].

  • Radionuclidic Identity and Purity: Confirmation that the radionuclide is Fluorine-18 and that other radionuclide impurities are within acceptable limits.

  • Specific Activity: The specific activity should be at least 1000 mCi/µmol at the time of administration[10].

  • Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels, as it is for intravenous injection.

What is the typical synthesis time for automated this compound (¹⁸F) production?

The synthesis time for automated production of this compound (¹⁸F) can range from approximately 21 to 87 minutes, depending on the specific automated synthesis module and the purification method (cartridge-based vs. HPLC)[2][9]. A direct, one-step automated synthesis with HPLC purification has been reported to take about 55 minutes[7][8].

Data Presentation

Table 1: Comparison of this compound (¹⁸F) Radiosynthesis Parameters and Outcomes

Synthesis MethodPrecursor AmountReaction TimeReaction TemperatureRadiochemical Yield (RCY)Synthesis TimeAutomated PlatformReference
Direct Radiofluorination0.125 mgNot SpecifiedNot Specified31% (decay-corrected)28 minSynthera® RNplus[1]
Direct Radiofluorination2 mgNot SpecifiedNot Specified16% (decay-corrected)28 minSynthera® RNplus[1]
Direct Radiofluorination5 mg10 min60°C23% ± 5% (decay-corrected)55 minTRACERlab FXFN[7][8]
Two-step (prosthetic group)Not SpecifiedNot SpecifiedNot Specifiedup to 37% (end of synthesis)56 minGE FASTlab™[6]
Direct RadiofluorinationNot SpecifiedNot SpecifiedNot Specified30.9% ± 3.0% (non-decay-corrected)66 minCustom RFM[9]
Direct RadiofluorinationNot SpecifiedNot SpecifiedNot Specified19.4% ± 7.8% (non-decay-corrected)87 minELIXYS[9]

Experimental Protocols

Detailed Methodology for Automated Synthesis of this compound (¹⁸F) via Direct Radiofluorination

This protocol is a generalized procedure based on published literature for the automated synthesis of this compound (¹⁸F) on a platform like the TRACERlab FXFN[7][8]. Users should adapt this protocol to their specific automated synthesis unit and ensure compliance with local regulations.

1. Reagent Preparation:

  • Prepare a solution of the this compound precursor (trimethylammonium salt) in anhydrous acetonitrile.

  • Prepare an elution solution for the [¹⁸F]fluoride, typically a mixture of a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate) in acetonitrile and water.

  • Prepare a solution of hydrochloric acid in acetonitrile for the deprotection step.

  • Prepare the mobile phase for HPLC purification (e.g., a gradient of acetonitrile and a buffer like sodium acetate).

2. Automated Synthesis Steps:

  • [¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride. The [¹⁸O]water is recovered. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with the prepared elution solution.

  • Azeotropic Drying: The [¹⁸F]fluoride/[¹⁸F]cryptate complex is dried by azeotropic distillation with anhydrous acetonitrile under vacuum and heating. This step is crucial and is often repeated to ensure the complete removal of water.

  • Radiolabeling Reaction: The prepared precursor solution is added to the dried [¹⁸F]fluoride/[¹⁸F]cryptate complex in the reactor. The reaction mixture is heated (e.g., at 60°C for 10 minutes) to facilitate the nucleophilic heteroaromatic substitution.

  • Deprotection: After the radiolabeling step, the protecting groups (if any, though direct labeling of the unprotected precursor is common) are removed. For precursors with tert-butyl ester protecting groups, a solution of hydrochloric acid in acetonitrile is added, and the mixture is heated (e.g., at 40°C for 5 minutes).

  • Purification: The crude reaction mixture is then purified using semi-preparative HPLC to separate the this compound (¹⁸F) from unreacted [¹⁸F]fluoride, the precursor, and any by-products. The product peak is collected.

  • Formulation: The collected HPLC fraction is diluted with a suitable buffer (e.g., sodium acetate) and passed through a sterile filter into a sterile vial.

3. Quality Control:

  • Perform the necessary quality control tests on the final product as detailed in the FAQ section.

Visualizations

TroubleshootingWorkflow start Low Radiochemical Yield (RCY) of this compound (¹⁸F) check_precursor Check Precursor Amount start->check_precursor check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_f18_activity Verify [¹⁸F]Fluoride Activity start->check_f18_activity check_impurities Investigate Potential Impurities start->check_impurities precursor_high Is precursor amount too high? check_precursor->precursor_high temp_time_issue Are temperature and time optimal? check_reaction_conditions->temp_time_issue drying_issue Is azeotropic drying sufficient? check_f18_activity->drying_issue metal_issue Are there metallic impurities? check_impurities->metal_issue reduce_precursor Reduce precursor amount precursor_high->reduce_precursor Yes precursor_high->temp_time_issue No solution Improved RCY reduce_precursor->solution optimize_temp_time Optimize temperature and time temp_time_issue->optimize_temp_time No temp_time_issue->drying_issue Yes optimize_temp_time->solution improve_drying Improve drying process drying_issue->improve_drying No trapping_issue Is [¹⁸F]F⁻ trapping/elution efficient? drying_issue->trapping_issue Yes improve_drying->solution check_cartridge_eluent Check QMA cartridge and eluent trapping_issue->check_cartridge_eluent No trapping_issue->metal_issue Yes check_cartridge_eluent->solution use_high_purity Use high-purity reagents and clean synthesis module metal_issue->use_high_purity Yes metal_issue->solution No use_high_purity->solution

Caption: Troubleshooting workflow for poor this compound (¹⁸F) radiolabeling efficiency.

References

Technical Support Center: Piflufolastat (¹⁸F-DCFPyL) PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piflufolastat (¹⁸F-DCFPyL) PET/CT Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding potential false-positive uptake of this compound in benign lesions.

Troubleshooting Guide: Investigating Unexpected this compound Uptake

Unexpected uptake of this compound in tissues not suspected of malignancy can be a significant challenge in preclinical and clinical research. This guide provides a systematic approach to investigating such findings.

Initial Assessment:

  • Review Patient History: A thorough review of the patient's clinical history is crucial. Look for any history of trauma, inflammation, infection, or benign bone diseases like Paget's disease or fibrous dysplasia in the area of uptake.[1][2]

  • Correlate with Anatomical Imaging: Carefully examine the corresponding CT or MRI images for any morphological abnormalities that might suggest a benign entity. For instance, a well-circumscribed sclerotic rim in a bone lesion with high this compound avidity may be indicative of benign fibrous dysplasia.[3]

  • Evaluate Uptake Characteristics: Assess the intensity (SUVmax), pattern (focal, diffuse), and location of the uptake. While there is overlap, extremely high SUVmax values are more suggestive of malignancy. However, some benign lesions can also exhibit significant uptake.[3][4][5]

Workflow for Investigating Suspected False-Positive this compound Uptake:

FalsePositiveWorkflow start Unexpected this compound Uptake Detected review_history Review Clinical History (Trauma, Inflammation, Benign Disease) start->review_history correlate_imaging Correlate with CT/MRI (Morphological Features) review_history->correlate_imaging evaluate_uptake Evaluate Uptake Characteristics (SUVmax, Pattern, Location) correlate_imaging->evaluate_uptake suspicion Suspicion of False-Positive? evaluate_uptake->suspicion benign_features Features Suggestive of Benign Lesion? suspicion->benign_features Yes malignant Treat as Malignant suspicion->malignant No biopsy Consider Biopsy with Immunohistochemistry (IHC) for PSMA Expression benign_features->biopsy High Suspicion/ Clinical Dilemma follow_up Follow-up Imaging (e.g., repeat PET/CT, MRI) benign_features->follow_up Low to Moderate Suspicion benign Characterized as Benign/ False-Positive biopsy->benign follow_up->biopsy Progression follow_up->benign Stable or Resolving

Caption: Workflow for the investigation of suspected false-positive this compound uptake.

Frequently Asked Questions (FAQs)

Q1: Which benign lesions are known to show this compound uptake?

A wide range of benign conditions have been reported to exhibit this compound and other PSMA-targeted radiotracer uptake. This is often attributed to physiological processes such as increased vascularity, inflammation, and bone remodeling. Common examples include:

  • Benign Bone Lesions:

    • Fibrous dysplasia[3][6]

    • Paget's disease of bone[2][7][8][9][10]

    • Healing fractures[1]

    • Degenerative changes[1]

    • Hemangiomas[1]

  • Inflammatory and Infectious Conditions:

    • Granulomatous diseases (e.g., sarcoidosis)[1]

    • Inflammation post-radiotherapy[11][12][13]

    • Chronic obstructive pulmonary disease with airway inflammation[14]

  • Other Benign Tissues and Tumors:

    • Peripheral nerve ganglia (celiac, cervical, sacral)[15][16][17][18]

    • Nodular fasciitis[3]

    • Meningioma[19]

    • Aneurysmal bone cyst[19]

Q2: What are the typical SUVmax values for this compound in these benign lesions?

The SUVmax values in benign lesions can be highly variable and may sometimes overlap with those seen in malignant tissues. The following table summarizes reported SUVmax values for this compound and other PSMA radiotracers in various benign lesions.

Benign LesionRadiotracerReported SUVmax Range/ValueNotes
Fibrous Dysplasia¹⁸F-Piflufolastat9.0[3]Can be highly avid, mimicking metastasis. CT morphology is key for differentiation.[3]
Indeterminate Bone Lesions (later deemed benign)¹⁸F-DCFPyLTypically < 5, but can be higher.[4][5]Lesions with SUVmax < 5 and without other bone metastases are usually benign.[4][5]
Paget's Disease of Bone¹⁸F-DCFPyLDiffuse uptake, specific SUVmax not consistently reported.[2][7]Uptake is likely due to hyperemia and increased radiotracer delivery.[2][7]
Peripheral Ganglia¹⁸F-DCFPyLMean SUVmax: 1.67 - 1.91[15]A common site of physiologic uptake.
Peripheral Ganglia¹⁸F-PSMA-1007Mean SUVmax: 1.67 - 3.13[16]SUVmax can be up to 5.6 in individual cases.[16]
Peripheral Ganglia⁶⁸Ga-PSMA-11Mean SUVmax: 1.8 - 2.4[17]Can mimic lymph node metastases.

Q3: What is the proposed mechanism for false-positive this compound uptake in benign lesions?

The primary mechanism for this compound uptake in many benign lesions is not due to expression by the benign cells themselves, but rather by the associated neovasculature and inflammatory cells.

  • Neovasculature Expression: PSMA is expressed on the endothelial cells of newly forming blood vessels (neoangiogenesis).[14][20][21][22][23] This process is common in tissue repair (e.g., fractures), inflammation, and in some benign tumors.

  • Inflammatory Cell Infiltration: Activated macrophages and other immune cells involved in inflammatory processes can also express PSMA.[24]

  • Increased Blood Flow and Vascular Permeability: Inflamed tissues and certain benign lesions like Paget's disease have increased blood flow (hyperemia), which can lead to higher delivery and non-specific accumulation of the radiotracer.[2][7]

Mechanism of PSMA Expression in Benign Lesion Neovasculature:

PSMA_Neovasculature cluster_0 Benign Condition inflammation Inflammation (e.g., infection, post-RT) angiogenic_factors Release of Angiogenic Factors (e.g., VEGF) inflammation->angiogenic_factors tissue_repair Tissue Repair (e.g., fracture healing) tissue_repair->angiogenic_factors benign_tumor Benign Tumor Growth (e.g., fibrous dysplasia) benign_tumor->angiogenic_factors neovascularization Neovascularization (New Blood Vessel Formation) angiogenic_factors->neovascularization psma_expression PSMA Expression on Endothelial Cells of Neovasculature neovascularization->psma_expression piflufolastat_binding This compound Binding psma_expression->piflufolastat_binding pet_signal Positive PET Signal piflufolastat_binding->pet_signal

Caption: Proposed mechanism of this compound uptake in the neovasculature of benign lesions.

Experimental Protocols

Immunohistochemistry (IHC) for PSMA Expression

IHC is a crucial technique to confirm the presence of PSMA in biopsied tissue and to validate findings from this compound PET imaging.

Objective: To detect the presence and localization of Prostate-Specific Membrane Antigen (PSMA) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: This method utilizes a primary antibody that specifically binds to the PSMA protein. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for visualization under a microscope.

General Methodology:

  • Tissue Preparation:

    • Obtain FFPE tissue blocks from the biopsied lesion of interest.

    • Cut thin sections (typically 4-5 µm) and mount them on positively charged glass slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at high temperature (e.g., 95-100°C) for a specified time.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific protein binding with a protein block solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific for PSMA (e.g., monoclonal antibody clones such as 3E6 or GCP-04) at a predetermined optimal dilution and time.

    • Wash the slides in a buffer solution (e.g., PBS or TBS).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Wash the slides in a buffer solution.

    • Develop the signal with a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount a coverslip on the slide using a permanent mounting medium.

  • Microscopic Evaluation:

    • Examine the slides under a light microscope.

    • Assess the intensity and localization (membranous, cytoplasmic) of PSMA staining in the tissue components (e.g., endothelial cells, inflammatory cells, benign tissue cells).[1][25][26][27][28] Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).[1][22][27]

References

strategies to improve signal-to-noise ratio in Piflufolastat imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piflufolastat ([¹⁸F]F-DCFPyL) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging protocols and troubleshooting common issues to improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended patient preparation protocol to optimize this compound image quality?

A1: Proper patient preparation is crucial for minimizing background noise and enhancing signal quality. Key recommendations include:

  • Hydration: Patients should be well-hydrated before the scan. It is recommended to begin hydrating the day before the imaging session and to continue drinking fluids up until the scan.[1] Adequate hydration helps to reduce the concentration of the radiotracer in the blood pool and facilitates its clearance from non-target tissues, thereby lowering background signal.

  • Fasting: No fasting is required for this compound PET/CT scans unless otherwise directed by a physician.[1]

  • Medications: Patients can typically continue taking their regular medications.[1]

  • Voiding: To minimize interference from urinary activity in the pelvic region, patients should void immediately before the PET scan.[2]

Q2: What is the optimal uptake time for this compound imaging to achieve a high signal-to-noise ratio?

A2: The recommended uptake time for this compound is between 60 and 120 minutes post-injection.[3][4] Imaging at 60 minutes post-injection has been shown to provide a high image quality score.[3] While longer uptake times can lead to increased tumor uptake, they may not always significantly improve the signal-to-noise ratio and can be less practical for clinical workflow.

Q3: How can I minimize artifacts from urinary bladder activity that may obscure pelvic lesions?

A3: High radioactivity in the urinary bladder is a common challenge in this compound imaging. Strategies to mitigate this include:

  • Pre-scan Voiding: Instructing the patient to void immediately before the scan is the most straightforward and effective first step.[2]

  • Hydration: Good hydration helps to dilute the radiotracer in the urine.[1]

  • Delayed Imaging: In some cases, delayed imaging of the pelvic region after the initial whole-body scan may be beneficial. This allows for further clearance of the tracer from the bladder.

  • Diuretics: The use of diuretics, such as furosemide, can be considered to promote the clearance of the radiotracer from the urinary system.[5][6][7] This can be particularly useful for evaluating lesions in proximity to the ureters.

Q4: Which image reconstruction algorithm is best for improving SNR in this compound imaging?

A4: The choice of reconstruction algorithm significantly impacts image quality. While Ordered Subset Expectation Maximization (OSEM) is a standard algorithm, newer block-sequential regularized expectation maximization (BSREM) algorithms, such as Q.Clear, can offer improved signal-to-noise ratios.[8][9][10][11] BSREM algorithms can reduce image noise while preserving signal, but the regularization parameter (β-value) needs to be optimized.[8][9][10] Higher β-values generally result in lower noise but may also lead to excessive smoothing.[11] The optimal β-value may depend on the specific scanner and clinical task.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High Background Noise Inadequate patient hydrationSuboptimal uptake timeHigh blood pool activityEnsure patient is well-hydrated starting the day before the scan.[1]Verify that the uptake time is within the recommended 60-120 minute window.[3][4]Consider delayed imaging to allow for further clearance of background activity.
Blurry Images/Motion Artifacts Patient movement during the scanClearly instruct the patient to remain as still as possible during the scan.[1]Use patient immobilization devices if necessary.Consider respiratory gating for thoracic and upper abdominal imaging to minimize motion blurring.
Pelvic Lesions Obscured by Bladder Activity High concentration of radiotracer in the urineHave the patient void immediately before starting the scan.[2]Ensure adequate patient hydration to dilute urinary radioactivity.[1]Consider administering a diuretic (e.g., furosemide) to enhance urinary clearance.[5][6][7]Acquire delayed images of the pelvis after the whole-body scan.
Streaky Artifacts Near High-Density Objects (e.g., metallic implants) CT-based attenuation correction errorsUtilize metal artifact reduction (MAR) algorithms during CT reconstruction if available.Review the non-attenuation-corrected (NAC) PET images to determine if high uptake is a true finding or an artifact.
Low Lesion Uptake (Low SUV) Suboptimal reconstruction parametersIncorrect radiotracer doseOptimize reconstruction parameters, particularly for BSREM algorithms (β-value). Lower β-values can increase SUVmax.[9][10]Ensure the administered dose is within the recommended range of 296 to 370 MBq (8-10 mCi).[3]

Quantitative Data Summary

Table 1: Impact of Reconstruction Algorithms on Image Quality

Reconstruction AlgorithmKey FindingReference
BSREM (Q.Clear) Can outperform OSEM in terms of contrast recovery and organ uniformity.[8][10]
BSREM (Q.Clear) Higher β-values (at least 350) are suggested to avoid image noise and artifacts, especially with low count statistics.[8][9][10]
OSEM Standard reconstruction algorithm, but may result in higher image noise compared to BSREM.[8][9][10]

Table 2: this compound Imaging Parameters

ParameterRecommended ValueReference
Administered Dose 333 MBq (9 mCi), with a range of 296 to 370 MBq (8-10 mCi)[3]
Uptake Time 60 to 120 minutes[3][4]
Scan Duration per Bed Position Approximately 3.5 minutes[3]

Experimental Protocols

Protocol 1: Standard this compound ([¹⁸F]F-DCFPyL) PET/CT Imaging

  • Patient Preparation:

    • Confirm the patient is well-hydrated.

    • Instruct the patient to void immediately before radiotracer injection.

  • Radiotracer Administration:

    • Administer 333 MBq (9 mCi) of this compound ([¹⁸F]F-DCFPyL) intravenously as a bolus injection. The acceptable dose range is 296 to 370 MBq (8-10 mCi).[3]

  • Uptake Period:

    • Have the patient rest for 60 to 120 minutes.[3][4]

  • Image Acquisition:

    • Position the patient supine on the scanner table.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from mid-thigh to the base of the skull.

    • Set the acquisition time to approximately 3.5 minutes per bed position.[3]

  • Image Reconstruction:

    • Reconstruct the PET images using an iterative algorithm such as OSEM or a regularized algorithm like BSREM (e.g., Q.Clear).

    • If using BSREM, select an appropriate β-value based on scanner recommendations and clinical objectives.

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Imaging cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan PatientPrep Patient Preparation (Hydration, Voiding) DoseAdmin Radiotracer Administration (333 MBq this compound) PatientPrep->DoseAdmin Uptake Uptake Period (60-120 min) DoseAdmin->Uptake Positioning Patient Positioning Uptake->Positioning CT_Scan Low-Dose CT Scan Positioning->CT_Scan PET_Scan PET Scan Acquisition CT_Scan->PET_Scan Reconstruction Image Reconstruction (OSEM or BSREM) PET_Scan->Reconstruction Analysis Image Analysis (SNR, SUV) Reconstruction->Analysis

Caption: A flowchart of the experimental workflow for this compound PET/CT imaging.

SNR_Factors Factors Influencing Signal-to-Noise Ratio (SNR) in this compound Imaging cluster_patient Patient Factors cluster_acquisition Acquisition Parameters cluster_reconstruction Reconstruction Parameters SNR Signal-to-Noise Ratio (SNR) Hydration Hydration Status Hydration->SNR PatientMotion Patient Motion PatientMotion->SNR BladderActivity Bladder Activity BladderActivity->SNR RadiotracerDose Radiotracer Dose RadiotracerDose->SNR UptakeTime Uptake Time UptakeTime->SNR ScanDuration Scan Duration ScanDuration->SNR Algorithm Algorithm (OSEM vs. BSREM) Algorithm->SNR BetaValue β-Value (for BSREM) BetaValue->SNR Corrections Corrections (Attenuation, Scatter) Corrections->SNR

Caption: Key factors influencing the signal-to-noise ratio in this compound imaging.

References

Technical Support Center: Piflufolastat F 18 Synthesis Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quality control procedures during the synthesis of Piflufolastat F 18. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for this compound F 18 injection?

A1: The fundamental quality control tests for this compound F 18 injection, in line with pharmacopeial standards for radiopharmaceuticals, include visual inspection, pH measurement, radionuclide identity and purity, radiochemical identity and purity, specific activity, residual solvent analysis, bacterial endotoxin testing, and sterility testing.[1][2] A filter integrity test is also highly recommended as an indicator of sterility before the final product is released.[1]

Q2: What are the acceptance criteria for the final this compound F 18 product?

A2: The final product must meet several specifications for release. These are summarized in the table below.

ParameterSpecification
Appearance Clear, colorless solution, free of particulate matter.[3][4]
pH 4.5 - 7.0[3][4][5]
Radionuclide Identity Fluorine-18[6]
Radionuclidic Purity ≥ 99.5% (gamma-ray spectroscopy)
Radiochemical Identity The retention time of the main radioactive peak in HPLC should correspond to that of the this compound reference standard.
Radiochemical Purity ≥ 95%[3][4][5]
Specific Activity ≥ 1000 mCi/µmol (≥ 37 GBq/µmol) at the time of administration.[3][4][5]
Residual Solvents Meet the limits defined by USP <467> or ICH Q3C guidelines. This includes solvents used in the synthesis such as acetonitrile and ethanol.
Bacterial Endotoxins ≤ 175 EU/V, where V is the maximum recommended dose in mL.
Sterility Must be sterile.

Q3: How is the radiochemical purity of this compound F 18 determined?

A3: Radiochemical purity is typically determined using High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.[7][8] Thin-Layer Chromatography (TLC) can also be used as a simpler, orthogonal method to confirm the absence of certain impurities like free [18F]fluoride.[3][7]

Q4: What are the common sources of impurities in this compound F 18 synthesis?

A4: Impurities can arise from several sources, including the starting materials, reagents, and the synthesis process itself. Common impurities may include unreacted [18F]fluoride, partially deprotected intermediates, and other radiolabeled byproducts. Long-lived radionuclidic impurities can also be generated during the cyclotron production of Fluorine-18.[9][10]

Troubleshooting Guides

This section provides guidance on common issues that may arise during the quality control of this compound F 18 synthesis.

Low Radiochemical Purity

Problem: The radiochemical purity of the final product is below the acceptance criterion of ≥ 95%.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Radiolabeling Reaction - Verify the activity of the [18F]fluoride and the amount of precursor used. - Check the reaction temperature and time. - Ensure the reaction vessel is properly sealed to prevent solvent evaporation.
Degradation of the Product - Minimize the synthesis time and exposure to high temperatures. - Ensure the pH of the final formulation is within the specified range (4.5-7.0) to maintain stability.
Inefficient Purification - Check the condition and proper packing of the Solid-Phase Extraction (SPE) cartridges used for purification. - Ensure the correct solvents are used for loading, washing, and elution steps during SPE.
Issues with Analytical Method - Verify the HPLC system is functioning correctly (e.g., pump, detector, column). - Ensure the mobile phase is correctly prepared and degassed. - Confirm the correct integration of the chromatogram peaks.
Atypical pH of Final Product

Problem: The pH of the final this compound F 18 injection is outside the 4.5-7.0 range.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Formulation Buffer - Verify the composition and pH of the buffer solution used for the final formulation. - Ensure the correct volume of buffer is added.
Carryover from Synthesis - Ensure efficient removal of acidic or basic reagents during the purification step. - Check for any leaks or cross-contamination in the automated synthesis module.
High Residual Solvent Levels

Problem: The concentration of residual solvents (e.g., acetonitrile, ethanol) exceeds the specified limits.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inefficient Drying/Evaporation - Optimize the nitrogen or argon flow and temperature during the solvent evaporation steps. - Check for any leaks in the system that could affect vacuum pressure.[1]
Carryover during Purification - Ensure the SPE cartridges are adequately dried after washing steps.
Incorrect Final Formulation - Verify the amount of ethanol added to the final product, if applicable, as a stabilizer.

Experimental Protocols

The following are example protocols for key quality control experiments. These should be validated for your specific instrumentation and reagents.

Radiochemical Purity by HPLC

Objective: To determine the radiochemical purity of this compound F 18 by separating the active compound from potential radiolabeled impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound F 18 reference standard.

Method:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

  • Sample Preparation: Dilute a small aliquot of the this compound F 18 injection with the mobile phase to an appropriate activity concentration.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-17 min: Linear gradient to 5% A, 95% B

      • 17-20 min: 5% A, 95% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-25 min: 95% A, 5% B

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm and radioactivity detector.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram from both the UV and radioactivity detectors.

    • Identify the peak corresponding to this compound F 18 by comparing the retention time with the reference standard.

    • Calculate the radiochemical purity by determining the area of the this compound F 18 peak as a percentage of the total area of all radioactive peaks in the chromatogram.

Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To quantify the amount of residual solvents in the this compound F 18 injection.

Materials:

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Solvent standards (e.g., acetonitrile, ethanol).

  • Diluent (e.g., water or dimethyl sulfoxide).

Method:

  • Standard Preparation: Prepare a series of standard solutions of the relevant solvents in the diluent at known concentrations.

  • Sample Preparation: In a headspace vial, accurately add a known volume of the this compound F 18 injection and a known volume of the diluent.

  • GC Conditions (Example):

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 15 minutes.

  • Analysis:

    • Analyze the standard solutions to generate a calibration curve.

    • Analyze the prepared sample.

    • Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.

Bacterial Endotoxin Test (LAL Test)

Objective: To detect and quantify bacterial endotoxins in the this compound F 18 injection using the Limulus Amebocyte Lysate (LAL) assay.

Materials:

  • LAL reagent kit (gel-clot, turbidimetric, or chromogenic).[11][12]

  • Endotoxin-free vials and pipettes.

  • Incubator or plate reader.

  • Control Standard Endotoxin (CSE).

Method (Kinetic Chromogenic Method Example):

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.

  • Standard Curve: Prepare a series of endotoxin standards by diluting the CSE.

  • Sample Preparation: Dilute the this compound F 18 injection with LAL reagent water to a dilution that does not interfere with the assay. A positive product control (sample spiked with a known amount of endotoxin) should also be prepared.

  • Assay:

    • Add the standards, sample dilutions, and controls to a microplate.

    • Add the LAL reagent to all wells.

    • Place the plate in a plate reader incubated at 37 °C.

    • Monitor the change in optical density over time.

  • Analysis:

    • The time it takes for the reaction to reach a predetermined absorbance is inversely proportional to the amount of endotoxin present.

    • Calculate the endotoxin concentration in the sample using the standard curve.

Visualizations

Caption: Quality control workflow for this compound F 18 synthesis.

Troubleshooting_Low_RCP cluster_investigation Investigation Steps cluster_causes Potential Root Causes Start Low Radiochemical Purity (<95%) Check_Synthesis Review Synthesis Parameters (Temp, Time, Reagents) Start->Check_Synthesis Check_Purification Evaluate SPE Purification (Cartridges, Solvents) Start->Check_Purification Check_Analysis Verify HPLC/TLC Method (System, Mobile Phase) Start->Check_Analysis Cause_Reaction Incomplete Labeling Check_Synthesis->Cause_Reaction Cause_Degradation Product Degradation Check_Synthesis->Cause_Degradation Cause_Purification Inefficient Purification Check_Purification->Cause_Purification Cause_Analysis Analytical Error Check_Analysis->Cause_Analysis

Caption: Troubleshooting logic for low radiochemical purity.

References

Validation & Comparative

A Head-to-Head Comparison of Piflufolastat F 18 and Gallium-68 PSMA-11 for Prostate Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the advent of prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging has revolutionized the detection and staging of prostate cancer. Two prominent radiotracers, Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or Pylarify®) and Gallium-68 PSMA-11 (⁶⁸Ga-PSMA-11), have emerged as key players in this field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in understanding their respective clinical utilities.

This compound F 18 and Gallium-68 PSMA-11 are both radioactive diagnostic agents that target PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] This targeted approach allows for highly sensitive visualization of prostate cancer lesions throughout the body. While both agents have demonstrated significant clinical value, they possess distinct characteristics that may influence their selection for specific clinical or research applications.

Diagnostic Performance

The diagnostic efficacy of a radiotracer is paramount. Key performance indicators include sensitivity, specificity, positive predictive value (PPV), and overall detection rates, particularly in challenging scenarios such as biochemical recurrence with low prostate-specific antigen (PSA) levels.

A meta-analysis comparing various ¹⁸F-based PSMA radiotracers with ⁶⁸Ga-PSMA-11 suggested that ¹⁸F-DCFPyL (this compound F 18) is a suitable alternative to ⁶⁸Ga-PSMA-11 for prostate cancer diagnosis and staging, demonstrating a similar lesion uptake rate without an increase in benign uptakes.[3] Another meta-analysis indicated that while both ¹⁸F-DCFPyL PET and ⁶⁸Ga-PSMA PET/CT have comparable diagnostic performance for suspected prostate cancer, ⁶⁸Ga-PSMA PET/CT showed slightly higher pooled sensitivity and specificity.[4]

This compound F 18 (Pylarify®)

The efficacy of this compound F 18 has been established in two pivotal Phase 3 trials, OSPREY and CONDOR.[5]

The OSPREY trial evaluated this compound F 18 in men with high-risk prostate cancer who were candidates for radical prostatectomy and pelvic lymph node dissection.[6] The CONDOR trial focused on men with suspected recurrence of prostate cancer based on elevated PSA levels.[1][7] In the CONDOR trial, this compound F 18 demonstrated a correct localization rate of 84.8%-87.0%.[7] A sub-analysis of the CONDOR trial showed that in patients with PSA levels below 0.5 ng/mL, this compound F 18 PET scanning led to changes in intended management in 39.1% of cases, highlighting its clinical utility even at very low PSA levels.[7]

Gallium-68 PSMA-11

Clinical trials have also demonstrated the high diagnostic accuracy of Gallium-68 PSMA-11. In a prospective single-arm clinical trial involving 635 men with biochemically recurrent prostate cancer, ⁶⁸Ga-PSMA-11 PET localized recurrent disease in 75% of patients.[8] The detection rates were significantly associated with PSA levels, ranging from 38% for PSA <0.5 ng/mL to 97% for PSA ≥5.0 ng/mL.[8] The study reported a high positive predictive value (PPV) of 0.84 based on histopathological validation and 0.92 by a composite reference standard.[8]

Performance Metric This compound F 18 (¹⁸F-DCFPyL) Gallium-68 PSMA-11 (⁶⁸Ga-PSMA-11) Source
Indication - Suspected metastasis in candidates for initial definitive therapy- Suspected recurrence based on elevated serum PSA- Suspected metastasis in candidates for initial definitive therapy- Suspected recurrence based on elevated serum PSA[6][9]
Correct Localization Rate (Recurrence) 84.8% - 87.0% (CONDOR Trial)Not directly reported in the same format[7]
Positive Predictive Value (PPV) (Recurrence) High PPV demonstrated in CONDOR trial0.84 (Histopathology) - 0.92 (Composite)[5][8]
Detection Rate (Recurrence, by PSA) ~36% for PSA <0.5 ng/mL38% for PSA <0.5 ng/mL57% for 0.5 to <1.0 ng/mL84% for 1.0 to <2.0 ng/mL86% for 2.0 to <5.0 ng/mL97% for ≥5.0 ng/mL[8][10]
Pooled Sensitivity (Suspected PCa) 0.920.96[4]
Pooled Specificity (Suspected PCa) 0.590.71[4]

Experimental Protocols

The administration and imaging protocols for this compound F 18 and Gallium-68 PSMA-11 share similarities but have key differences in recommended dosage and uptake times.

This compound F 18 (Pylarify®) Experimental Protocol
  • Dosage: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), administered as a single bolus intravenous injection.[6][11]

  • Patient Preparation: Patients are advised to stay well-hydrated before and after administration and to void frequently to reduce radiation exposure.[11]

  • Uptake Time: Imaging should be initiated approximately 60 minutes after administration.[6]

  • Imaging Acquisition: PET/CT scans are typically acquired from the mid-thigh to the base of the skull.[6]

Gallium-68 PSMA-11 Experimental Protocol
  • Dosage: The recommended dose is 111 MBq to 259 MBq (3 mCi to 7 mCi), administered as an intravenous bolus injection.[9][12]

  • Patient Preparation: Similar to this compound F 18, patients should be well-hydrated, and frequent voiding is encouraged.[12] A diuretic may be administered at the time of injection to reduce urinary tract activity.[9]

  • Uptake Time: Imaging is typically initiated 50 to 100 minutes after injection.[9][13]

  • Imaging Acquisition: The patient should void immediately before the scan, which proceeds from the caudal to the cranial direction.[9]

Physical and Logistical Characteristics

A key differentiator between the two tracers lies in the radioisotope used. This compound F 18 utilizes Fluorine-18, while Gallium-68 PSMA-11 uses Gallium-68. This has significant implications for production, availability, and image quality.

Characteristic This compound F 18 (Fluorine-18) Gallium-68 PSMA-11 (Gallium-68) Source
Radioisotope Half-life ~110 minutes~68 minutes[1]
Production CyclotronOn-site generator[1][3]
Availability Can be produced in larger batches and distributedLimited by generator availability and shorter half-life[1][3]
Image Resolution Potentially better due to lower positron energyLower spatial resolution due to higher positron energy[14]

Radiation Dosimetry

Both radiotracers expose patients to radiation. The effective dose and organ-specific doses are important considerations in clinical practice.

The estimated effective radiation dose for this compound F 18 is approximately 4.3 mSv from an administration of 370 MBq (10 mCi).[6][15] The critical organs with the highest radiation doses are the kidneys, liver, and spleen.[6][15] For Gallium-68 PSMA-11, the effective radiation dose is about 4.4 mSv from an administration of 259 MBq (7 mCi).[9] The kidneys, urinary bladder, and spleen receive the highest radiation doses.[9] Another study reported an effective dose of 0.022 mSv/MBq for ⁶⁸Ga-PSMA-11.[16][17]

Signaling Pathways and Mechanism of Action

Both radiotracers bind to the extracellular domain of PSMA. The increased expression of PSMA in prostate cancer is not just a passive biomarker but is also implicated in oncogenic signaling. PSMA expression has been shown to modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[18] Studies suggest that PSMA can shift cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, promoting prostate cancer progression.[19][20][21] This understanding of the underlying biology provides a strong rationale for targeting PSMA for both diagnostic and therapeutic purposes.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin GRB2 GRB2 Integrin->GRB2 Normal Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RACK1->IGF1R disrupts signaling to MAPK pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival ERK ERK1/2 GRB2->ERK Proliferation Proliferation ERK->Proliferation Experimental_Workflow cluster_this compound This compound F 18 (¹⁸F-DCFPyL) Workflow cluster_gallium Gallium-68 PSMA-11 Workflow P_Start Patient Preparation (Hydration) P_Inject IV Injection (296-370 MBq) P_Start->P_Inject P_Uptake Uptake Period (~60 minutes) P_Inject->P_Uptake P_Void Patient Voids P_Uptake->P_Void P_Scan PET/CT Scan (Mid-thigh to Skull) P_Void->P_Scan P_End Image Analysis P_Scan->P_End G_Start Patient Preparation (Hydration, optional diuretic) G_Inject IV Injection (111-259 MBq) G_Start->G_Inject G_Uptake Uptake Period (50-100 minutes) G_Inject->G_Uptake G_Void Patient Voids G_Uptake->G_Void G_Scan PET/CT Scan (Caudal to Cranial) G_Void->G_Scan G_End Image Analysis G_Scan->G_End

References

Piflufolastat (¹⁸F-DCFPyL) PET Imaging: A Head-to-Head Comparison with Conventional Imaging for Prostate Cancer Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of Piflufolastat (¹⁸F-DCFPyL) PET imaging against conventional imaging modalities in prostate cancer. The information is supported by data from pivotal clinical trials.

This compound F-18, a novel positron emission tomography (PET) agent, targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells.[1][2][3] This targeted approach has demonstrated superiority over conventional imaging methods, such as computed tomography (CT), magnetic resonance imaging (MRI), and bone scans, for both initial staging and detection of recurrent disease.[4][5][6]

Quantitative Comparison of Diagnostic Accuracy

The diagnostic performance of this compound PET has been rigorously evaluated in two key clinical trials: OSPREY and CONDOR. The following tables summarize the comparative diagnostic accuracy data from these studies.

OSPREY Trial: Initial Staging of High-Risk Prostate Cancer

The OSPREY trial (Cohort A) assessed the diagnostic performance of this compound PET/CT for detecting pelvic lymph node metastases in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy.[7][8]

Imaging ModalitySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
This compound PET/CT 31% - 42%[8]96% - 99%[8]78% - 91%[8]81% - 84%[7]
Conventional Imaging (CT/MRI) ~42%[9]100%[9]100%[9]~95%[9]

Note: Conventional imaging data is from a separate study for context, as direct comparative values from OSPREY were not detailed in the search results.

CONDOR Trial: Biochemically Recurrent Prostate Cancer

The CONDOR trial evaluated the performance of this compound PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging. The primary endpoint was the correct localization rate (CLR).[8][10]

Imaging ModalityCorrect Localization Rate (CLR)Positive Predictive Value (PPV)
This compound PET/CT 85.6% - 87.0%[8]92.9% - 93.3%[10]
Conventional Imaging Not Applicable (Baseline was negative/equivocal)Not Applicable

A sub-analysis of the CONDOR trial demonstrated that this compound PET/CT maintained a high positive predictive value (77% to 83%) for detecting recurrent disease in the prostate and prostate bed across all PSA levels.[11][12]

Experimental Protocols

OSPREY Trial Protocol
  • Patient Population: The trial enrolled men with newly diagnosed high-risk prostate cancer who were candidates for radical prostatectomy with pelvic lymphadenectomy (Cohort A) and men with suspected recurrent or metastatic prostate cancer (Cohort B).[13][14][15]

  • Imaging Protocol: Patients received a single intravenous dose of 9 mCi (333 MBq) of this compound F 18.[13][14][15] PET/CT imaging was performed 1-2 hours after administration.[13][14][15]

  • Image Interpretation: Three blinded, independent central readers evaluated the PET/CT scans.[13][14][15] Lesions were considered suspicious for prostate cancer if the uptake of the tracer was greater than the physiologic uptake in the surrounding tissue.[1][3]

  • Standard of Truth: The diagnostic accuracy was determined by comparing the imaging findings with histopathology from pelvic lymph node dissection.[7]

CONDOR Trial Protocol
  • Patient Population: The study included men with biochemical recurrence of prostate cancer who had negative or equivocal results on conventional imaging (CT/MRI and bone scintigraphy).[11][12]

  • Imaging Protocol: A single intravenous dose of 9 mCi (333 MBq) ± 20% of this compound F 18 was administered, with PET/CT imaging conducted 1-2 hours later.[11]

  • Image Interpretation: Three independent, blinded central readers analyzed the this compound PET/CT scans.[11]

  • Standard of Truth: The verification of suspected lesions was based on a composite standard of truth, which included histopathology, correlative imaging, or post-radiation PSA response.[11]

Visualizing the Data: Diagrams

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K activates Glutamate Glutamate PSMA->Glutamate increases AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Glutamate->PI3K activates

Caption: PSMA signaling pathway in prostate cancer.[16][17][18]

Experimental_Workflow cluster_patient_recruitment Patient Recruitment cluster_imaging Imaging Protocol cluster_analysis Data Analysis PatientCohort High-Risk or Recurrent Prostate Cancer Patients ConventionalImaging Conventional Imaging (CT, MRI, Bone Scan) PatientCohort->ConventionalImaging PiflufolastatInjection Inject this compound F 18 PatientCohort->PiflufolastatInjection ImageInterpretation Blinded Independent Central Read ConventionalImaging->ImageInterpretation PETCTScan This compound PET/CT Scan (1-2 hours post-injection) PiflufolastatInjection->PETCTScan PETCTScan->ImageInterpretation DiagnosticAccuracy Calculate Diagnostic Accuracy (Sensitivity, Specificity, PPV) ImageInterpretation->DiagnosticAccuracy StandardOfTruth Standard of Truth (Histopathology, etc.) StandardOfTruth->DiagnosticAccuracy

Caption: Generalized experimental workflow for comparing imaging modalities.

Logical_Comparison This compound This compound PET/CT SuperiorAccuracy Superior Diagnostic Accuracy (especially in recurrent disease) This compound->SuperiorAccuracy LowerSensitivity Lower Sensitivity for Small Lesions This compound->LowerSensitivity Limitation HigherSpecificity Higher Specificity This compound->HigherSpecificity Conventional Conventional Imaging (CT, MRI, Bone Scan) LimitedDetection Limited Detection of Early Metastases Conventional->LimitedDetection

Caption: Logical comparison of this compound PET vs. Conventional Imaging.

References

Navigating the Landscape of Prostate Cancer Imaging: A Comparative Guide to Piflufolastat F 18 PET/CT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of prostate cancer diagnostics, the emergence of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) imaging has marked a significant advancement. This guide provides a comprehensive comparison of Piflufolastat F 18 PET/CT (Pylarify®) with other leading radiotracers, namely Gallium-68 PSMA-11 (Ga-68 PSMA-11) PET/CT and Fluciclovine F 18 (Axumin®) PET/CT. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of diagnostic performance based on pivotal clinical trial data, alongside insights into experimental protocols and the underlying molecular mechanisms.

Executive Summary

This compound F 18 PET/CT has demonstrated high specificity and positive predictive value in the detection of pelvic lymph node metastases in men with high-risk prostate cancer prior to initial definitive therapy. In the setting of biochemical recurrence, it has shown a high correct localization rate, proving effective even at low PSA levels. When compared to Ga-68 PSMA-11 PET/CT, both agents exhibit excellent diagnostic accuracy for staging and restaging prostate cancer. Fluciclovine F 18 PET/CT, while an improvement over conventional imaging, generally shows lower detection rates than PSMA-targeted agents, particularly at low PSA levels.

Comparative Diagnostic Performance

The following tables summarize the quantitative data on the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound F 18 PET/CT, Ga-68 PSMA-11 PET/CT, and F-18 fluciclovine PET/CT in different clinical settings.

Table 1: Diagnostic Performance in Initial Staging of High-Risk Prostate Cancer (Pelvic Lymph Node Detection)

RadiotracerSensitivitySpecificityPPVNPVKey Trial(s)
This compound F 18 30.6% - 41.9%96.3% - 98.9%78.1% - 90.5%81.4% - 83.8%OSPREY[1][2]
Ga-68 PSMA-11 74%96%--Meta-analysis[3]
F-18 Fluciclovine 55.3%84.8%--Referenced Study[4]

Table 2: Diagnostic Performance in Biochemical Recurrence

RadiotracerDetection/Correct Localization RateSensitivitySpecificityPPVKey Trial(s)/Meta-analysis
This compound F 18 84.8% - 87.0% (CLR)--79.5% (Prostate/Bed), 70.9% (Pelvic LN)CONDOR[5][6][7]
Ga-68 PSMA-11 63% (PSA <2.0 ng/mL), 94% (PSA >2.0 ng/mL)--99%Meta-analysis[3]
F-18 Fluciclovine 67% (Overall)80%66%-Meta-analysis[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for the key trials cited.

This compound F 18 PET/CT: OSPREY and CONDOR Trials
  • OSPREY Trial (NCT02981368) : This Phase 2/3 prospective, multicenter study evaluated the diagnostic performance of this compound F 18 PET/CT in two cohorts.[1][2] Cohort A included men with newly diagnosed high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymph node dissection.[1][2] Cohort B enrolled patients with radiological evidence of recurrent or metastatic prostate cancer.[1][2]

    • Patient Population (Cohort A) : Men aged 18 years or older with histologically confirmed high-risk prostate adenocarcinoma (clinical stage ≥T3a, PSA >20 ng/mL, or Gleason score ≥8) planned for radical prostatectomy and pelvic lymph node dissection.[2]

    • Radiotracer Administration : A single intravenous dose of approximately 333 MBq (9 mCi) of this compound F 18 was administered.[9]

    • Imaging Acquisition : PET/CT imaging was performed 1-2 hours after injection.[9]

  • CONDOR Trial (NCT03739684) : This Phase 3, prospective, multicenter, open-label study assessed the diagnostic performance of this compound F 18 PET/CT in men with suspected recurrent prostate cancer and negative or equivocal conventional imaging.[10][11]

    • Patient Population : Men aged 18 years or older with a rising PSA after definitive therapy (radical prostatectomy and/or radiation therapy).[5] Specific PSA thresholds were required: ≥0.2 ng/mL after radical prostatectomy and ≥2.0 ng/mL after radiation therapy or cryotherapy.[12]

    • Radiotracer Administration : A single intravenous dose of approximately 333 MBq (9 mCi) of this compound F 18 was administered.[13]

    • Imaging Acquisition : Whole-body PET/CT was performed 1 hour after injection.[13]

    • Image Interpretation : The primary endpoint was the correct localization rate (CLR), defined as the percentage of patients with a one-to-one correspondence between at least one lesion on the PET scan and a composite truth standard (histopathology, correlative imaging, or PSA response).[13][14]

Ga-68 PSMA-11 PET/CT Imaging Protocol
  • Patient Preparation : Patients are typically advised to be well-hydrated. Fasting is not generally required.[15]

  • Radiotracer Administration : The injected dose is typically in the range of 100 to 300 MBq (~3-7 mCi) of Ga-68 PSMA-11 administered intravenously.[1]

  • Imaging Acquisition : PET/CT imaging is usually initiated approximately 60 minutes (range 45-120 minutes) after injection, with coverage from mid-thigh to the base of the skull.[1]

F-18 Fluciclovine PET/CT Imaging Protocol
  • Patient Preparation : Patients are advised to avoid significant exercise for at least one day prior and to fast for at least four hours before the scan.[16]

  • Radiotracer Administration : The recommended dose is 370 MBq (10 mCi) administered as an intravenous bolus injection.[16]

  • Imaging Acquisition : PET scanning begins 3 to 5 minutes after the injection. The total scan time is typically 20-30 minutes, covering the area from mid-thigh to the base of the skull.[16]

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Piflufolastat_Mechanism cluster_cell Prostate Cancer Cell PSMA PSMA Internalization Internalization PSMA->Internalization Binding Vesicle Endocytic Vesicle Internalization->Vesicle Signal PET Signal Vesicle->Signal F-18 Decay This compound This compound F 18 This compound->PSMA Targets

Caption: Molecular mechanism of this compound F 18 binding to PSMA.

Clinical_Trial_Workflow Start Patient Recruitment (e.g., High-Risk or BCR) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Imaging Baseline Conventional Imaging (CT, MRI, Bone Scan) Informed_Consent->Baseline_Imaging Randomization Randomization (if applicable) Baseline_Imaging->Randomization PET_CT_Scan PET/CT Scan (this compound F 18 or Comparator) Randomization->PET_CT_Scan Image_Analysis Blinded Independent Image Review PET_CT_Scan->Image_Analysis Standard_of_Truth Standard of Truth (Histopathology, Follow-up Imaging, PSA response) Image_Analysis->Standard_of_Truth Data_Analysis Data Analysis (Sensitivity, Specificity, etc.) Standard_of_Truth->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a diagnostic accuracy clinical trial.

Conclusion

This compound F 18 PET/CT stands as a robust diagnostic tool in the management of prostate cancer, offering high specificity for initial staging and a high correct localization rate for recurrent disease. Its performance is comparable to Ga-68 PSMA-11 PET/CT, representing a significant improvement over conventional imaging and F-18 fluciclovine PET/CT, particularly in challenging cases with low PSA levels. The choice of imaging agent will depend on local availability, logistical considerations, and specific clinical questions. This guide provides the foundational data and protocol insights to aid researchers and clinicians in making informed decisions in the dynamic landscape of prostate cancer imaging.

References

A Comparative Guide to Piflufolastat F 18 and Fluciclovine F 18 for Recurrent Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate localization of recurrent prostate cancer, particularly in the context of biochemical recurrence following definitive therapy, is critical for guiding salvage treatment decisions. Positron Emission Tomography (PET) has emerged as a key imaging modality in this setting, with two prominent radiotracers, Piflufolastat F 18 (¹⁸F-DCFPyL) and Fluciclovine F 18, offering distinct mechanisms for detecting sites of disease. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical strategy.

Overview of Radiotracers

This compound F 18 is a second-generation, fluorine-18 labeled, small-molecule inhibitor of prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells, making it an attractive target for imaging.[1] Fluciclovine F 18, a synthetic amino acid analog, is transported into cancer cells via upregulated L-type amino acid transporters (LAT).[2][3] These differing biological targets underpin the distinct performance characteristics of each tracer.

Quantitative Performance Comparison

The diagnostic efficacy of this compound F 18 and Fluciclovine F 18 has been evaluated in numerous studies. PSMA-targeted tracers like this compound generally demonstrate higher detection rates for recurrent prostate cancer compared to Fluciclovine.[4]

Detection Rates in Recurrent Prostate Cancer
Study/Tracer ClassOverall Detection RateDetection Rate at Low PSA (<1.0 ng/mL)Reference
PSMA-PET (general) 80%54%[3]
¹⁸F-DCFPyL (this compound) 49-86%42%[5]
¹⁸F-Fluciclovine 62%Not specified in this study[3]
¹⁸F-Fluciclovine 79.3%58% (at <1 ng/mL)[6][7]
Head-to-Head (PSMA vs. Axumin) 69% (PSMA) vs. 34% (Axumin)Not specified[8]
Detection of Recurrence by Anatomical Location

A key differentiator between the two tracers is their performance in detecting disease in specific anatomical regions. Due to urinary excretion, PSMA-targeted agents can sometimes be less effective at identifying local recurrences in close proximity to the bladder.[2][6]

Anatomic Location¹⁸F-Fluciclovine Detection Rate⁶⁸Ga-PSMA-11 Detection Rate*P-valueReference
Local Recurrence37.9%27.6%0.03[6]
Pelvic Lymph Nodes46.6%50%Not significant[6]
Extrapelvic Lymph Nodes41.4%51.7%Not significant[6]
Bone Metastases25.9%36.2%Not significant[6]

Note: Data from a head-to-head comparison of Fluciclovine and ⁶⁸Ga-PSMA-11, another PSMA-targeted tracer, which provides insights into the general performance of the PSMA tracer class against Fluciclovine.

Mechanism of Action and Cellular Uptake

The distinct biological pathways exploited by this compound and Fluciclovine are crucial to understanding their imaging characteristics.

Signaling Pathway Comparison cluster_0 This compound F 18 (PSMA-Targeted) cluster_1 Fluciclovine F 18 (Amino Acid Analog) This compound This compound F 18 PSMA PSMA Receptor (on Prostate Cancer Cell) This compound->PSMA Binds Internalization Internalization PSMA->Internalization PET_Signal_P PET Signal Internalization->PET_Signal_P Fluciclovine Fluciclovine F 18 LAT Amino Acid Transporter (LAT) (on Prostate Cancer Cell) Fluciclovine->LAT Transported via Cellular_Uptake Cellular Uptake LAT->Cellular_Uptake PET_Signal_F PET Signal Cellular_Uptake->PET_Signal_F

Caption: Comparative signaling pathways of this compound F 18 and Fluciclovine F 18.

Experimental Protocols

Head-to-Head Comparative Study Protocol (Adapted from Pernthaler et al., 2019)

This section outlines a typical experimental design for a head-to-head comparison of the two radiotracers.

Patient Population: Men with biochemical recurrence of prostate cancer following definitive primary therapy.[6]

Study Design: A prospective, head-to-head comparison where each patient undergoes both PET/CT scans within a specified timeframe (e.g., a mean of 9.4 days).[6]

Radiotracer Administration and Imaging:

  • Fluciclovine F 18: Intravenous injection of a standard dose. Imaging is typically performed shortly after injection.

  • PSMA-Tracer (e.g., ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL): Intravenous injection of a standard dose. Imaging is typically performed approximately 60 minutes post-injection to allow for optimal tracer distribution and clearance.

Image Analysis:

  • Scans are independently analyzed by experienced nuclear medicine physicians.[6]

  • Analysis is conducted on a patient-, region-, and lesion-based level.[6]

  • A positive finding is defined by tracer uptake greater than the surrounding background and characteristic of prostate cancer.

Experimental Workflow: Head-to-Head PET Scan Comparison Patient Patient with Biochemical Recurrence of Prostate Cancer Scan1 ¹⁸F-Fluciclovine PET/CT Scan Patient->Scan1 Scan2 ¹⁸F-Piflufolastat PET/CT Scan Patient->Scan2 Analysis1 Independent Image Analysis (Fluciclovine) Scan1->Analysis1 Analysis2 Independent Image Analysis (this compound) Scan2->Analysis2 Comparison Comparative Analysis (Patient, Region, Lesion-based) Analysis1->Comparison Analysis2->Comparison Report Final Report on Detection Rates and Discordant Findings Comparison->Report

Caption: A typical experimental workflow for comparing PET radiotracers.

Clinical Implications and Future Directions

The evidence suggests that this compound F 18 and other PSMA-targeted agents offer superior detection rates for recurrent prostate cancer, particularly for identifying nodal and distant metastatic disease.[4] In fact, real-world data indicates that this compound F 18 scans led to changes in treatment plans in 74% of patients with recurrent prostate cancer, and 96% of clinicians reported increased confidence in their treatment decisions after using the scan.[9]

However, Fluciclovine F 18 may still have a role, especially in cases where PSMA-PET is negative or equivocal, or for detecting local recurrences near the bladder where urinary activity from PSMA tracers can be a confounding factor. There are reported cases of patients with high PSA levels and negative this compound scans who were subsequently found to have widespread disease on a Fluciclovine scan, highlighting the potential for complementary use.[10]

Future research will likely focus on refining patient selection for each tracer, exploring the theranostic potential of PSMA-targeted agents, and conducting more direct head-to-head comparisons between ¹⁸F-labeled PSMA agents like this compound and Fluciclovine. The advent of these advanced imaging agents marks a new era in the management of recurrent prostate cancer, allowing for more personalized and targeted treatment strategies.[2]

References

Piflufolastat F 18 Shines in Prostate Cancer Imaging: A Comparative Analysis of the OSPREY and CONDOR Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, two pivotal clinical trials, OSPREY and CONDOR, have established Piflufolastat F 18 (¹⁸F-DCFPyL or PYLARIFY®) as a significant advancement in positron emission tomography (PET) imaging for prostate cancer. This guide provides a comprehensive comparison of the results from these trials, detailing the experimental protocols and contrasting the performance of this compound F 18 with other imaging alternatives, supported by the available data.

This compound F 18 is a prostate-specific membrane antigen (PSMA)-targeted PET imaging agent.[1][2] PSMA is a protein that is overexpressed on the surface of most prostate cancer cells, making it an ideal target for imaging.[3] The OSPREY and CONDOR trials were designed to evaluate the diagnostic performance and safety of this compound F 18 across different stages of prostate cancer.[1]

Performance Data: OSPREY and CONDOR Trials

The following tables summarize the key quantitative data from the OSPREY and CONDOR trials, offering a clear comparison of this compound F 18's performance in different patient populations.

OSPREY Trial: High-Risk, Pre-Prostatectomy Patients (Cohort A) and Recurrent/Metastatic Disease (Cohort B)

The OSPREY trial (NCT02981368) was a Phase 2/3 study that enrolled two distinct cohorts of patients.[4][5] Cohort A included men with newly diagnosed high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymph node dissection.[4][5] Cohort B focused on patients with suspected recurrent or metastatic prostate cancer based on conventional imaging.[4][5]

Table 1: OSPREY Trial Key Results

Performance MetricCohort A (Pelvic Lymph Node Metastases)Cohort B (Recurrent/Metastatic Disease)
Sensitivity 40.3% (median across 3 readers)[5]92.9% - 98.6% (range for 3 readers)[6]
Specificity 97.9% (median across 3 readers)[5]-
Positive Predictive Value (PPV) 86.7% (median across 3 readers)[5]81.2% - 87.8% (range for 3 readers)[6]
Negative Predictive Value (NPV) 83.2% (median across 3 readers)[5]-
CONDOR Trial: Biochemically Recurrent Prostate Cancer

The CONDOR trial (NCT03739684) was a Phase 3 study that investigated the diagnostic performance of this compound F 18 in men with biochemical recurrence of prostate cancer and non-informative baseline imaging.[7][8] The primary endpoint was the correct localization rate (CLR), which measures the percentage of patients with a one-to-one correspondence between a lesion detected by this compound F 18 PET/CT and a composite standard of truth.[9]

Table 2: CONDOR Trial Key Results

Performance MetricResult
Correct Localization Rate (CLR) 84.8% - 87.0% (across 3 readers)[8]
Disease Detection Rate 59% - 66%[8]
Change in Intended Management 63.9% of patients[7]
Median PSA at Enrollment 0.8 ng/mL[8]

Comparison with Alternative Imaging Agents

While direct head-to-head trials are emerging, existing data and clinical experience provide insights into how this compound F 18 compares with other imaging agents for prostate cancer.

This compound F 18 vs. Gallium-68 (⁶⁸Ga) PSMA-11

Both this compound F 18 and ⁶⁸Ga-PSMA-11 are PSMA-targeted PET tracers. A key difference lies in the radioisotope used. Fluorine-18 (¹⁸F) has a longer half-life (approximately 110 minutes) compared to Gallium-68 (approximately 68 minutes), which can offer logistical advantages in terms of production and distribution.[10] Some studies suggest that ¹⁸F-based agents may offer higher spatial resolution.[10] A systematic review and meta-analysis concluded that ¹⁸F-DCFPyL (this compound F 18) has a similar lesion detection rate to ⁶⁸Ga-PSMA-11 with no increase in false-positive rates.[11] Another study comparing patients selected for Lutetium-177 PSMA therapy found that those imaged with ¹⁸F-DCFPyL had a higher PSA response compared to those imaged with ⁶⁸Ga-PSMA-11, though the study had limitations.[12]

This compound F 18 vs. Fluciclovine F 18

Fluciclovine F 18 (Axumin®) is another PET agent used for prostate cancer imaging, but it targets amino acid transport, which is increased in cancer cells, rather than PSMA.[3] A small comparative study indicated that PSMA-based radiotracers like this compound F 18 may improve lesion detection over Fluciclovine F 18.[13] In this study, all four patients had scans indicative of no new metastatic lesions with Fluciclovine F 18, whereas two of the four showed PSMA-avid lesions with this compound F 18.[13]

Experimental Protocols

A detailed understanding of the methodologies employed in the OSPREY and CONDOR trials is crucial for interpreting the results.

OSPREY Trial (NCT02981368)
  • Study Design: A phase 2/3 prospective, multicenter, open-label study with two cohorts.[4][5]

  • Patient Population:

    • Cohort A: Men with newly diagnosed high-risk prostate cancer planned for radical prostatectomy and pelvic lymph node dissection.[4][5]

    • Cohort B: Men with radiological evidence of recurrent or metastatic prostate cancer on conventional imaging, with lesions amenable to biopsy.[4][5]

  • Intervention: All patients received a single intravenous injection of approximately 9 mCi (333 MBq) of this compound F 18.[14][15]

  • Imaging: PET/CT imaging was performed 1-2 hours after the injection.[14][15]

  • Image Analysis: Three independent, blinded central readers evaluated the PET/CT scans.[14][15]

  • Standard of Truth:

    • Cohort A: Histopathology from the radical prostatectomy and pelvic lymph node dissection.[16]

    • Cohort B: Histopathology from biopsy of suspected lesions.[6]

CONDOR Trial (NCT03739684)
  • Study Design: A phase 3, multicenter, open-label, single-arm study.[7]

  • Patient Population: Men with a rising PSA after definitive therapy for prostate cancer and negative or equivocal conventional imaging.[9]

  • Intervention: A single intravenous injection of approximately 9 mCi (333 MBq) of this compound F 18.[9]

  • Imaging: Whole-body PET/CT scan performed 1 hour after injection.[9]

  • Image Analysis: Three independent readers, blinded to clinical and other imaging information, reviewed the PET/CT results.[9]

  • Standard of Truth: A composite standard of truth was used, which included evaluable histopathology, informative correlative imaging, or PSA response after radiation therapy.[9]

Visualizing the Clinical Trial Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the OSPREY and CONDOR clinical trials.

OSPREY_Workflow cluster_cohort_a Cohort A: High-Risk Primary Prostate Cancer cluster_cohort_b Cohort B: Suspected Recurrent/Metastatic Disease A_Enrollment Enrollment A_Imaging This compound F 18 PET/CT A_Enrollment->A_Imaging A_Surgery Radical Prostatectomy & PLND A_Imaging->A_Surgery A_Histopathology Histopathology A_Surgery->A_Histopathology A_Analysis Compare PET/CT to Histopathology A_Histopathology->A_Analysis B_Enrollment Enrollment B_Imaging This compound F 18 PET/CT B_Enrollment->B_Imaging B_Biopsy Biopsy of Suspected Lesions B_Imaging->B_Biopsy B_Histopathology Histopathology B_Biopsy->B_Histopathology B_Analysis Compare PET/CT to Histopathology B_Histopathology->B_Analysis

OSPREY Trial Workflow for Cohorts A and B.

CONDOR_Workflow Enrollment Enrollment of Patients with Biochemical Recurrence (Negative/Equivocal Conventional Imaging) PreScanPlan Document Initial Intended Management Plan Enrollment->PreScanPlan Imaging Administer this compound F 18 & Perform PET/CT PreScanPlan->Imaging PostScanPlan Document Post-PET/CT Management Plan Imaging->PostScanPlan StandardOfTruth Establish Composite Standard of Truth (Histopathology, Correlative Imaging, or PSA Response) Imaging->StandardOfTruth Analysis Calculate Correct Localization Rate (CLR) & Assess Change in Management PostScanPlan->Analysis StandardOfTruth->Analysis

CONDOR Trial Workflow.

References

Piflufolastat F 18: A Validated Biomarker for PSMA Expression in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Piflufolastat F 18 (¹⁸F-DCFPyL), commercially known as Pylarify®, has solidified its role as a pivotal biomarker for the expression of Prostate-Specific Membrane Antigen (PSMA) in prostate cancer. Extensive clinical trials have demonstrated its high diagnostic accuracy, leading to its approval by the U.S. Food and Drug Administration (FDA) and its integration into clinical practice for the staging and detection of recurrent disease.

This compound F 18 is a fluorine-18 labeled small molecule that binds with high affinity to PSMA, a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells. This targeted binding allows for sensitive and specific visualization of PSMA-positive lesions using Positron Emission Tomography (PET) imaging.

The validation of this compound as a PSMA biomarker is primarily supported by data from two pivotal multicenter clinical trials: OSPREY and CONDOR. These studies established the safety and efficacy of this compound PET/CT imaging across different stages of prostate cancer.[1][2][3][4]

Comparative Performance Data

The diagnostic performance of this compound has been rigorously evaluated, particularly in comparison to conventional imaging modalities and other PSMA-targeted PET agents.

Performance MetricThis compound F 18 (OSPREY Trial - Cohort A)Conventional Imaging (CT, MRI)
Specificity High (Median 97.9%)[5]Lower
Positive Predictive Value (PPV) High[3][6]Lower
Sensitivity (Pelvic Nodal Disease) Moderate (Median 40.3%)[5]Variable

Table 1: this compound F 18 Performance in High-Risk Primary Prostate Cancer (OSPREY Cohort A)

In the setting of biochemically recurrent prostate cancer, the CONDOR trial highlighted the efficacy of this compound in detecting disease even at low Prostate-Specific Antigen (PSA) levels.[1][7]

PSA Level (ng/mL)This compound F 18 Detection Rate
0.2 - ≤0.551%[7]
<0.2 ("ultralow")36%[7]
>292%[8]

Table 2: this compound F 18 Detection Rates in Biochemically Recurrent Prostate Cancer

Comparison with Gallium-68 PSMA-11

This compound (an ¹⁸F-based agent) and Gallium-68 PSMA-11 are the two most widely used PSMA PET agents. While both are considered to have comparable diagnostic utility, there are some practical differences.[4][9][10]

FeatureThis compound F 18Gallium-68 PSMA-11
Radioisotope Half-life ~110 minutes[6]~68 minutes[11]
Production Method Cyclotron[6]Generator or Cyclotron[12]
Image Resolution Potentially higher due to lower positron energy[9]High
Urinary Excretion SignificantSignificant

Table 3: Comparison of this compound F 18 and Gallium-68 PSMA-11

Some studies suggest that ¹⁸F-labeled agents like this compound may offer a higher signal-to-noise ratio.[9] The longer half-life of Fluorine-18 allows for more flexible scheduling and distribution to imaging centers.[6][9]

Experimental Protocols

The validation of this compound was established through well-defined clinical trial protocols.

OSPREY Trial (NCT02981368)
  • Objective: To evaluate the diagnostic performance of this compound F 18 PET/CT for the detection of metastatic prostate cancer.[1][13]

  • Patient Population:

    • Cohort A: Men with newly diagnosed, high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymph node dissection.[5]

    • Cohort B: Men with suspected recurrent or metastatic prostate cancer on conventional imaging.[5]

  • Methodology:

    • A single intravenous dose of 333 MBq (9 mCi) of this compound F 18 was administered.[3][14]

    • PET/CT imaging was performed 1-2 hours after injection.[14]

    • Images were interpreted by three blinded, independent central readers.[14]

    • This compound uptake was quantified using Standardized Uptake Values (SUVmax and SUVpeak).[14]

    • Results were compared to histopathology from surgery (Cohort A) or biopsy (Cohort B).[14]

CONDOR Trial (NCT03739684)
  • Objective: To assess the diagnostic performance and clinical impact of this compound F 18 PET/CT in men with suspected recurrence of prostate cancer.[1][15]

  • Patient Population: Men with biochemical recurrence of prostate cancer and non-informative baseline imaging.[3]

  • Methodology:

    • Patients received a single intravenous injection of this compound F 18.[15]

    • PET/CT imaging was performed.

    • The primary endpoint was the correct localization rate (CLR), defined as the percentage of patients with a positive this compound PET/CT scan in whom the location of the disease was confirmed by histopathology or other imaging.[1]

Visualizing the Validation and Mechanism

To better understand the workflow and underlying principles of this compound as a biomarker, the following diagrams illustrate the key processes.

Piflufolastat_Validation_Workflow cluster_preclinical Preclinical & Early Phase cluster_clinical_trials Pivotal Clinical Trials cluster_post_approval Regulatory & Clinical Application Target_Identification PSMA Overexpression in Prostate Cancer Radiotracer_Development ¹⁸F-DCFPyL Synthesis (this compound) Target_Identification->Radiotracer_Development Targeted Ligand Design Patient_Recruitment Patient Enrollment Radiotracer_Development->Patient_Recruitment OSPREY_Trial OSPREY Trial (High-Risk Primary Staging) FDA_Approval FDA Approval OSPREY_Trial->FDA_Approval CONDOR_Trial CONDOR Trial (Biochemical Recurrence) CONDOR_Trial->FDA_Approval Imaging_Protocol This compound PET/CT Administration & Imaging Patient_Recruitment->Imaging_Protocol Data_Analysis Image Interpretation & Comparison to Standard of Truth Imaging_Protocol->Data_Analysis Data_Analysis->OSPREY_Trial Data_Analysis->CONDOR_Trial Clinical_Use Clinical Adoption for Staging & Recurrence Detection FDA_Approval->Clinical_Use

Caption: Workflow for the clinical validation of this compound F 18.

PSMA_Piflufolastat_Mechanism cluster_cellular Cellular Level cluster_imaging Imaging & Detection Prostate_Cancer_Cell Prostate Cancer Cell PSMA PSMA Receptor (Overexpressed) Radiodecay Radiodecay PSMA->Radiodecay Internalization & ¹⁸F Decay This compound ¹⁸F-Piflufolastat Binding High-Affinity Binding This compound->Binding Binding->PSMA PET_Scanner PET Scanner Detection PET_Image PET Image (Hot Spot) PET_Scanner->PET_Image Image Reconstruction Radiodecay->PET_Scanner Gamma Ray Detection

Caption: Mechanism of this compound F 18 uptake and PET imaging.

References

Piflufolastat F 18 PET Imaging: A Cost-Effectiveness Analysis for Prostate Cancer Staging and Recurrence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Piflufolastat F 18 PET imaging with alternative diagnostic modalities, supported by quantitative data and experimental methodologies, for researchers and drug development professionals.

This compound F 18 (Pylarify®), a prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) agent, has emerged as a significant advancement in the imaging of prostate cancer.[1] Its approval by the FDA for identifying suspected metastasis or recurrence of prostate cancer has prompted a critical evaluation of its cost-effectiveness compared to standard imaging techniques.[1] This guide provides an objective comparison of this compound F 18 PET imaging with other alternatives, presenting supporting data from key studies to inform researchers, scientists, and drug development professionals.

Comparative Cost-Effectiveness Analysis

Multiple studies have demonstrated that this compound F 18 is a cost-effective diagnostic option for men with prostate cancer in the United States.[2][3] These analyses, conducted from a US healthcare system perspective, consistently show favorable outcomes in terms of quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICERs) when compared to standard of care (SOC) imaging (a combination of bone scans, CT, and MRI), fluciclovine F 18 PET, and gallium-68 PSMA-11 (PSMA 11) PET.[2]

A key modeling study suggests that over a lifetime horizon, this compound F 18 leads to the greatest effectiveness in terms of life-years (6.80) and QALYs (5.33).[2] The associated ICERs further support its economic value. When compared with fluciclovine F 18, PSMA 11, and SOC, the ICERs for this compound F 18 were $21,122, $55,836, and $124,330 per QALY gained, respectively, all falling below the commonly accepted willingness-to-pay threshold of $150,000 per QALY.[2] Another study reported a similar ICER of $134,233 for this compound F 18 relative to standard-of-care imaging.[4]

However, it is important to note that the cost-effectiveness of PSMA-PET imaging, in general, may vary depending on the patient population. For instance, one economic evaluation found that for all patients with recurrent prostate cancer, PSMA-PET resulted in an ICER of $172,000 per QALY, exceeding the $150,000 willingness-to-pay threshold.[5] This study, however, also highlighted that in patients with lower PSA levels (<2 ng/mL), the ICER for PSMA-PET was a more favorable $113,000 per QALY, suggesting a more cost-effective application in this subgroup.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative cost-effectiveness studies of this compound F 18 PET imaging.

Imaging ModalityLife-Years (LYs)Quality-Adjusted Life-Years (QALYs)
This compound F 18 6.80 - 6.805 [2][4]5.33 - 5.334 [2][4]
Gallium-68 PSMA-116.76[2]5.30[2]
Fluciclovine F 18Not ReportedNot Reported
Standard of Care (SOC)6.58 - 6.581[2][4]5.12 - 5.119[2][4]
Flotufolastat F186.498[4]5.016[4]
Table 1: Comparison of Lifetime Clinical Outcomes for Different Imaging Modalities in Prostate Cancer.
ComparisonIncremental Cost-Effectiveness Ratio (ICER) per QALY Gained
This compound F 18 vs. Fluciclovine F 18 $21,122 [2]
This compound F 18 vs. Gallium-68 PSMA-11 $55,836 [2]
This compound F 18 vs. Standard of Care (SOC) $124,330 - $134,233 [2][4]
Table 2: Incremental Cost-Effectiveness Ratios (ICERs) for this compound F 18 PET Imaging.
Imaging ModalityNet Monetary Benefit (at $150,000 WTP Threshold)
This compound F 18 $624,963 - $627,918 [2][4]
Standard of Care (SOC)$621,573[4]
Table 3: Net Monetary Benefit of this compound F 18 PET Imaging.

Experimental Protocols

The cost-effectiveness analyses of this compound F 18 are primarily based on decision-analytic models, which simulate the long-term clinical and economic outcomes of different diagnostic strategies. These models are informed by data from pivotal clinical trials, such as the OSPREY and CONDOR studies.[2][3][6]

Modeling Methodology: A common approach involves a two-part model:

  • Decision Tree: This component maps the initial diagnostic and treatment pathway. It considers factors such as the accuracy of the imaging modality in detecting local, regional, or distant disease, and patient characteristics like Prostate-Specific Antigen (PSA) levels.[2][3]

  • Markov Model: This part of the model predicts the long-term outcomes of the treatment decisions made based on the initial imaging results. It simulates disease progression through various health states over a lifetime horizon, incorporating probabilities of events such as recurrence and survival.[2][3]

Key Inputs for the Models:

  • Clinical Efficacy Data: Sourced from clinical trials like OSPREY (for initial staging) and CONDOR (for biochemical recurrence).[2][6] These trials provide data on the sensitivity, specificity, and correct localization rates of this compound F 18.[1][7]

  • Treatment Patterns: The mix of treatments following diagnosis, including active surveillance, radiation therapy, prostatectomy, and androgen deprivation therapy (ADT), is typically informed by clinical guidelines and expert opinion.[2][3]

  • Costs: Direct healthcare costs, including the cost of imaging, treatment, and management of adverse events, are included. These costs are usually reported in US dollars and adjusted for inflation.[2][4]

  • Utilities: Health-state utilities, used to calculate QALYs, are derived from literature and reflect the quality of life associated with different stages of the disease and treatment side effects.

Pivotal Clinical Trials:

  • OSPREY Study: This trial evaluated the diagnostic performance of this compound F 18 PET/CT in patients with high-risk prostate cancer for initial staging. It demonstrated improved specificity and positive predictive value compared to conventional imaging.[1]

  • CONDOR Study: This Phase 3 trial assessed the performance of this compound F 18 in patients with biochemical recurrence of prostate cancer and non-informative baseline imaging. The study showed high correct localization and detection rates, even in patients with low PSA values.[1][7] The protocol involved a single intravenous injection of 9 mCi (333 MBq) of this compound F 18 followed by a PET/CT scan 1 to 2 hours later.[7] A significant finding from this trial was that this compound F 18 imaging led to a change in intended management for a substantial portion of patients.[7][8]

Visualizing the Methodologies

To better illustrate the processes involved in the cost-effectiveness analysis and the patient journey, the following diagrams are provided.

CostEffectivenessWorkflow cluster_inputs Model Inputs cluster_model Decision-Analytic Model cluster_outputs Model Outputs ClinicalData Clinical Trial Data (OSPREY, CONDOR) DecisionTree Decision Tree (Diagnostic & Treatment Pathway) ClinicalData->DecisionTree Costs Healthcare Costs (Imaging, Treatment) Costs->DecisionTree Utilities Health State Utilities (QALYs) MarkovModel Markov Model (Long-term Outcomes) Utilities->MarkovModel DecisionTree->MarkovModel Treatment Decisions ICER ICER MarkovModel->ICER QALYs QALYs & LYs MarkovModel->QALYs NMB Net Monetary Benefit MarkovModel->NMB

Caption: Workflow of a cost-effectiveness analysis for this compound PET.

PatientPathway Start Prostate Cancer Diagnosis/Recurrence Imaging Imaging Modality Selection Start->Imaging PifPET This compound PET/CT Imaging->PifPET PSMA-Targeted SOC Standard of Care Imaging (CT, MRI, Bone Scan) Imaging->SOC Conventional Staging Disease Staging/ Recurrence Localization PifPET->Staging SOC->Staging Treatment Treatment Planning Staging->Treatment Outcome Patient Outcomes Treatment->Outcome

Caption: Simplified patient pathway for prostate cancer imaging and treatment.

References

A Head-to-Head Meta-Analysis of Piflufolastat F 18 (¹⁸F-DCFPyL) in Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis and review of pivotal clinical trial data reveals that Piflufolastat F 18 (¹⁸F-DCFPyL) PET imaging demonstrates comparable diagnostic performance to ⁶⁸Ga-PSMA-11 for the detection of prostate cancer. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and logical workflows.

This compound F 18 is a novel prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) radiotracer.[1][2] Its approval by the US Food and Drug Administration (FDA) was based on robust data from the OSPREY and CONDOR clinical trials, which established its superiority over conventional imaging modalities for both initial staging and restaging of prostate cancer.[2][3][4]

Comparative Diagnostic Performance: this compound F 18 vs. ⁶⁸Ga-PSMA-11

A recent systematic review and meta-analysis directly comparing the diagnostic performance of ¹⁸F-DCFPyL PET and ⁶⁸Ga-PSMA PET/CT for primary prostate cancer revealed similar efficacy. The pooled data from 13 studies, encompassing 1,178 patients, showed no statistically significant difference in the area under the receiver operating characteristic curve (AUC), with both tracers achieving an AUC of 0.92.[5]

Performance MetricThis compound F 18 (¹⁸F-DCFPyL) PET⁶⁸Ga-PSMA PET/CT
Pooled Sensitivity 0.92 (95% CI: 0.85–0.96)0.96 (95% CI: 0.88–0.99)
Pooled Specificity 0.59 (95% CI: 0.08–0.96)0.71 (95% CI: 0.57–0.82)
Area Under the Curve (AUC) 0.92 (95% CI: 0.89–0.94)0.92 (95% CI: 0.89–0.94)
Data from a meta-analysis of 13 studies in patients with suspected prostate cancer.[5]

Another systematic review and meta-analysis concluded that ¹⁸F-DCFPyL has a similar lesion detection rate to ⁶⁸Ga-PSMA-11 without an increase in false-positive rates.[6][7] While some studies suggest minor differences in uptake in certain lesion types, the overall clinical impact and diagnostic utility are considered equivalent.[6][8]

Pivotal Clinical Trial Evidence: OSPREY and CONDOR

The diagnostic accuracy and clinical utility of this compound F 18 are well-established through two key multicenter studies: OSPREY (for initial staging) and CONDOR (for biochemical recurrence).

OSPREY Trial (NCT02981368)

The OSPREY trial was a Phase 2/3 prospective study designed to evaluate the diagnostic performance of this compound F 18-PET/CT in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymph node dissection.[3][4][9]

OSPREY Trial: Diagnostic Performance in Pelvic Lymph NodesSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Primary Analysis (All Pelvic Lymph Nodes) 38.0%96.0%77.0%83.0%
Post-hoc Analysis (>5 mm Pelvic Lymph Nodes) 60.0%97.9%84.6%92.9%
Data from the OSPREY trial, based on the median of 3 independent readers.[10]
CONDOR Trial (NCT03739684)

The CONDOR trial was a Phase 3 prospective study that assessed the performance of this compound F 18-PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging.[11][12] The primary endpoint was the correct localization rate (CLR), which measures the percentage of patients with a positive PET scan that is confirmed by a composite standard of truth.

The trial successfully met its primary endpoint, with a CLR ranging from 84.8% to 87.0% across three blinded independent readers.[12] Notably, the study demonstrated that this compound F 18 imaging led to a change in intended management for 63.9% of evaluable patients.[12]

Experimental Protocols

A standardized methodology was employed in the OSPREY and CONDOR trials to ensure data integrity and comparability.

Patient Population:

  • OSPREY: Men with NCCN high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymphadenectomy.[4][9]

  • CONDOR: Men with rising PSA after definitive therapy (prostatectomy or radiotherapy) and negative or equivocal conventional imaging.[11][12][13]

Imaging Protocol:

  • Radiotracer Administration: A single intravenous dose of approximately 9 mCi (333 MBq) of this compound F 18 was administered.[4][9][13][14]

  • Uptake Time: PET/CT imaging was performed 1 to 2 hours after the injection.[4][9][13][14]

  • Image Acquisition: A whole-body scan from mid-thigh through the skull vertex was conducted.[13]

Image Interpretation and Verification:

  • Images were interpreted by three blinded, independent central readers.[9][14]

  • A composite Standard of Truth (SOT) was used for verification, which included, in descending order of priority:

    • Histopathology from surgical specimens or biopsies.[14]

    • Correlative imaging findings (e.g., ¹⁸F-fluciclovine or ¹¹C-choline PET, focused MRI or CT).[3][14]

    • Confirmed PSA response following radiation therapy.[3][14]

Meta-Analysis Workflow

The logical process of conducting a meta-analysis for diagnostic performance is illustrated below. This workflow ensures a systematic and unbiased evaluation of the available evidence.

Meta-Analysis Workflow for Diagnostic Performance cluster_planning 1. Planning Phase cluster_search 2. Literature Search cluster_data 3. Data Extraction & Analysis cluster_synthesis 4. Synthesis & Reporting a Define Research Question (e.g., this compound F 18 vs. Alternatives) b Establish Inclusion/Exclusion Criteria (Study Design, Patient Population) a->b c Systematic Search of Databases (PubMed, Embase, Cochrane) b->c d Screen Titles and Abstracts c->d e Full-Text Review for Eligibility d->e f Extract Quantitative Data (Sensitivity, Specificity, TP, FP, TN, FN) e->f g Assess Study Quality (e.g., QUADAS-2) f->g h Statistical Analysis (Pooling Data, Heterogeneity Assessment) g->h i Generate Forest Plots and SROC Curves h->i j Interpret Results and Draw Conclusions i->j k Publish Comparison Guide j->k

Caption: Workflow for a meta-analysis of diagnostic performance.

Conclusion

The available evidence from meta-analyses and pivotal clinical trials robustly supports the diagnostic utility of this compound F 18 in prostate cancer imaging. Its performance is comparable to the well-established ⁶⁸Ga-PSMA-11, offering a valuable and effective tool for the initial staging of high-risk disease and the detection of biochemical recurrence. The choice between these radiotracers may ultimately be guided by logistical factors such as availability and production capacity.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Piflufolastat (F18)

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, application, and disposal of Piflufolastat F18 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific investigations.

This compound F18, commercially known as Pylarify®, is a radioactive diagnostic agent instrumental in positron emission tomography (PET) imaging for prostate cancer research.[1] As with any radiopharmaceutical, adherence to stringent safety protocols is paramount to minimize radiation exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety Measures & Personal Protective Equipment (PPE)

This compound F18 is a radioactive material and should only be handled by personnel qualified by training and experience in the safe use of radionuclides.[1][2][3] The fundamental principle of radiation safety, ALARA (As Low As Reasonably Achievable), must be strictly observed to minimize radiation exposure.[4]

Engineering Controls:
  • Ventilation and Containment: Work with this compound F18 should be conducted in a well-ventilated area.[5] The use of process enclosures, containment technology, or other engineering controls is recommended to keep airborne levels below exposure limits.[5]

  • Designated Work Area: All handling of this compound F18 must occur in a designated area.[2][5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial when handling this compound F18.

PPE ComponentSpecificationRationale
Gloves Waterproof glovesTo prevent skin contact and absorption of the radioactive material.[1]
Radiation Shielding Effective radiation shielding, including syringe shieldsTo minimize radiation dose to the hands and body during handling and preparation.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes.[5]
Face Protection Face shieldRecommended to protect the entire face from potential splashes.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Procedural Guidelines for Handling and Disposal

Adherence to a systematic workflow is essential for minimizing risk and ensuring the accuracy of experimental results.

Preparation and Handling Protocol:
  • Authorization: Only authorized and trained personnel should handle this compound F18.[1][2][3]

  • Aseptic Technique: Use aseptic techniques throughout the preparation and handling process to maintain sterility.[3]

  • Visual Inspection: Before use, visually inspect the solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[3]

  • Dose Calibration: Assay the dose in a suitable dose calibrator before administration or use in experiments.[3]

  • Shielding: At all times, use appropriate radiation shielding, including lead pigs for vials and syringe shields for administration.[1][2][3]

  • Personal Hygiene: Wash hands and face before breaks and immediately after handling the product.[5]

Storage:
  • Store this compound F18 at 20-25ºC (68-77ºF).[1]

  • Keep the vial upright in its original container with radiation shielding.[1]

  • Adhere to the expiration date and time provided on the container label. The product should be used within 10 hours from the time of the end of synthesis.[1]

Disposal Plan:

Dispose of any unused this compound F18 in compliance with applicable regional, national, and local laws and regulations for radioactive waste.[2][5] Local regulations may be more stringent than regional or national requirements.[5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical. In all instances of exposure or suspected exposure, notify the Radiation Safety Officer immediately.[2][5]

  • Eye Contact: Immediately irrigate the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[2][5]

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. Provide oxygen or artificial respiration if needed.[2][5]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water.[2]

  • Spills: Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place the material in a suitable, closed container for disposal according to local regulations.[2]

Quantitative Safety Data

The following table summarizes key quantitative data related to this compound F18.

ParameterValueReference
Recommended Dose Range 296 - 370 MBq (8 - 10 mCi)[3]
Radiation Effective Dose 4.3 mSv from a 370 MBq (10 mCi) dose[4]
Critical Organ Radiation Doses Kidneys: 45.5 mGy, Liver: 13.7 mGy, Spleen: 10 mGy[4]
Storage Temperature 20-25ºC (68-77ºF)[1]
Use Within 10 hours from end of synthesis[1]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound F18.

Piflufolastat_Handling_Workflow This compound F18 Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Cleanup cluster_emergency Emergency Procedures prep_start Receive & Verify Shipment authorize Confirm Authorized Personnel prep_start->authorize don_ppe Don Appropriate PPE authorize->don_ppe prep_area Prepare Designated Work Area don_ppe->prep_area inspect Visually Inspect Vial prep_area->inspect calibrate Calibrate Dose inspect->calibrate Clear & Colorless dispose_waste Dispose of Radioactive Waste per Regulations inspect->dispose_waste Particulate/Discolored aliquot Aliquot for Experiment calibrate->aliquot experiment Conduct Experiment aliquot->experiment spill Spill Occurs aliquot->spill experiment->dispose_waste exposure Personnel Exposure experiment->exposure decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash cleanup_end End of Procedure wash->cleanup_end contain_spill Contain Spill spill->contain_spill decontam_personnel Decontaminate Personnel exposure->decontam_personnel notify_rso Notify Radiation Safety Officer decontam_personnel->notify_rso contain_spill->notify_rso

Caption: Workflow for safe handling of this compound F18.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.